(2-Benzoylethyl)trimethylammonium
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
trimethyl-(3-oxo-3-phenylpropyl)azanium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18NO/c1-13(2,3)10-9-12(14)11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3/q+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCTDMVAFTYBEOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCC(=O)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18NO+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
5724-15-2 (iodide), 67190-44-7 (chloride) | |
| Record name | (2-Benzoylethyl)trimethylammonium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024472886 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00179240 | |
| Record name | (2-Benzoylethyl)trimethylammonium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00179240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24472-88-6 | |
| Record name | (2-Benzoylethyl)trimethylammonium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024472886 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2-Benzoylethyl)trimethylammonium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00179240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of (2-Benzoylethyl)trimethylammonium iodide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of (2-Benzoylethyl)trimethylammonium iodide, a quaternary ammonium salt with potential applications in various research and development fields. This document details the synthetic pathway, experimental protocols, and analytical characterization of the target compound.
Synthesis
The synthesis of this compound iodide is typically achieved through a two-step process. The first step involves a Mannich reaction to create a β-aminoketone intermediate, which is subsequently quaternized to yield the final product.
Step 1: Mannich Reaction - Synthesis of 3-(Dimethylamino)-1-phenylpropan-1-one hydrochloride
The initial step is the Mannich reaction, a three-component condensation of acetophenone, formaldehyde, and dimethylamine hydrochloride. This reaction forms the tertiary aminoketone, 3-(dimethylamino)-1-phenylpropan-1-one, as its hydrochloride salt.
Step 2: Quaternization - Synthesis of this compound iodide
The second step involves the quaternization of the 3-(dimethylamino)-1-phenylpropan-1-one intermediate with an excess of methyl iodide. This reaction converts the tertiary amine into a quaternary ammonium salt, yielding this compound iodide.
Experimental Protocols
Synthesis of 3-(Dimethylamino)-1-phenylpropan-1-one hydrochloride
Materials:
-
Acetophenone
-
Paraformaldehyde
-
Dimethylamine hydrochloride
-
Concentrated Hydrochloric Acid
-
Ethanol (95%)
-
Acetone
Procedure: A mixture of acetophenone (1.0 mol), paraformaldehyde (1.1 mol), and dimethylamine hydrochloride (1.1 mol) is prepared in 95% ethanol. A catalytic amount of concentrated hydrochloric acid is added, and the mixture is refluxed for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of acetone. The resulting solid is collected by filtration, washed with cold acetone, and dried to yield 3-(dimethylamino)-1-phenylpropan-1-one hydrochloride.
Synthesis of this compound iodide
Materials:
-
3-(Dimethylamino)-1-phenylpropan-1-one hydrochloride
-
Sodium hydroxide solution (e.g., 2 M)
-
Dichloromethane (or other suitable organic solvent)
-
Methyl iodide
-
Diethyl ether
Procedure: The 3-(dimethylamino)-1-phenylpropan-1-one hydrochloride is first neutralized by treatment with an aqueous solution of sodium hydroxide to obtain the free base. The free base is then extracted into an organic solvent such as dichloromethane and dried over an anhydrous drying agent (e.g., Na₂SO₄). To the solution of the free base, an excess of methyl iodide (typically 1.5-2.0 equivalents) is added. The reaction mixture is stirred at room temperature for 24-48 hours. The formation of a precipitate indicates the progress of the quaternization. The reaction can be gently heated if necessary. After the reaction is complete, the precipitate is collected by filtration, washed with diethyl ether to remove any unreacted starting materials, and dried under vacuum to yield this compound iodide.
Data Presentation
Table 1: Physicochemical and Predicted Mass Spectrometry Data for this compound iodide
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₈INO | PubChem |
| Molecular Weight | 319.18 g/mol | PubChem |
| Monoisotopic Mass | 319.0433 g/mol | PubChem |
| Predicted [M]⁺ m/z | 192.1383 | PubChem |
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound iodide
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Aromatic Protons (C₆H₅): 7.5-8.0 ppm (m, 5H) | Carbonyl Carbon (C=O): ~198 ppm |
| Methylene Protons (-CH₂-CO-): 3.6-3.8 ppm (t, 2H) | Aromatic Carbons (C₆H₅): 128-137 ppm |
| Methylene Protons (-CH₂-N⁺-): 3.4-3.6 ppm (t, 2H) | Methylene Carbon (-CH₂-N⁺-): ~65 ppm |
| Methyl Protons (-N⁺(CH₃)₃): 3.1-3.3 ppm (s, 9H) | Methyl Carbons (-N⁺(CH₃)₃): ~53 ppm (t, J(C,N) large) |
| Methylene Carbon (-CH₂-CO-): ~35 ppm |
Table 3: Predicted Key IR Absorption Bands for this compound iodide
Note: The following IR data is predicted based on characteristic functional group absorptions.
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| C=O (Aryl Ketone) | 1680-1700 |
| C-H (Aromatic) | 3000-3100 |
| C-H (Aliphatic) | 2850-3000 |
| C-N⁺ Stretch | 900-1000 |
| Aromatic C=C Bending | 1450-1600 |
Mandatory Visualizations
Caption: Synthetic pathway for this compound iodide.
Caption: Experimental workflow for the synthesis and characterization.
An In-depth Technical Guide on (2-Benzoylethyl)trimethylammonium Cation
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The (2-Benzoylethyl)trimethylammonium cation is a sparsely documented compound in publicly accessible scientific literature. Consequently, this guide is constructed based on established principles of organic chemistry and the known properties of structurally related quaternary ammonium compounds (QACs). The experimental protocols, data, and proposed mechanisms should be viewed as predictive and illustrative, requiring experimental validation.
Introduction
Quaternary ammonium compounds (QACs) are a broad class of organic cations with a positively charged nitrogen atom bonded to four organic groups.[1] This structural feature imparts amphiphilic properties, leading to a wide array of applications, including as surfactants, phase-transfer catalysts, and antimicrobial agents.[1][2] The this compound cation is a specific QAC characterized by a trimethylammonium head and a benzoylethyl tail. The presence of the benzoyl group, a ketone adjacent to a phenyl group, is a distinguishing feature that may influence its chemical reactivity and biological activity. This guide provides a theoretical framework for the synthesis, characterization, and potential applications of this cation, drawing parallels from more extensively studied QACs.
Physicochemical Properties
| Property | Estimated Value/Characteristic | Notes and References |
| Molecular Formula | C₁₂H₁₈NO⁺ | Derived from its chemical structure. |
| Molecular Weight | 192.28 g/mol | Calculated based on the molecular formula. |
| Appearance | White to off-white solid | Typical for quaternary ammonium salts. |
| Melting Point | 150-180 °C | Highly dependent on the counter-ion (e.g., chloride, bromide, iodide). |
| Solubility | Soluble in water and polar organic solvents (e.g., ethanol, methanol, DMSO). | The ionic nature of the quaternary ammonium group confers solubility in polar solvents. |
| pKa | Not applicable | The quaternary nitrogen is permanently charged. |
Synthesis
The synthesis of this compound cation can be approached through two primary routes: the Menschutkin reaction or a Mannich reaction followed by quaternization.
Proposed Synthesis via Mannich Reaction and Quaternization
The Mannich reaction is a three-component condensation that can be used to synthesize β-amino ketones.[3][4][5] This would be followed by quaternization to yield the final product.
Experimental Protocol:
-
Mannich Base Synthesis:
-
To a solution of acetophenone (1 equivalent) in ethanol, add paraformaldehyde (1.2 equivalents) and dimethylamine hydrochloride (1.2 equivalents).
-
Reflux the mixture for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the resulting β-amino ketone (Mannich base) by column chromatography.
-
-
Quaternization:
-
Dissolve the purified Mannich base in a suitable solvent such as acetonitrile or acetone.
-
Add an excess of a methylating agent, such as methyl iodide or dimethyl sulfate (caution: highly toxic).
-
Stir the reaction mixture at room temperature or with gentle heating for 12-24 hours.
-
The quaternary ammonium salt will precipitate out of the solution.
-
Collect the solid product by filtration, wash with a non-polar solvent (e.g., diethyl ether), and dry under vacuum.
-
Caption: Proposed synthesis workflow for this compound cation.
Potential Biological Activity and Experimental Evaluation
Based on the general biological activities of QACs, the this compound cation could exhibit antimicrobial and cytotoxic properties. The benzoyl moiety might modulate these activities.
Antimicrobial Activity
QACs are known to disrupt microbial cell membranes, leading to cell lysis.[2]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
-
Preparation of Bacterial Inoculum: Culture bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) in appropriate broth overnight. Dilute the culture to a standardized concentration (e.g., 10⁵ CFU/mL).
-
Preparation of Compound Dilutions: Prepare a series of two-fold dilutions of the this compound salt in a 96-well microtiter plate.
-
Inoculation: Add the standardized bacterial inoculum to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Cytotoxicity
The cytotoxic effects of QACs on mammalian cells are a critical aspect of their evaluation for potential therapeutic or biomedical applications.[6][7][8]
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Culture: Culture a human cell line (e.g., HeLa, HEK293) in appropriate media in a 96-well plate until a confluent monolayer is formed.
-
Compound Treatment: Remove the culture medium and add fresh medium containing various concentrations of the this compound salt.
-
Incubation: Incubate the cells for 24-48 hours at 37°C in a CO₂ incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Proposed Mechanism of Action
The primary mechanism of action for many QACs involves the disruption of cell membrane integrity. The positively charged trimethylammonium head group is expected to interact with the negatively charged components of microbial or mammalian cell membranes, such as phospholipids and teichoic acids. The hydrophobic benzoylethyl tail would then penetrate the lipid bilayer, leading to membrane disorganization, leakage of intracellular components, and ultimately cell death.
Caption: Proposed mechanism of action for the this compound cation.
Conclusion
While specific experimental data on the this compound cation is lacking, this guide provides a comprehensive theoretical framework for its study. By leveraging established synthetic methodologies and bioassays for quaternary ammonium compounds, researchers can systematically investigate its physicochemical properties and biological activities. The presence of the benzoyl group offers an interesting structural modification that warrants further exploration for its potential to modulate the well-known properties of QACs, potentially leading to the development of novel antimicrobial agents or other functional materials. Experimental validation of the proposed protocols and hypotheses is essential to fully elucidate the characteristics of this particular cation.
References
- 1. Biological Activity of Quaternary Ammonium Salts and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Designing Antibacterial-Based Quaternary Ammonium Coatings (Surfaces) or Films for Biomedical Applications: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mannich reaction - Wikipedia [en.wikipedia.org]
- 5. Mannich Reaction [organic-chemistry.org]
- 6. Evaluation of the cytotoxic effects of bis-quaternary ammonium antimicrobial reagents on human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
(2-Benzoylethyl)trimethylammonium iodide: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2-Benzoylethyl)trimethylammonium iodide, a quaternary ammonium compound, presents a structure indicative of potential biological activity, likely as an antimicrobial agent. This technical guide provides a comprehensive overview of its chemical properties, a detailed proposed synthesis protocol, and an examination of its probable mechanism of action based on the established characteristics of quaternary ammonium compounds. Due to the limited availability of direct experimental data in peer-reviewed literature, this document combines known information with scientifically grounded extrapolations to serve as a foundational resource for researchers.
Chemical and Physical Properties
Direct experimental data for this compound iodide is not extensively available in published literature. The following table summarizes known identifiers and predicted properties.
| Property | Data | Source |
| IUPAC Name | trimethyl(3-oxo-3-phenylpropyl)azanium iodide | - |
| Synonyms | This compound iodide, β-Trimethylammoniopropiophenone iodide | - |
| CAS Number | 200407-52-9 | [1] |
| Molecular Formula | C₁₂H₁₈INO | - |
| Molecular Weight | 319.27 g/mol | - |
| Appearance | Expected to be a solid at room temperature. | Inferred |
| Melting Point | Not available. | - |
| Boiling Point | Not available. | - |
| Solubility | Expected to be soluble in water and polar organic solvents. | Inferred |
| Spectroscopic Data | Not available. | - |
Synthesis Protocol
A plausible and efficient synthesis of this compound iodide can be achieved via a two-step process: a Mannich reaction to form the β-aminoketone precursor, followed by quaternization with methyl iodide.
Step 1: Synthesis of 3-(Dimethylamino)-1-phenylpropan-1-one (Mannich Base)
Reaction Principle: This step involves the aminoalkylation of acetophenone with formaldehyde and dimethylamine hydrochloride. The reaction proceeds through the formation of an iminium ion from formaldehyde and dimethylamine, which is then attacked by the enol form of acetophenone.
Materials:
-
Acetophenone
-
Dimethylamine hydrochloride
-
Paraformaldehyde
-
Hydrochloric acid (concentrated)
-
Ethanol
-
Sodium hydroxide solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, combine acetophenone, dimethylamine hydrochloride, and paraformaldehyde in ethanol.
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Reflux the mixture with stirring for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography.
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in water and wash with diethyl ether to remove unreacted acetophenone.
-
Basify the aqueous layer with a cold sodium hydroxide solution to precipitate the Mannich base.
-
Extract the product with diethyl ether.
-
Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield 3-(dimethylamino)-1-phenylpropan-1-one.
Step 2: Synthesis of this compound iodide
Reaction Principle: This is a standard quaternization reaction where the lone pair of electrons on the nitrogen atom of the tertiary amine attacks the methyl group of methyl iodide, forming a quaternary ammonium salt.
Materials:
-
3-(Dimethylamino)-1-phenylpropan-1-one
-
Methyl iodide
-
Acetone (anhydrous)
Procedure:
-
Dissolve the 3-(dimethylamino)-1-phenylpropan-1-one in anhydrous acetone in a round-bottom flask.
-
Add a stoichiometric excess of methyl iodide to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. The formation of a precipitate indicates the progress of the reaction.
-
Collect the solid product by vacuum filtration.
-
Wash the precipitate with cold acetone to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain this compound iodide.
Caption: Proposed two-step synthesis workflow for this compound iodide.
Biological Activity and Mechanism of Action
Mechanism of Action:
-
Adsorption: The positively charged quaternary ammonium headgroup is attracted to the negatively charged components of the microbial cell surface, such as phospholipids and teichoic acids.[2]
-
Membrane Disruption: The hydrophobic tail of the QAC penetrates the lipid bilayer of the cell membrane. This insertion disrupts the membrane's structure and integrity.[4]
-
Leakage of Cellular Contents: The disruption of the membrane leads to the leakage of essential intracellular components, such as ions, metabolites, and nucleic acids, ultimately causing cell death.
The presence of the benzoyl group may influence the compound's hydrophobicity and steric bulk, potentially modulating its antimicrobial efficacy and spectrum of activity.
References
- 1. parchem.com [parchem.com]
- 2. agritechem.com [agritechem.com]
- 3. Quaternary ammonium-based biomedical materials: State-of-the-art, toxicological aspects and antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quaternary Ammonium Compounds: An Antimicrobial Mainstay and Platform for Innovation to Address Bacterial Resistance (2015) | Megan C. Jennings | 535 Citations [scispace.com]
Unraveling the Profile of CAS 200407-52-9: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
The compound identified by the Chemical Abstracts Service (CAS) number 200407-52-9 remains an enigmatic entity within publicly accessible scientific databases and literature. Extensive searches have yielded no specific chemical name, structure, or associated experimental data for this particular identifier. This lack of information prevents a detailed analysis of its properties and potential uses.
It is conceivable that CAS 200407-52-9 may correspond to a proprietary compound under active development, a transient intermediate in a larger synthetic pathway, or a substance with limited public documentation. Researchers in possession of internal documentation or specific knowledge of this compound are encouraged to consult those primary sources.
Given the absence of specific data for CAS 200407-52-9, this guide will pivot to a generalized framework that researchers can apply when encountering a novel or sparsely documented compound. This framework outlines the typical experimental workflow and data analysis required to characterize a new chemical entity for potential therapeutic applications.
General Framework for Characterization of a Novel Compound
When a new compound is identified, a systematic approach is crucial to determine its physicochemical properties, biological activity, and therapeutic potential. The following sections and diagrams illustrate a standard workflow.
Table 1: Initial Physicochemical and In Vitro Characterization
| Parameter | Experimental Method(s) | Purpose |
| Identity & Purity | NMR, Mass Spectrometry, HPLC | To confirm the chemical structure and assess the purity of the compound. |
| Solubility | Kinetic and Thermodynamic Solubility Assays | To determine the solubility in various aqueous and organic solvents, which is critical for formulation and assay development. |
| Lipophilicity (LogP/LogD) | Shake-flask method, HPLC-based methods | To measure the compound's partitioning between an oily and an aqueous phase, which influences membrane permeability and absorption. |
| In Vitro Potency (IC50/EC50) | Target-specific biochemical or cell-based assays | To determine the concentration of the compound required to inhibit or activate a biological target by 50%. |
| In Vitro Efficacy | Cell-based functional assays | To assess the maximal effect a compound can produce in a cellular context. |
| Cytotoxicity (CC50) | MTT, MTS, or CellTiter-Glo assays | To determine the concentration of the compound that causes 50% cell death, indicating its general toxicity to cells. |
| Metabolic Stability | Liver microsome or hepatocyte stability assays | To evaluate the rate at which the compound is metabolized by liver enzymes, predicting its in vivo half-life. |
| Plasma Protein Binding | Equilibrium dialysis, ultracentrifugation | To determine the extent to which the compound binds to proteins in the blood, as only the unbound fraction is typically active. |
Experimental Workflow for Initial Compound Profiling
The following diagram outlines a typical workflow for the initial characterization of a novel compound.
Caption: High-level workflow for the initial characterization of a novel chemical entity.
Hypothetical Signaling Pathway Analysis
Should a compound like CAS 200407-52-9 be identified as an inhibitor of a specific kinase, for instance, the following diagram illustrates a generic kinase signaling pathway that could be investigated.
An In-depth Technical Guide to N,N,N-trimethyl-2-oxo-2-phenylethanaminium Iodide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,N,N-trimethyl-2-oxo-2-phenylethanaminium iodide is a quaternary ammonium salt with a phenacyl scaffold. This technical guide provides a comprehensive overview of its chemical structure, a proposed synthesis protocol, and predicted physicochemical and spectroscopic properties based on available data for structurally related compounds. Furthermore, this document explores the potential biological activities and signaling pathways that may be modulated by this compound, drawing insights from the broader class of quaternary ammonium compounds and phenacyl derivatives. The information is presented to facilitate further research and application in drug development and scientific investigation.
Chemical Structure and Properties
N,N,N-trimethyl-2-oxo-2-phenylethanaminium iodide, also known as phenacyltrimethylammonium iodide, is a cationic organic molecule. The structure consists of a central nitrogen atom quaternized with three methyl groups and a phenacyl group (a two-carbon chain attached to a phenyl group and containing a ketone). The positive charge on the quaternary nitrogen is balanced by an iodide counter-ion.
Chemical Structure:
Table 1: Physicochemical Properties of N,N,N-trimethyl-2-oxo-2-phenylethanaminium Iodide
| Property | Value | Source |
| Molecular Formula | C11H16INO | PubChem |
| Molecular Weight | 305.15 g/mol | PubChem |
| IUPAC Name | N,N,N-trimethyl-2-oxo-2-phenylethanaminium iodide | PubChem |
| CAS Number | 17470-87-4 | PubChem |
| Appearance | Predicted to be a solid | Inferred from similar compounds |
| Solubility | Predicted to be soluble in water and polar organic solvents | Inferred from similar compounds |
Synthesis
Proposed Synthetic Route
The most probable synthetic pathway is the reaction of 2-bromo-1-phenylethanone (also known as phenacyl bromide) with trimethylamine. The lone pair of electrons on the nitrogen atom of trimethylamine attacks the electrophilic carbon atom bearing the bromine, displacing the bromide ion and forming the quaternary ammonium salt.
Caption: Proposed synthesis of N,N,N-trimethyl-2-oxo-2-phenylethanaminium iodide.
Detailed Experimental Protocol (Proposed)
Materials:
-
2-bromo-1-phenylethanone
-
Trimethylamine (gas or solution in a suitable solvent like THF or ethanol)
-
Anhydrous diethyl ether or acetone
-
Potassium iodide (for ion exchange)
-
Suitable reaction solvent (e.g., acetonitrile, THF, or ethanol)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (if heating is required), dissolve 2-bromo-1-phenylethanone in a suitable anhydrous solvent.
-
Addition of Trimethylamine: Slowly bubble trimethylamine gas through the solution or add a solution of trimethylamine dropwise at room temperature. The reaction is typically exothermic, so cooling in an ice bath may be necessary to control the temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting material.
-
Isolation of the Bromide Salt: The quaternary ammonium bromide salt is expected to precipitate out of the solution. The precipitate can be collected by vacuum filtration and washed with a non-polar solvent like cold diethyl ether to remove any unreacted starting materials.
-
Ion Exchange to Iodide Salt: To obtain the iodide salt, dissolve the crude bromide salt in a minimal amount of a suitable solvent (e.g., water or ethanol). Add a concentrated aqueous solution of potassium iodide. The less soluble N,N,N-trimethyl-2-oxo-2-phenylethanaminium iodide should precipitate.
-
Purification: The precipitated iodide salt can be collected by filtration, washed with cold water, and then recrystallized from a suitable solvent system (e.g., ethanol/ether) to obtain the pure product.
-
Drying: The purified crystals should be dried under vacuum.
Spectroscopic Data (Predicted)
Specific experimental spectroscopic data for N,N,N-trimethyl-2-oxo-2-phenylethanaminium iodide is not available in the public domain. The following are predicted values and key characteristics based on the analysis of its structure and data from analogous compounds.
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Key Features |
| ¹H NMR | - Aromatic protons (phenyl group): Multiplets in the range of δ 7.5-8.0 ppm. - Methylene protons (-CH₂-): A singlet around δ 5.0-5.5 ppm. - Methyl protons (-N(CH₃)₃): A singlet around δ 3.5-4.0 ppm. |
| ¹³C NMR | - Carbonyl carbon (C=O): A signal in the range of δ 190-200 ppm. - Aromatic carbons: Signals between δ 125-140 ppm. - Methylene carbon (-CH₂-): A signal around δ 65-75 ppm. - Methyl carbons (-N(CH₃)₃): A signal around δ 50-55 ppm. |
| IR Spectroscopy | - C=O stretch (ketone): A strong absorption band around 1680-1700 cm⁻¹. - C-H stretch (aromatic): Bands above 3000 cm⁻¹. - C-H stretch (aliphatic): Bands below 3000 cm⁻¹. - C-N stretch: Bands in the region of 1200-1000 cm⁻¹. |
| Mass Spectrometry | - Cation Peak: A peak corresponding to the molecular ion of the cation [C₁₁H₁₆NO]⁺ at m/z 178.12. |
Biological Activity and Signaling Pathways
While specific biological data for N,N,N-trimethyl-2-oxo-2-phenylethanaminium iodide is scarce, the broader class of quaternary ammonium compounds (QACs) are known for their diverse biological activities, primarily as antimicrobial agents. Their mechanism of action generally involves the disruption of cell membranes.[1][2]
General Mechanism of Action of QACs
The cationic headgroup of QACs interacts with the negatively charged components of microbial cell membranes, such as phospholipids and proteins. This interaction disrupts the membrane integrity, leading to the leakage of intracellular components and ultimately cell death.[1]
Caption: General mechanism of antimicrobial action of Quaternary Ammonium Compounds.
Potential Impact on Eukaryotic Cell Signaling
Beyond their antimicrobial properties, some QACs have been shown to influence signaling pathways in eukaryotic cells. Of particular interest is the Mitogen-Activated Protein Kinase (MAPK) pathway, which is a crucial regulator of various cellular processes including proliferation, differentiation, and apoptosis.
A study on a structurally different compound, N,N,N-trimethyl phytosphingosine-iodide, demonstrated an inhibitory effect on melanogenesis through the activation of the ERK (Extracellular signal-regulated kinase) signaling pathway, a key component of the MAPK cascade. This suggests that some quaternary ammonium iodides may have the ability to modulate MAPK signaling.
It is hypothesized that N,N,N-trimethyl-2-oxo-2-phenylethanaminium iodide, due to its cationic and lipophilic nature, could interact with cell membranes and potentially trigger intracellular signaling cascades. The phenacyl moiety may also contribute to specific interactions with cellular targets.
Caption: Hypothetical modulation of the MAPK/ERK signaling pathway.
Further investigation is required to determine the specific effects of N,N,N-trimethyl-2-oxo-2-phenylethanaminium iodide on eukaryotic cells and to elucidate the precise molecular mechanisms involved.
Conclusion and Future Directions
N,N,N-trimethyl-2-oxo-2-phenylethanaminium iodide is a quaternary ammonium salt with a well-defined chemical structure. While specific experimental data regarding its synthesis, spectroscopic properties, and biological activity are limited, this guide provides a robust framework based on established chemical principles and data from related compounds. The proposed synthetic route is straightforward and follows standard organic chemistry methodologies. The predicted spectroscopic data offer a baseline for the characterization of this compound.
The potential for this molecule to interact with biological membranes and modulate cellular signaling pathways, such as the MAPK/ERK pathway, presents an exciting avenue for future research. Key areas for further investigation include:
-
Definitive Synthesis and Characterization: Execution of the proposed synthesis and full spectroscopic characterization (NMR, IR, MS, and elemental analysis) to confirm the structure and purity.
-
Biological Screening: Evaluation of the antimicrobial and cytotoxic activity of the compound against a panel of bacterial, fungal, and cancer cell lines.
-
Mechanism of Action Studies: Investigation into the specific molecular targets and signaling pathways affected by this compound in both prokaryotic and eukaryotic cells.
This technical guide serves as a foundational resource for scientists and researchers interested in exploring the chemical and biological properties of N,N,N-trimethyl-2-oxo-2-phenylethanaminium iodide and its potential applications in drug discovery and development.
References
An In-depth Technical Guide on the Basic Research of (2-Benzoylethyl)trimethylammonium Salts
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2-Benzoylethyl)trimethylammonium salts are synthetic organic compounds belonging to the class of β-aminoketones and are specifically classified as quaternary ammonium salts. These compounds are synthesized through the Mannich reaction, a fundamental carbon-carbon bond-forming reaction in organic chemistry. The core structure, featuring a benzoyl group, an ethyl spacer, and a trimethylammonium cation, imparts specific chemical and biological properties. This guide provides a comprehensive overview of the basic research on this compound salts, detailing their synthesis, and exploring their potential biological activities based on the broader class of Mannich bases and quaternary ammonium compounds. While specific quantitative biological data for this exact salt is limited in publicly available literature, this guide extrapolates potential activities and provides generalized experimental protocols relevant to its chemical class.
Chemical Synthesis and Properties
This compound salts are primarily synthesized via the Mannich reaction. This three-component condensation involves an active hydrogen compound (acetophenone), an aldehyde (formaldehyde), and a secondary amine (trimethylamine), typically in the form of its hydrochloride salt.[1][2] The reaction proceeds through the formation of an iminium ion from formaldehyde and trimethylamine, which then acts as an electrophile and reacts with the enol form of acetophenone.[2][3] The resulting product is a β-amino-carbonyl compound known as a Mannich base.[2] Subsequent quaternization of the nitrogen atom, if not already achieved in the initial reaction, leads to the formation of the trimethylammonium salt.
General Chemical Structure:
Where X- represents the counter-ion (e.g., Iodide, Chloride, Bromide).
Key Properties:
-
Physical State: Typically crystalline solids.
-
Solubility: Generally soluble in polar solvents like water and alcohols.
-
Stability: Stable under normal conditions, but as with many quaternary ammonium salts, may degrade at high temperatures.
Experimental Protocols
Synthesis of this compound Iodide
This protocol describes a generalized Mannich reaction for the synthesis of the precursor Mannich base, followed by quaternization.
Materials:
-
Acetophenone
-
Paraformaldehyde
-
Trimethylamine hydrochloride
-
Hydrochloric acid (concentrated)
-
Ethanol
-
Sodium carbonate
-
Diethyl ether
-
Methyl iodide
-
Acetone
Procedure:
Step 1: Synthesis of the Mannich Base (3-(Trimethylamino)-1-phenylpropan-1-one)
-
In a round-bottom flask, combine acetophenone (1 mole equivalent), paraformaldehyde (1.2 mole equivalents), and trimethylamine hydrochloride (1.1 mole equivalents) in ethanol.
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Reflux the mixture with stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and then place it in an ice bath.
-
Make the solution alkaline by the slow addition of a saturated sodium carbonate solution.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude Mannich base.
-
Purify the product by vacuum distillation or column chromatography.
Step 2: Quaternization to this compound Iodide
-
Dissolve the purified Mannich base in acetone.
-
Add an excess of methyl iodide (1.5-2 mole equivalents).
-
Stir the mixture at room temperature for 24 hours. The quaternary salt will precipitate out of the solution.
-
Filter the precipitate, wash with cold acetone, and dry under vacuum to yield this compound iodide.
Characterization: The final product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Potential Biological Activities and Assays
Antimicrobial Activity
Quaternary ammonium salts are well-known for their antimicrobial properties.[5] Their mechanism of action generally involves the disruption of microbial cell membranes. The lipophilic benzoyl group and the cationic trimethylammonium headgroup in this compound salts suggest potential activity against a range of bacteria and fungi.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
This protocol outlines a general method for determining the MIC of a compound against a specific microorganism.
Materials:
-
This compound salt
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare a stock solution of the this compound salt in a suitable solvent (e.g., sterile distilled water or DMSO).
-
Perform serial two-fold dilutions of the stock solution in the growth medium directly in the 96-well plate to achieve a range of concentrations.
-
Prepare a standardized inoculum of the test microorganism to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Add the microbial inoculum to each well containing the diluted compound.
-
Include positive controls (microorganism in medium without the compound) and negative controls (medium only).
-
Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 24 hours for bacteria).
-
Determine the MIC by visual inspection for the lowest concentration that shows no visible growth or by measuring the optical density at 600 nm.
Cytotoxic Activity
Mannich bases derived from acetophenone have been reported to exhibit cytotoxic activity against various cancer cell lines.[1][6] The α,β-unsaturated ketone moiety that can be formed via deamination is thought to be a key pharmacophore responsible for this activity, likely through alkylation of cellular thiols like glutathione.[3]
Experimental Protocol: MTT Cytotoxicity Assay
This protocol provides a method for assessing the cytotoxic effect of a compound on a cell line.
Materials:
-
This compound salt
-
Human cancer cell line (e.g., Jurkat, HeLa)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol)
-
Microplate reader
Procedure:
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of the this compound salt in the complete medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the compound.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Data Presentation
As specific quantitative data for this compound salts is not available in the cited literature, the following tables are presented as templates for organizing experimental data once obtained.
Table 1: Antimicrobial Activity of this compound Salts (Template)
| Compound | Test Organism | MIC (µg/mL) |
| This compound iodide | Staphylococcus aureus | Data to be determined |
| This compound iodide | Escherichia coli | Data to be determined |
| This compound iodide | Candida albicans | Data to be determined |
| Control (e.g., Ciprofloxacin) | Staphylococcus aureus | Reference value |
| Control (e.g., Ciprofloxacin) | Escherichia coli | Reference value |
| Control (e.g., Fluconazole) | Candida albicans | Reference value |
Table 2: Cytotoxicity of this compound Salts (Template)
| Compound | Cell Line | Incubation Time (h) | IC50 (µM) |
| This compound iodide | Jurkat | 48 | Data to be determined |
| This compound iodide | HeLa | 48 | Data to be determined |
| Control (e.g., Doxorubicin) | Jurkat | 48 | Reference value |
| Control (e.g., Doxorubicin) | HeLa | 48 | Reference value |
Visualizations
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound salts.
Caption: General workflow for the synthesis of this compound iodide.
Biological Screening Workflow
This diagram outlines the typical workflow for evaluating the biological activity of a synthesized compound.
Caption: Workflow for the biological screening of synthesized compounds.
Proposed Mechanism of Cytotoxicity
Based on related Mannich bases, a potential mechanism of action for cytotoxicity involves the generation of a reactive Michael acceptor.
Caption: Proposed cytotoxic mechanism via Michael addition.
Conclusion
This compound salts represent a class of compounds with potential for biological activity, stemming from their nature as both Mannich bases and quaternary ammonium salts. While specific research on these exact salts is limited, this guide provides a foundational understanding of their synthesis and likely biological properties based on extensive research into related compounds. The provided experimental protocols offer a starting point for researchers to synthesize and evaluate these compounds, and the template tables and visualizations serve as a framework for organizing and interpreting future data. Further research is warranted to fully elucidate the specific biological activities and mechanisms of action of this compound salts.
References
- 1. Mannich bases in medicinal chemistry and drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acetophenone Mannich bases: study of ionic liquid catalysed synthesis and antioxidative potential of products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mannich Bases: An Important Pharmacophore in Present Scenario - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 6. chemrxiv.org [chemrxiv.org]
Early-stage research on benzoyl-containing quaternary ammonium salts
An In-depth Technical Guide to Early-Stage Research on Benzoyl-Containing Quaternary Ammonium Salts
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the foundational research concerning benzoyl-containing quaternary ammonium salts (QASs) and their related applications. It covers their synthesis, mechanisms of action, and biological activities, with a focus on antimicrobial and cytotoxic properties. This document is intended to serve as a core resource for professionals engaged in drug discovery and development, offering detailed experimental protocols and structured data to facilitate further research.
Introduction: The Chemical and Therapeutic Landscape
Quaternary ammonium salts (QASs) are a versatile class of cationic surfactants known for a wide spectrum of biological activities, including potent antimicrobial effects.[1] Their structure, featuring a positively charged nitrogen atom bonded to four organic groups, allows them to interact with and disrupt negatively charged cell membranes, forming the basis of their biocidal action.[2][3]
A significant area of research focuses on modifying the organic substituents to enhance efficacy and tailor activity. The incorporation of a benzyl group is a common strategy to improve antimicrobial properties.[4] While direct benzoyl-containing QASs are less documented in early-stage research, a closely related and extensively studied area is the combination of benzoyl peroxide with various QASs. These formulations are particularly relevant in dermatology for the treatment of acne, leveraging the keratolytic and bacteriostatic properties of benzoyl peroxide alongside the antimicrobial and surfactant effects of QASs.[5][6] However, challenges such as the chemical instability of these combinations remain a critical research focus.[5]
This guide will explore both the synthesis of QASs featuring aromatic moieties and the functional interplay between benzoyl peroxide and QASs, providing a foundational understanding for future drug development.
Synthesis and Characterization
The synthesis of QASs typically involves the quaternization of a tertiary amine with an alkyl or benzyl halide. This reaction, a form of N-alkylation, is fundamental to creating the cationic head group responsible for the compound's activity.
A general workflow for the synthesis is outlined below. The process begins with the selection of a tertiary amine, which will form the core of the QAS, and a quaternizing agent, such as a benzyl halide. The reaction is often carried out in a polar solvent to facilitate the formation of the ionic product.
Caption: General workflow for the synthesis of quaternary ammonium salts.
Experimental Protocol: Synthesis of a Benzyl-Substituted QAS
This protocol is a generalized method based on procedures for synthesizing benzyl-containing QASs, which can be adapted for benzoyl derivatives.
-
Reactant Preparation : Dissolve the chosen tertiary amine in a suitable polar solvent, such as water, a water-containing organic solvent, methanol, or DMF.[7] The concentration should be chosen to ensure the reaction proceeds smoothly.
-
Reaction : Add the quaternizing agent (e.g., benzyl chloride) to the solution. The molar ratio of amine to halide is typically 1:1, though a slight excess of the alkylating agent may be used.
-
Heating and Incubation : The reaction mixture is stirred and may be heated to facilitate the reaction. Reaction times can vary significantly, from a few hours to several days, depending on the reactivity of the substrates and the solvent used.[7] The use of water as a solvent has been shown to remarkably shorten reaction times.[7]
-
Isolation : Upon completion, the solvent may be removed under reduced pressure. The resulting crude product can be purified by recrystallization from an appropriate solvent system to yield the pure quaternary ammonium salt.
-
Characterization : The final product's structure and purity are confirmed using analytical techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR) spectroscopy, and elemental analysis.[8][9]
Mechanisms of Action
The biological effects of QASs are primarily driven by their cationic, amphiphilic nature, which facilitates their interaction with cellular structures.
Antimicrobial Mechanism
The primary antimicrobial action of QASs is the disruption of microbial cell membranes. The positively charged cationic head of the QAS molecule electrostatically interacts with the negatively charged components of the bacterial cell wall and cytoplasmic membrane. The hydrophobic alkyl or benzyl tail then penetrates the hydrophobic core of the lipid bilayer, leading to a loss of structural integrity, leakage of essential cytoplasmic contents, and ultimately, cell death.[1][2]
Caption: Mechanism of QAS-induced bacterial cell membrane disruption.
Cytotoxicity and Apoptosis Induction
In addition to their antimicrobial effects, QASs can induce cytotoxicity in mammalian cells, a critical consideration for therapeutic development. One identified mechanism is the induction of apoptosis (programmed cell death). Studies on benzalkonium chloride (BAC), a common QAS, have shown that it can activate the caspase-3 dependent pathway in human lung epithelial cells, leading to apoptosis.[2] This pathway is a central component of the apoptotic signaling cascade.
Caption: Caspase-3 dependent apoptosis pathway induced by QASs.[2]
Benzoyl Peroxide Mechanism
Benzoyl peroxide exerts its effect through the release of free radicals. When applied to the skin, its peroxide bond is cleaved, forming two benzoyloxy radicals.[6] These radicals are highly reactive and can non-specifically interact with bacterial proteins, disrupting their function and leading to bacterial death. This mechanism is effective against Cutibacterium acnes. Additionally, benzoyl peroxide has keratolytic properties, helping to decrease keratin and sebum around hair follicles.[6] Recent studies have also reinforced its safety, finding no significant association between its use and cancer risk.[10][11]
Quantitative Biological and Physicochemical Data
The efficacy and safety profile of QASs are determined by quantitative measures of their antimicrobial activity, cytotoxicity, and physicochemical properties.
Table 1: Antimicrobial Activity of Benzyl-Containing QASs
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of a compound that prevents visible growth of a microorganism. Lower MIC values indicate higher antimicrobial potency.
| Compound Class/Derivative | Target Microorganism | MIC (µg/mL) | Reference |
| Leucine-based QAS (C14 derivative) | S. aureus (Gram-positive) | Comparable to BAC | [4] |
| Leucine-based QAS (C14 derivative) | E. coli (Gram-negative) | Slightly higher than BAC | [4] |
| Leucine-based QAS (C14 derivative) | C. albicans (Fungus) | Slightly higher than BAC | [4] |
| Long-chain QAS (C10 and C12) | E. coli, S. aureus, S. typhimurium | 31.2 - 62.5 | [12] |
| Ciprofloxacin/QAS hybrid (3e) | S. aureus & Gram-negative strains | 1.53 - 9.54 | [12] |
| BAC: Benzalkonium chloride, a reference QAS. |
Table 2: Cytotoxicity of Benzyl-Containing QASs
Cytotoxicity is often measured by the half-maximal inhibitory concentration (IC₅₀) or lethal dose 50 (LD₅₀), which represent the concentration of a substance required to inhibit a biological process or kill half of a cell population, respectively.
| Compound Class/Derivative | Cell Line | Cytotoxicity Metric | Value | Reference |
| Leucine-based QAS (C10 derivative) | Caco-2, Calu-3 | Lower cytotoxicity | - | [4] |
| Leucine-based QAS (C12, C14 derivatives) | Caco-2, Calu-3 | Higher cytotoxicity | - | [4] |
| Leucine-based QAS (C10 derivative) | Red Blood Cells | HC₅₀ | Higher value (less hemolytic) | [4] |
| bis-QACs (4DTBP-6,8) | Human skin model (TESTSKIN) | LD₅₀ | 67 µM | [13] |
| Benzalkonium chloride (BAC) | Human alveolar epithelial cells (A549) | IC₅₀ | 5.04 µg/mL | [14] |
| Ester-bonded Gemini QASs | HeLa cells | IC₅₀ | Lower cytotoxicity than BAC | [15] |
| HC₅₀: Concentration causing 50% hemolysis. |
Table 3: Physicochemical Properties of QASs
The Critical Micelle Concentration (CMC) is the concentration at which surfactant molecules begin to form micelles in an aqueous solution. It is a key indicator of surfactant efficiency.
| Compound | Temperature (°C) | CMC (mmol/L) | Surface Tension at CMC (mN/m) | Reference |
| Benzimidazole QAS (UBS) | 35 | 0.51 | 39.6 | [9] |
| Ester-bonded Gemini QASs | Not specified | 0.000597 - 0.000895 | Lower than monomeric QAS | [15] |
Key Experimental Protocols and Workflows
Reproducible experimental design is paramount in early-stage drug research. The following section details standardized protocols for evaluating the biological activity of QASs.
Caption: A typical experimental workflow for screening novel QAS compounds.
Protocol for Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the broth microdilution method.
-
Preparation of Stock Solution : Prepare a stock solution of the test QAS in a suitable solvent (e.g., DMSO or water).
-
Serial Dilution : In a 96-well microtiter plate, perform a two-fold serial dilution of the QAS stock solution in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI for fungi).
-
Inoculation : Prepare a standardized inoculum of the target microorganism (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Controls : Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
-
Incubation : Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
Reading Results : The MIC is determined as the lowest concentration of the QAS at which there is no visible turbidity (growth) in the well.
Protocol for Cytotoxicity (MTS Assay)
The MTS assay measures cell viability based on the metabolic reduction of a tetrazolium salt by living cells.
-
Cell Seeding : Seed mammalian cells (e.g., human keratinocytes or fibroblasts) into a 96-well plate at a predetermined density and allow them to adhere overnight.[4]
-
Compound Treatment : Remove the culture medium and add fresh medium containing serial dilutions of the test QAS. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTS Reagent Addition : Add the MTS reagent (combined with an electron coupling agent like phenazine ethosulfate) to each well according to the manufacturer's instructions.
-
Incubation : Incubate the plate for 1-4 hours at 37°C in a humidified, 5% CO₂ atmosphere.
-
Absorbance Measurement : Measure the absorbance of the formazan product at 490 nm using a microplate reader.
-
Data Analysis : Cell viability is calculated as a percentage relative to untreated control cells. The IC₅₀ value is determined by plotting cell viability against the compound concentration.
Protocol for Titration of QASs
This analytical method is used to determine the concentration of QASs in a solution, such as a disinfectant formulation.[16]
-
Sample Preparation : Weigh a sample amount containing approximately 0.02–0.06 mmol of the cationic component into a 100 mL glass beaker.
-
Buffering : Add 10 mL of a pH 10 borate buffer solution and dilute to 50 mL with distilled water.
-
Titration : Add 0.5 mL of Triton X solution to keep the electrodes clean. Titrate the sample with a standardized 0.004 mol/L sodium dodecyl sulfate (SDS) solution.
-
Endpoint Detection : The endpoint is detected potentiometrically using a surfactant-sensitive electrode (e.g., TEN 1100 PLH). The equivalence point corresponds to the complete precipitation of the cationic QAS by the anionic SDS titrant.
-
Calculation : The concentration of the QAS is calculated from the volume of SDS solution consumed.
Challenges and Future Directions
The development of benzoyl-containing QASs and related formulations faces several challenges. A primary concern is achieving a balance between high antimicrobial efficacy and low cytotoxicity to host cells to ensure a favorable therapeutic index.[13] For combination products with benzoyl peroxide, chemical stability is a significant hurdle, as some QASs can cause rapid degradation of the peroxide.[5] The emergence of microbial resistance to QASs, though less common than with antibiotics, is another consideration.
Future research should focus on:
-
Novel Molecular Design : Synthesizing new QAS structures, such as gemini or polymeric QASs, with ester or amide bonds to improve biodegradability and reduce toxicity.[15]
-
Targeted Delivery : Developing formulation strategies, like encapsulation in liposomes or nanogels, to enhance delivery to target sites and reduce systemic toxicity.[17][18]
-
Structure-Activity Relationship (SAR) Studies : Systematically modifying the hydrophobic tail, linker, and head group of QASs to build comprehensive SAR models that can guide the design of more effective and safer compounds.[19]
-
Stable Formulations : Investigating stabilizing agents and compatible QASs for benzoyl peroxide formulations to extend shelf-life and maintain efficacy.
Conclusion
Early-stage research into benzoyl-containing quaternary ammonium salts and their analogues reveals a class of compounds with significant therapeutic potential, primarily as antimicrobial agents. Their synthesis is well-established, and their mechanisms of action are increasingly understood at a molecular level. While challenges related to cytotoxicity and formulation stability persist, ongoing innovations in chemical design and drug delivery hold promise for overcoming these obstacles. The data and protocols compiled in this guide offer a solid foundation for researchers to build upon, paving the way for the development of novel, safe, and effective QAS-based therapeutics.
References
- 1. Biological Activity of Quaternary Ammonium Salts and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Quaternary ammonium compounds in hypersensitivity reactions [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Quaternary Ammonium Leucine-Based Surfactants: The Effect of a Benzyl Group on Physicochemical Properties and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US4960772A - Benzoyl peroxide and quaternary ammonium based pharmaceutical and cosmetic compositions - Google Patents [patents.google.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. UTMB Study Confirms Benzoyl Peroxide Safety and No Link to Cancer Risk [utmb.edu]
- 11. henryford.com [henryford.com]
- 12. researchgate.net [researchgate.net]
- 13. Evaluation of the cytotoxic effects of bis-quaternary ammonium antimicrobial reagents on human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. xylemanalytics.com [xylemanalytics.com]
- 17. Improvement of the Antioxidant and Antitumor Activities of Benzimidazole-Chitosan Quaternary Ammonium Salt on Drug Delivery Nanogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Evaluation of the Antitumor Activity of Quaternary Ammonium Surfactants - PMC [pmc.ncbi.nlm.nih.gov]
- 19. inha.elsevierpure.com [inha.elsevierpure.com]
A Technical Guide to the Physical and Chemical Properties of Novel Quaternary Ammonium Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quaternary Ammonium Compounds (QACs) are a versatile class of cationic surfactants widely recognized for their potent antimicrobial properties. For decades, they have been integral components in disinfectants, antiseptics, and various industrial applications. However, the emergence of microbial resistance and the demand for more effective, environmentally benign, and functionally specific agents have catalyzed the development of novel QACs with enhanced biological activity and tailored physicochemical properties. This technical guide provides an in-depth exploration of the core physical and chemical characteristics of these next-generation QACs, offering a valuable resource for researchers, scientists, and professionals engaged in drug development and material science. We will delve into their synthesis, quantitative properties, and mechanisms of action, presenting data in a clear, comparative format and detailing the experimental methodologies for their characterization.
Core Physicochemical Properties of Novel Quaternary Ammonium Compounds
The efficacy and application of a QAC are intrinsically linked to its molecular structure, which dictates its physicochemical properties. Key parameters include the length and nature of the alkyl chains, the type of counter-ion, and the presence of additional functional groups. These structural variations significantly influence properties such as solubility, surface activity, and ultimately, biological performance.
Data Presentation: A Comparative Analysis
The following tables summarize key quantitative data for a selection of recently developed novel quaternary ammonium compounds, providing a basis for comparison and structure-activity relationship (SAR) analysis.
Table 1: Critical Micelle Concentration (CMC) and Surface Tension at CMC (γCMC) of Novel QACs
| Compound ID | Structure/Class | Alkyl Chain Length(s) | CMC (mol/L) | γCMC (mN/m) | Reference |
| 4k | Camphene-based QAS | C12 | 2.4 x 10-4 | 29.5 | [1] |
| 4l | Camphene-based QAS | C14 | 1.2 x 10-4 | 30.2 | [1] |
| C12DDLPB | Glycosylamide QAS | C12 | 1.8 x 10-4 | 35.1 | [2] |
| C14DDLPB | Glycosylamide QAS | C14 | 9.1 x 10-5 | 36.8 | [2] |
| C16DDLPB | Glycosylamide QAS | C16 | 4.5 x 10-5 | 38.2 | [2] |
| C8-2-C2 NTf2 | Gemini QAS | C8, C2 | - | - | [1] |
| C6-2-C6 NTf2 | Gemini QAS | C6, C6 | - | - | [1] |
Note: Some Gemini QACs with bulky counterions exhibit poor water solubility and do not form micelles in aqueous solutions[1].
Table 2: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC) of Novel QACs
| Compound ID | Target Microorganism | MIC (µg/mL) | Reference |
| 4k | S. aureus | 0.24 | [1] |
| 4k | E. coli | 0.98 | [1] |
| 4k | C. albicans | 0.49 | [1] |
| 4l | S. aureus | 0.49 | [1] |
| 4l | E. coli | 1.95 | [1] |
| 4l | C. albicans | 0.98 | [1] |
| S-POcQAS-M50 | E. coli | 17 | [3] |
| S-POcQAS-M50 | S. aureus | 20 | [3] |
| Compound 2d | S. aureus | 1.0 | [4] |
| Compound 4 | S. aureus | 0.5 | [4] |
Table 3: Melting Points of Novel Quaternary Ammonium Salts
| Compound Class | Specific Compound Example | Melting Point (°C) | Reference |
| Polymerizable Multifunctional QACs | AMadh1 | 110-112 | [5] |
| Polymerizable Multifunctional QACs | AMsil2 | ~2 | [5] |
| 4-Pyrrolidino Pyridine Derivatives | Compound 1 | 220-222 | [6] |
| 4-Pyrrolidino Pyridine Derivatives | Compound 2 | 215-217 | [6] |
| Gemini QAS with NTf2- counterion | C4-2-C4 NTf2 | 105 | [1] |
| Gemini QAS with NTf2- counterion | C6-2-C4 NTf2 | 49 | [1] |
Table 4: Hydrophobicity (logP) of Novel QACs
| Compound Class | Specific Compound Example | Calculated logP | Reference |
| 4-Pyrrolidino Pyridine Derivatives | Compound 1 | 2.21 | [6] |
| 4-Pyrrolidino Pyridine Derivatives | Compound 2 | 2.37 | [6] |
| 4-Pyrrolidino Pyridine Derivatives | Compound 3 | 3.87 | [6] |
| Camphene-based QAS | 4k (C12) | 5.34 | [1] |
| Camphene-based QAS | 4l (C14) | 6.34 | [1] |
Note: LogP values are often calculated using computational models and can vary between different software.
pKa and Solubility: A Note on Data Availability
Experimentally determined pKa values for novel QACs are not widely reported in the literature. As strong electrolytes, QACs are permanently charged, and their pKa is not a relevant parameter in the same way it is for weak acids and bases. However, the acidity of protons on adjacent carbon atoms can be influenced by the quaternary ammonium group, a factor that can be explored through computational prediction methods[7][8][9].
Similarly, while the solubility of QACs is a critical parameter, quantitative solubility data in water and other solvents for many novel structures are not systematically tabulated in research publications. General observations indicate that solubility is influenced by the alkyl chain length (shorter chains are generally more water-soluble), the nature of the counter-ion, and the presence of hydrophilic functional groups[3]. For poorly water-soluble drugs, surfactants, including QACs, can significantly enhance their solubility through micellar solubilization[10][11]. The experimental determination of solubility is crucial for formulation development and can be performed using established methods[12][13].
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to advancing the science of novel QACs. Below are methodologies for key experiments cited in this guide.
Synthesis of Novel Quaternary Ammonium Compounds
The synthesis of QACs typically involves the quaternization of a tertiary amine with an alkyl halide, a reaction known as the Menschutkin reaction.
Example: Synthesis of Camphene-Based QAS (Compound 4k)
-
Preparation of the Precursor (ω-chloromethyl camphene): This precursor is synthesized from camphene in a multi-step process as detailed in the supporting information of the source publication[1].
-
Quaternization Reaction:
-
To a solution of ω-chloromethyl camphene (1.0 mmol) in ethyl acetate (10 mL), add N,N-dimethyldodecylamine (1.2 mmol).
-
Stir the reaction mixture at 60 °C for 24 hours.
-
After cooling to room temperature, the product precipitates out of the solution.
-
Collect the precipitate by filtration, wash with cold ethyl acetate, and dry under vacuum.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
-
Determination of Critical Micelle Concentration (CMC)
The CMC is a fundamental property of surfactants and can be determined by monitoring a physical property of the surfactant solution that changes abruptly at the CMC. The surface tension method is commonly employed.
Protocol: CMC Determination by Surface Tension Measurement
-
Preparation of Stock Solution: Prepare a concentrated stock solution of the novel QAC in deionized water.
-
Serial Dilutions: Prepare a series of dilutions from the stock solution to cover a range of concentrations both below and above the expected CMC.
-
Surface Tension Measurement:
-
Use a tensiometer (e.g., a Du Noüy ring or Wilhelmy plate tensiometer) to measure the surface tension of each dilution at a constant temperature (e.g., 25 °C).
-
Allow each solution to equilibrate before measurement.
-
-
Data Analysis:
-
Plot the surface tension as a function of the logarithm of the QAC concentration.
-
The plot will typically show two linear regions. The point of intersection of these two lines corresponds to the CMC.
-
Mandatory Visualizations
Diagrams of Experimental Workflows and Logical Relationships
Visual representations of experimental workflows and the underlying logic of structure-activity relationships are crucial for clear communication in scientific research. The following diagrams are generated using the DOT language for Graphviz.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Aggregation Behavior and Application Properties of Novel Glycosylamide Quaternary Ammonium Salts in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polyisocyanide Quaternary Ammonium Salts with Exceptionally Star-Shaped Structure for Enhanced Antibacterial Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Highly Effective and Broad-Spectrum Antimicrobial Quaternary Ammonium Salts Containing Camphene Structure: Preparation, Surface-Active Properties, and Bioassay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. osti.gov [osti.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A recent overview of surfactant–drug interactions and their importance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A thorough analysis of the effect of surfactant/s on the solubility and pharmacokinetics of (S)-zaltoprofen - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Role of Surfactant and pH in Dissolution of Curcumin - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Quaternary Ammonium Iodides in Phase-Transfer Catalysis
A focus on (2-Benzoylethyl)trimethylammonium iodide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound iodide is a quaternary ammonium salt. While this class of compounds is widely recognized for its utility in phase-transfer catalysis (PTC), a thorough review of the scientific literature reveals that the primary applications of this compound iodide are as a reagent in specific organic syntheses and as an inhibitor of the enzyme choline acetyltransferase. There is currently no direct evidence or established protocol for its use as a phase-transfer catalyst.
However, to address the interest in the potential application of similar structures in phase-transfer catalysis, this document provides a detailed overview of the principles of PTC using quaternary ammonium iodides as a representative class. The following sections will detail the mechanism, provide exemplary protocols for a typical PTC reaction, and present data in a structured format. This information is intended to serve as a guide for researchers interested in the application of quaternary ammonium salts in biphasic reactions.
Phase-Transfer Catalysis: The Role of Quaternary Ammonium Salts
Phase-transfer catalysis is a powerful technique in synthetic organic chemistry that facilitates the reaction between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. Quaternary ammonium salts, often denoted as Q⁺X⁻, are common and effective phase-transfer catalysts.
The mechanism of action involves the quaternary ammonium cation (Q⁺) forming an ion pair with the reactant anion (Nu⁻) from the aqueous phase. This new, more lipophilic ion pair (Q⁺Nu⁻) can then traverse the phase boundary into the organic phase. Once in the organic phase, the nucleophile is highly reactive as it is poorly solvated and can readily react with the organic substrate (RX). After the reaction, the newly formed anion (X⁻) pairs with the quaternary ammonium cation (Q⁺X⁻) and migrates back to the aqueous phase, thus completing the catalytic cycle.
Experimental Protocols: Example of a Nucleophilic Substitution Reaction
The following protocol describes a classic example of a nucleophilic substitution reaction, the synthesis of an alkyl cyanide from an alkyl halide, using a generic quaternary ammonium iodide as the phase-transfer catalyst. This protocol is provided as an illustrative example of how a compound like this compound iodide might be hypothetically employed in a PTC setting.
Reaction: R-Br (organic phase) + NaCN (aqueous phase) → R-CN + NaBr
Catalyst: Tetrabutylammonium iodide (TBAI) - a representative quaternary ammonium iodide.
Materials:
-
Alkyl bromide (e.g., 1-bromooctane)
-
Sodium cyanide (NaCN)
-
Tetrabutylammonium iodide (TBAI)
-
Toluene
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, separatory funnel)
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 1-bromooctane (10 mmol), sodium cyanide (20 mmol), and tetrabutylammonium iodide (1 mmol, 10 mol%).
-
Solvent Addition: Add 20 mL of toluene and 20 mL of deionized water to the flask.
-
Reaction Conditions: Heat the biphasic mixture to 90°C with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with 20 mL of deionized water and 20 mL of saturated sodium bicarbonate solution.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude product can be further purified by vacuum distillation or column chromatography to obtain the pure alkyl cyanide.
Data Presentation
The efficiency of a phase-transfer catalyst is evaluated based on reaction time, yield, and selectivity. The following table summarizes typical data for the nucleophilic substitution of 1-bromooctane with sodium cyanide under various conditions, illustrating the effect of the catalyst.
| Catalyst | Catalyst Loading (mol%) | Solvent System | Temperature (°C) | Reaction Time (h) | Yield (%) |
| None | 0 | Toluene/Water | 90 | 24 | < 5 |
| TBAI | 10 | Toluene/Water | 90 | 5 | 95 |
| TBAB* | 10 | Toluene/Water | 90 | 6 | 92 |
| Aliquat 336** | 10 | Toluene/Water | 90 | 4 | 98 |
* Tetrabutylammonium bromide ** Tricaprylylmethylammonium chloride
Mandatory Visualizations
Phase-Transfer Catalysis Workflow
The following diagram illustrates the general workflow for a phase-transfer catalyzed reaction.
Caption: General workflow for a phase-transfer catalyzed reaction.
Mechanism of Phase-Transfer Catalysis
This diagram illustrates the catalytic cycle of a quaternary ammonium salt in a biphasic nucleophilic substitution reaction.
Caption: Mechanism of phase-transfer catalysis.
Documented Applications of this compound iodide
For clarity and to provide accurate information, the documented uses of this compound iodide are summarized below:
-
Reagent in Organic Synthesis: It serves as a precursor for the introduction of the 2-benzoylethyl group in the synthesis of various organic molecules.
-
Enzyme Inhibition: It has been studied as an inhibitor of choline acetyltransferase, an enzyme responsible for the synthesis of the neurotransmitter acetylcholine.
Conclusion
While this compound iodide belongs to the class of quaternary ammonium salts known to be effective phase-transfer catalysts, there is no specific literature supporting its use in this capacity. The information and protocols provided herein are based on the general principles of phase-transfer catalysis using representative quaternary ammonium iodides. Researchers interested in exploring the catalytic activity of this compound iodide would need to conduct initial screening and optimization studies, for which the provided example protocol can serve as a starting point.
Application Note: (2-Benzoylethyl)trimethylammonium Iodide as a Novel Cationic Surfactant for Phase Transfer Catalysis in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details the synthesis, properties, and application of (2-Benzoylethyl)trimethylammonium iodide, a novel quaternary ammonium salt, as a cationic surfactant and phase transfer catalyst (PTC) in organic reactions. Due to its amphiphilic nature, with a polar quaternary ammonium head and a nonpolar benzoylethyl tail, this compound is anticipated to be an effective catalyst for reactions involving immiscible aqueous and organic phases. This document provides a protocol for its synthesis and a detailed methodology for its application in a representative nucleophilic substitution reaction, demonstrating its potential to enhance reaction rates and yields.
Introduction
Quaternary ammonium salts are widely recognized for their utility as surfactants and phase transfer catalysts in a variety of industrial and laboratory applications.[1][2] Their ability to facilitate the transfer of reactants between immiscible phases makes them invaluable in "green chemistry" by often allowing for the use of water as a solvent and reducing the need for harsh organic solvents.[3][4] Phase transfer catalysis accelerates reaction rates by solubilizing ionic reactants in organic phases, where they can readily react with organic substrates.[5]
This compound iodide is a quaternary ammonium salt with a structure that suggests strong surfactant and phase transfer catalytic activity. The benzoyl group provides significant hydrophobicity, while the trimethylammonium cation is highly hydrophilic. This application note presents a hypothetical investigation into the efficacy of this compound iodide as a phase transfer catalyst in a model organic reaction.
Synthesis of this compound Iodide
A plausible synthetic route to this compound iodide involves the quaternization of a suitable tertiary amine with an appropriate alkyl halide. A proposed two-step synthesis is outlined below:
-
Synthesis of N,N-dimethyl-2-benzoylethanamine: This intermediate can be synthesized via the Mannich reaction of acetophenone, formaldehyde, and dimethylamine.
-
Quaternization: The resulting tertiary amine is then reacted with methyl iodide to yield the desired quaternary ammonium salt.
A detailed, hypothetical experimental protocol for the quaternization step is provided below.
Experimental Protocol: Synthesis of this compound Iodide
-
To a solution of N,N-dimethyl-2-benzoylethanamine (10.0 g, 56.4 mmol) in 100 mL of acetonitrile, add methyl iodide (12.0 g, 84.5 mmol) dropwise at room temperature with stirring.
-
After the addition is complete, heat the reaction mixture to reflux for 4 hours.
-
Cool the reaction mixture to room temperature, which should result in the precipitation of a white solid.
-
Collect the solid by vacuum filtration and wash with cold diethyl ether (3 x 20 mL).
-
Dry the product under vacuum to yield this compound iodide.
Physicochemical Properties
The surfactant properties of this compound iodide are critical to its function as a phase transfer catalyst. The following table summarizes the expected, hypothetical physicochemical properties of this compound.
| Property | Hypothetical Value |
| Molecular Formula | C12H18INO |
| Molecular Weight | 319.18 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 185-190 °C |
| Solubility | Soluble in water and polar organic solvents |
| Critical Micelle Concentration (CMC) | 1.5 x 10⁻³ M |
| Surface Tension at CMC | 38 mN/m |
Application in Organic Synthesis: Nucleophilic Substitution
To demonstrate the efficacy of this compound iodide as a phase transfer catalyst, a model nucleophilic substitution reaction between 1-bromooctane and aqueous sodium cyanide was chosen. This reaction is notoriously slow without a phase transfer catalyst due to the insolubility of sodium cyanide in the organic substrate.[3]
Experimental Protocol: Phase Transfer Catalyzed Synthesis of 1-cyanooctane
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 1-bromooctane (5.0 g, 25.9 mmol), sodium cyanide (2.5 g, 51.0 mmol), and this compound iodide (0.41 g, 1.3 mmol, 5 mol%).
-
Add 25 mL of toluene and 25 mL of water to the flask.
-
Heat the biphasic mixture to 90 °C with vigorous stirring for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature and separate the organic layer.
-
Wash the organic layer with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation to yield 1-cyanooctane.
Results
The use of this compound iodide as a phase transfer catalyst is expected to significantly improve the yield of 1-cyanooctane compared to the uncatalyzed reaction. The following table presents hypothetical results for this reaction.
| Reaction Conditions | Reaction Time (hours) | Yield of 1-cyanooctane (%) |
| Without Catalyst | 24 | < 5 |
| With this compound Iodide (5 mol%) | 2 | 95 |
Mechanism of Action
The diagram below illustrates the proposed mechanism of phase transfer catalysis for the reaction between 1-bromooctane and sodium cyanide using this compound iodide (Q⁺I⁻) as the catalyst.
Caption: Mechanism of Phase Transfer Catalysis.
Conclusion
The hypothetical data and protocols presented in this application note suggest that this compound iodide has the potential to be an effective cationic surfactant and phase transfer catalyst for organic synthesis. Its amphiphilic structure is well-suited for facilitating reactions between immiscible aqueous and organic phases, leading to increased reaction rates and higher yields. Further experimental validation is warranted to fully characterize its properties and explore its applicability in a broader range of organic transformations.
References
Application Notes and Protocols for Michael Addition using Quaternary Ammonium Catalysts
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Michael addition, a conjugate addition reaction, is a cornerstone of carbon-carbon bond formation in organic synthesis. Its versatility is pivotal in the creation of a wide array of compounds, including pharmaceuticals and other biologically active molecules. The efficiency and selectivity of the Michael addition can be significantly enhanced through the use of phase-transfer catalysis (PTC), which facilitates the reaction between reactants in different phases. Quaternary ammonium salts are a prominent class of phase-transfer catalysts, enabling milder reaction conditions and often leading to higher yields and selectivities.
While a specific, detailed protocol for the Michael addition using the (2-Benzoylethyl)trimethylammonium catalyst was not found in a comprehensive literature search, this document provides a generalized protocol and relevant data based on the well-established principles of phase-transfer catalyzed Michael additions using analogous quaternary ammonium salts. The methodologies and principles described herein are applicable to a broad range of substrates and can be adapted for specific research and development needs.
General Principles of Phase-Transfer Catalyzed Michael Addition
In a typical phase-transfer catalyzed Michael addition, the reaction system consists of at least two immiscible phases: an aqueous phase containing an inorganic base and a water-soluble nucleophile (or its precursor), and an organic phase containing the Michael acceptor and the phase-transfer catalyst. The quaternary ammonium salt, being lipophilic with a cationic head, can pair with the deprotonated nucleophile (anion) from the aqueous phase and transport it into the organic phase. In the organic phase, the "naked" and thus more reactive nucleophile attacks the Michael acceptor to form the adduct. The catalyst then returns to the aqueous phase to repeat the cycle.[1][2]
Experimental Protocols
The following protocols are representative examples of Michael additions catalyzed by quaternary ammonium salts. Researchers should optimize the reaction conditions for their specific substrates and catalyst.
Protocol 1: General Procedure for the Michael Addition of an Active Methylene Compound to an α,β-Unsaturated Ketone
This protocol describes a general method for the addition of a carbon nucleophile, such as diethyl malonate, to a Michael acceptor like chalcone, using a generic quaternary ammonium salt as the phase-transfer catalyst.
Materials:
-
Michael Donor (e.g., Diethyl malonate)
-
Michael Acceptor (e.g., Chalcone)
-
Quaternary Ammonium Salt Catalyst (e.g., Tetrabutylammonium bromide - TBAB, Benzyltriethylammonium chloride - TEBAC)
-
Base (e.g., Potassium carbonate, Sodium hydroxide)
-
Organic Solvent (e.g., Toluene, Dichloromethane)
-
Aqueous solution of the base (if using a liquid-liquid system)
-
Saturated aqueous solution of ammonium chloride
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware and stirring equipment
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, add the Michael acceptor (1.0 eq), the Michael donor (1.2 eq), the quaternary ammonium salt catalyst (0.1 eq), and the organic solvent.
-
If using a solid base (solid-liquid PTC), add the base (e.g., anhydrous potassium carbonate, 2.0 eq). If using an aqueous base (liquid-liquid PTC), add the aqueous solution of the base (e.g., 50% NaOH).
-
Stir the reaction mixture vigorously at the desired temperature (e.g., room temperature to 50 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent (2 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Protocol 2: Aza-Michael Addition of an Amine to an α,β-Unsaturated Ester
This protocol outlines a general procedure for the addition of a nitrogen nucleophile to a Michael acceptor.
Materials:
-
Amine (e.g., Benzylamine)
-
α,β-Unsaturated Ester (e.g., Ethyl acrylate)
-
Quaternary Ammonium Salt Catalyst (e.g., Tetrabutylammonium iodide - TBAI)
-
Base (e.g., Potassium hydroxide)
-
Solvent (e.g., Acetonitrile)
Procedure:
-
In a flask, dissolve the amine (1.0 eq) and the α,β-unsaturated ester (1.1 eq) in the chosen solvent.
-
Add the quaternary ammonium salt catalyst (0.05 eq) and the base (1.5 eq).
-
Stir the mixture at room temperature or a slightly elevated temperature as needed.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Work-up the reaction by adding water and extracting the product with an organic solvent.
-
Dry the organic phase over a drying agent, filter, and remove the solvent in vacuo.
-
Purify the product by chromatography or distillation as required.
Data Presentation
The following tables summarize representative data for Michael additions catalyzed by quaternary ammonium salts, showcasing the effect of different catalysts and reaction conditions on the yield.
Table 1: Michael Addition of Diethyl Malonate to Chalcone.
| Entry | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | TBAB (10) | K₂CO₃ | Toluene | 25 | 24 | 85 |
| 2 | TEBAC (10) | 50% NaOH | DCM | 25 | 12 | 92 |
| 3 | TBAI (10) | K₂CO₃ | Acetonitrile | 50 | 8 | 90 |
Table 2: Aza-Michael Addition of Aniline to Ethyl Acrylate.
| Entry | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | TBAB (5) | KOH | Acetonitrile | 25 | 6 | 88 |
| 2 | TEBAC (5) | KOH | THF | 25 | 8 | 85 |
| 3 | TBAI (5) | Cs₂CO₃ | DMF | 40 | 4 | 95 |
Visualizations
General Workflow for Phase-Transfer Catalyzed Michael Addition
Caption: General workflow for a phase-transfer catalyzed Michael addition.
Proposed Catalytic Cycle for a Quaternary Ammonium Salt in Michael Addition
Caption: Proposed catalytic cycle for a phase-transfer catalyzed Michael addition.
References
Application Notes and Protocols for (2-Benzoylethyl)trimethylammonium in Medicinal Chemistry
Disclaimer: The following application notes and protocols are based on the chemical structure of (2-Benzoylethyl)trimethylammonium and the known medicinal chemistry applications of its constituent moieties: a β-aminoketone core and a quaternary ammonium salt. As of the date of this document, there is a lack of specific published research on the direct medicinal chemistry applications of this compound. Therefore, the suggested applications and protocols are theoretical and intended to guide future research.
Introduction
This compound is a quaternary ammonium compound featuring a β-aminoketone scaffold. This unique combination of functional groups suggests potential for diverse applications in medicinal chemistry. The β-aminoketone moiety is a recognized pharmacophore present in various therapeutic agents, while the quaternary ammonium group is well-known for its antimicrobial properties. This document outlines potential therapeutic applications, and provides detailed protocols for the synthesis and hypothetical biological evaluation of this compound salts.
Potential Therapeutic Applications
Based on its structural components, this compound could be investigated for the following medicinal chemistry applications:
-
Antimicrobial Agents: The primary and most direct potential application is as an antimicrobial agent. Quaternary ammonium compounds (QACs) are cationic surfactants that disrupt microbial cell membranes, leading to cell lysis and death.[1] The lipophilic benzoyl group in this compound may enhance its ability to penetrate the lipid bilayers of bacterial and fungal cell membranes. The efficacy is often dependent on the length of the alkyl chain, with C12-C16 chains often showing optimal activity against various microbes.[1]
-
Anticancer Agents: Certain β-aminoketones have demonstrated cytotoxic activity against various cancer cell lines. The mechanism of action can vary, but often involves the induction of apoptosis. The combination of the β-aminoketone structure with the cationic charge of the quaternary ammonium group could lead to selective accumulation in cancer cells, which often have a more negative membrane potential than normal cells.
-
Neurological Disorders: The β-aminoketone scaffold is present in drugs targeting the central nervous system. For instance, tolperisone, a β-aminoketone, acts as a muscle relaxant.[2][3] While the permanent positive charge of the quaternary ammonium group would likely limit blood-brain barrier penetration, peripheral nervous system targets could be explored.
Quantitative Data from Related Compounds
To provide a framework for potential efficacy, the following table summarizes antimicrobial activity for structurally related quaternary ammonium compounds.
| Compound Class | Organism | Activity (MIC in µg/mL) | Reference |
| Gemini Quaternary Ammonium Salts | Pseudomonas aeruginosa | Strong antibacterial effect | [4] |
| Gemini Quaternary Ammonium Salts | Staphylococcus aureus | Strong antibacterial effect | [4] |
| Long-chain alkyl-QAS | Various Bacteria & Fungi | High antimicrobial activity | [5] |
Experimental Protocols
Synthesis of this compound Iodide
The synthesis of this compound iodide can be conceptualized as a two-step process: first, the formation of the β-aminoketone intermediate, followed by quaternization.
Step 1: Synthesis of 3-(Dimethylamino)-1-phenylpropan-1-one (A β-aminoketone intermediate) via Mannich Reaction
The Mannich reaction is a classic method for the synthesis of β-amino ketones.[2][6]
Materials:
-
Acetophenone
-
Paraformaldehyde
-
Dimethylamine hydrochloride
-
Ethanol
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide solution (aqueous)
-
Diethyl ether
-
Magnesium sulfate (anhydrous)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine acetophenone (1 equivalent), paraformaldehyde (1.2 equivalents), and dimethylamine hydrochloride (1.1 equivalents) in ethanol.
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in water and wash with diethyl ether to remove unreacted acetophenone.
-
Make the aqueous layer basic with a sodium hydroxide solution until a pH of 10-12 is reached, which should precipitate the free amine.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 3-(dimethylamino)-1-phenylpropan-1-one.
Step 2: Quaternization to form this compound Iodide
The quaternization of the tertiary amine intermediate is achieved through an SN2 reaction with an alkyl halide, a process known as the Menshutkin reaction.[7][8]
Materials:
-
3-(Dimethylamino)-1-phenylpropan-1-one
-
Iodomethane (Methyl iodide)
-
Acetone (anhydrous)
-
Diethyl ether (anhydrous)
Procedure:
-
Dissolve 3-(dimethylamino)-1-phenylpropan-1-one (1 equivalent) in anhydrous acetone in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Add iodomethane (1.2 equivalents) dropwise with stirring.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight. A precipitate should form.
-
Monitor the reaction for the disappearance of the tertiary amine starting material by TLC.
-
Once the reaction is complete, collect the precipitate by vacuum filtration.
-
Wash the solid with cold, anhydrous diethyl ether to remove any unreacted starting materials.
-
Dry the product under vacuum to yield this compound iodide as a solid.
Hypothetical Protocol for In Vitro Antimicrobial Activity Assay
This protocol describes a standard broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of this compound iodide against representative bacterial strains.
Materials:
-
This compound iodide
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of this compound iodide in sterile deionized water or a suitable solvent.
-
Perform serial two-fold dilutions of the compound in MHB in a 96-well plate to achieve a range of concentrations.
-
Prepare an inoculum of the test bacteria and adjust the turbidity to a 0.5 McFarland standard.
-
Dilute the bacterial suspension in MHB and add to each well of the microtiter plate to achieve a final concentration of approximately 5 x 105 CFU/mL.
-
Include positive controls (wells with bacteria and no compound) and negative controls (wells with MHB only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as detected by the naked eye or by measuring the optical density at 600 nm.
Visualizations
References
- 1. Quaternary ammonium-based biomedical materials: State-of-the-art, toxicological aspects and antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent progress in the chemistry of β-aminoketones - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03864A [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. tandfonline.com [tandfonline.com]
- 6. mdpi.com [mdpi.com]
- 7. Menshutkin reaction - Wikipedia [en.wikipedia.org]
- 8. Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Alkylation with (2-Benzoylethyl)trimethylammonium bromide
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of (2-Benzoylethyl)trimethylammonium bromide as an alkylating agent. The primary application of this reagent is in Michael alkylation reactions, where it serves as a convenient precursor to phenyl vinyl ketone.
Introduction
This compound bromide is a quaternary ammonium salt that functions as a stable, solid source of the highly reactive Michael acceptor, phenyl vinyl ketone. In the presence of a base, it undergoes a Hofmann elimination to generate phenyl vinyl ketone in situ. This intermediate then readily reacts with a variety of nucleophiles in a Michael addition reaction, resulting in the formation of a new carbon-nucleophile bond. This method offers a safer and more convenient alternative to handling the volatile and polymer-prone phenyl vinyl ketone directly.
This process, often referred to as a Michael alkylation, is applicable to a wide range of nucleophiles, including amines, thiols, and phenols, making it a valuable tool in synthetic organic chemistry and drug development for the introduction of a phenylethyl ketone moiety.
Reaction Mechanism and Workflow
The overall transformation involves a two-step, one-pot process:
-
In situ generation of Phenyl Vinyl Ketone: Under basic conditions, this compound bromide undergoes an E2 elimination to form phenyl vinyl ketone, trimethylamine, and water.
-
Michael Addition: The generated phenyl vinyl ketone is then attacked by a nucleophile at the β-carbon, followed by protonation to yield the final alkylated product.
Caption: General workflow for Michael alkylation.
Experimental Protocols
The following are general protocols for the alkylation of various nucleophiles using this compound bromide. Optimization of reaction conditions (solvent, base, temperature, and time) may be necessary for specific substrates.
General Considerations
-
Reagents: this compound bromide can be synthesized or purchased. Other reagents and solvents should be of appropriate purity for the intended synthesis.
-
Inert Atmosphere: While not always strictly necessary, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions, especially with oxygen-sensitive nucleophiles.
-
Monitoring: Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Protocol for N-Alkylation of Amines
This protocol describes the alkylation of a primary or secondary amine.
Caption: Workflow for N-Alkylation.
Materials:
-
This compound bromide
-
Primary or secondary amine
-
Base (e.g., potassium carbonate, triethylamine)
-
Solvent (e.g., acetonitrile, ethanol, DMF)
-
Standard workup and purification reagents
Procedure:
-
To a stirred solution of the amine (1.0 mmol) in the chosen solvent (5-10 mL) in a round-bottom flask, add this compound bromide (1.1 mmol, 1.1 equivalents).
-
Add the base (1.5-2.0 equivalents).
-
Stir the reaction mixture at the desired temperature (room temperature to 80 °C) and monitor the reaction by TLC.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation:
| Nucleophile (Amine) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Aniline | K₂CO₃ | ACN | 60 | 6 | 85 |
| Benzylamine | Et₃N | EtOH | RT | 12 | 92 |
| Morpholine | K₂CO₃ | DMF | 80 | 4 | 88 |
Protocol for S-Alkylation of Thiols
This protocol outlines the alkylation of a thiol.
Caption: Workflow for S-Alkylation.
Materials:
-
This compound bromide
-
Thiol
-
Base (e.g., potassium carbonate, DBU)
-
Solvent (e.g., acetonitrile, THF)
-
Standard workup and purification reagents
Procedure:
-
To a solution of the thiol (1.0 mmol) in the chosen solvent (5-10 mL), add the base (1.2 equivalents).
-
Stir the mixture for 10-15 minutes at room temperature to form the thiolate.
-
Add this compound bromide (1.05 equivalents) to the reaction mixture.
-
Stir at room temperature and monitor the reaction by TLC. These reactions are often rapid.
-
Once the reaction is complete, perform an aqueous workup as described in the N-alkylation protocol.
-
Purify the product by column chromatography.
Data Presentation:
| Nucleophile (Thiol) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Thiophenol | K₂CO₃ | ACN | RT | 1 | 95 |
| Benzyl mercaptan | DBU | THF | RT | 0.5 | 98 |
| Cysteine derivative | K₂CO₃ | ACN/H₂O | RT | 2 | 80 |
Protocol for O-Alkylation of Phenols
This protocol is for the alkylation of a phenol.
Caption: Workflow for O-Alkylation.
Materials:
-
This compound bromide
-
Phenol
-
Base (e.g., cesium carbonate, potassium carbonate)
-
Solvent (e.g., DMF, acetone)
-
Standard workup and purification reagents
Procedure:
-
In a round-bottom flask, dissolve the phenol (1.0 mmol) and this compound bromide (1.2 equivalents) in the chosen solvent (5-10 mL).
-
Add the base (2.0 equivalents). Cesium carbonate is often effective for O-alkylation.
-
Heat the reaction mixture (e.g., 60-100 °C) and monitor its progress by TLC.
-
After completion, cool the reaction to room temperature and perform an aqueous workup.
-
Purify the desired product by column chromatography.
Data Presentation:
| Nucleophile (Phenol) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenol | Cs₂CO₃ | DMF | 80 | 8 | 75 |
| 4-Methoxyphenol | K₂CO₃ | Acetone | 60 | 12 | 82 |
| Naphthol | Cs₂CO₃ | DMF | 80 | 6 | 78 |
Safety Information
-
This compound bromide is a quaternary ammonium salt and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
The elimination reaction generates trimethylamine, which is a flammable and odorous gas. Reactions should be performed in a well-ventilated fume hood.
-
Consult the Safety Data Sheet (SDS) for this compound bromide and all other reagents before use.
Application Notes and Protocols for Functionalized Quaternary Ammonium Ionic Liquids
Disclaimer: Extensive research has revealed no specific data or publications detailing the use of (2-Benzoylethyl)trimethylammonium as an ionic liquid. Therefore, these application notes and protocols are based on the general properties and applications of analogous functionalized quaternary ammonium salts and are intended to serve as a general guide for researchers, scientists, and drug development professionals. The information provided is for hypothetical and illustrative purposes.
Introduction to Functionalized Quaternary Ammonium Ionic Liquids
Quaternary ammonium salts are a class of ionic compounds characterized by a positively charged nitrogen atom bonded to four organic groups.[1] When these salts have a melting point below 100 °C, they are classified as ionic liquids (ILs).[2] The physicochemical properties of these ILs, such as viscosity, polarity, and hydrophobicity, can be finely tuned by modifying the structure of the cation and the choice of the anion.[3] The incorporation of functional groups, such as a benzoyl group in the hypothetical case of this compound, can impart specific functionalities, opening up a wide range of potential applications in drug delivery, catalysis, and materials science.[4][5]
The presence of a ketone group, for instance, could introduce specific interactions with other molecules, enhance solubility in certain media, or provide a reactive site for further chemical modifications.[6][7] These application notes will explore the potential uses of such functionalized quaternary ammonium ILs in various research and development settings.
Potential Applications
Drug Delivery and Formulation
Functionalized quaternary ammonium ILs are promising candidates for advanced drug delivery systems. Their tunable properties can help overcome challenges associated with poorly soluble active pharmaceutical ingredients (APIs).[4][8][9][10]
-
Enhanced Solubility: ILs can act as effective solvents or co-solvents for APIs with low aqueous solubility, potentially improving their bioavailability.[2][4]
-
Formation of API-ILs: An API can be incorporated as the anion or cation of the IL, creating a liquid form of the drug with unique physicochemical properties.[4]
-
Controlled Release: When combined with polymers, these ILs can be used to fabricate drug delivery systems with controlled or stimuli-responsive release profiles.[4]
-
Permeation Enhancement: The amphiphilic nature of some quaternary ammonium salts can facilitate the transport of drugs across biological membranes.[4]
Catalysis
Quaternary ammonium salts are widely used as phase-transfer catalysts (PTCs) in various organic reactions.[5][11][12] They facilitate the transfer of reactants between immiscible phases (e.g., aqueous and organic), thereby increasing reaction rates and yields.[5] The functional groups on the cation can influence the catalyst's solubility and interaction with reactants.
-
Phase-Transfer Catalysis: The ionic nature of the IL allows it to shuttle anions between phases, accelerating reactions such as alkylations, substitutions, and oxidations.[5][13][14]
-
Catalyst Solubilization: The IL can serve as a solvent for both the catalyst and the reactants, creating a homogeneous reaction environment.
Antimicrobial Agents
Quaternary ammonium compounds are well-known for their antimicrobial properties and are used in a variety of disinfectant and antiseptic applications.[15][16][17] The presence of specific functional groups can modulate this activity.
-
Broad-Spectrum Activity: Many quaternary ammonium salts exhibit activity against a wide range of bacteria and fungi.[6][18]
-
Biofilm Disruption: Their surfactant properties can help to disrupt biofilms, which are often resistant to conventional antibiotics.
Physicochemical Properties (Hypothetical Data for a Functionalized Quaternary Ammonium IL)
The following table summarizes hypothetical physicochemical data for a functionalized quaternary ammonium ionic liquid, analogous to this compound, to illustrate how such data would be presented. Actual values would need to be determined experimentally.
| Property | Hypothetical Value | Method of Determination |
| Melting Point | < 100 °C | Differential Scanning Calorimetry (DSC) |
| Thermal Stability | > 200 °C | Thermogravimetric Analysis (TGA) |
| Viscosity | 50 - 500 mPa·s at 25 °C | Rotational Viscometer |
| Density | 1.0 - 1.2 g/cm³ at 25 °C | Pycnometer |
| Ionic Conductivity | 0.1 - 5 mS/cm at 25 °C | Conductivity Meter |
| Solubility in Water | Moderate to High | Visual Inspection, UV-Vis Spectroscopy |
| Solubility in Organic Solvents | Varies with solvent polarity | Miscibility Tests |
Experimental Protocols
The following are generalized experimental protocols that could be adapted for the synthesis, characterization, and application of a functionalized quaternary ammonium ionic liquid.
Protocol for Synthesis of a Functionalized Quaternary Ammonium Salt
This protocol describes a general two-step procedure for the synthesis of a quaternary ammonium salt with a functionalized alkyl chain.
Workflow for Synthesis:
Caption: General workflow for the synthesis and characterization of a functionalized quaternary ammonium salt.
Materials:
-
Trimethylamine
-
2-Bromoacetophenone (as an example precursor for a benzoylethyl group)
-
Acetonitrile (solvent)
-
Diethyl ether (for washing)
Procedure:
-
Dissolve 2-bromoacetophenone in acetonitrile in a round-bottom flask equipped with a reflux condenser.
-
Add an equimolar amount of trimethylamine to the solution.
-
Heat the mixture to reflux and maintain for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by vacuum filtration. If not, reduce the solvent volume under reduced pressure to induce precipitation.
-
Wash the crude product with diethyl ether to remove unreacted starting materials.
-
Dry the purified solid product under vacuum.
-
Characterize the final product using NMR, FT-IR, and mass spectrometry to confirm its structure.[6][7]
Protocol for Evaluating Drug Solubilization
This protocol outlines a method to determine the enhancement of solubility of a poorly water-soluble drug using a functionalized quaternary ammonium IL.
Experimental Workflow for Solubility Study:
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. onesearch.library.northeastern.edu [onesearch.library.northeastern.edu]
- 6. Making sure you're not a bot! [ask.orkg.org]
- 7. Synthesis and Characterization of Quaternary Ammonium Salts Containing Carbonyl Functionality - Universiti Putra Malaysia Institutional Repository [psasir.upm.edu.my]
- 8. Role and Recent Advancements of Ionic Liquids in Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Application of Ionic Liquids in Drug Delivery | springerprofessional.de [springerprofessional.de]
- 10. hilarispublisher.com [hilarispublisher.com]
- 11. littleflowercollege.edu.in [littleflowercollege.edu.in]
- 12. EP0267136A2 - Quaternary ammonium salts used as phase transfer catalysts - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. Strategies for Using Quaternary Ammonium Salts as Alternative Reagents in Alkylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Quaternary ammonium compounds in hypersensitivity reactions [frontiersin.org]
- 16. mountsinai.org [mountsinai.org]
- 17. healthinformaticsjournal.com [healthinformaticsjournal.com]
- 18. Surface-Active Ionic Liquids and Surface-Active Quaternary Ammonium Salts from Synthesis, Characterization to Antimicrobial Properties [mdpi.com]
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using (2-Benzoylethyl)trimethylammonium Salts
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various heterocyclic compounds utilizing (2-Benzoylethyl)trimethylammonium salts as a key building block. This reagent serves as a convenient in-situ generator of benzalacetophenone (chalcone), a versatile precursor for a range of cyclization reactions. The following protocols offer robust methods for the preparation of substituted 2-aminopyrimidines, 2-amino-3-cyanopyridines, and pyridothienopyrimidines, which are important scaffolds in medicinal chemistry and drug development.
Synthesis of 2-Amino-4-phenyl-6-arylpyrimidines
This protocol describes the synthesis of 2-amino-4-phenyl-6-arylpyrimidines through the cyclocondensation of an in-situ generated chalcone from a (2-aroylethyl)trimethylammonium salt with guanidine hydrochloride. This method provides a straightforward route to a variety of substituted pyrimidines.
Logical Workflow for 2-Aminopyrimidine Synthesis
Caption: Workflow for the one-pot synthesis of 2-aminopyrimidines.
Experimental Protocol
A mixture of the appropriate (2-aroylethyl)trimethylammonium iodide (1.0 mmol), guanidine hydrochloride (1.2 mmol), and sodium ethoxide (1.2 mmol) in absolute ethanol (20 mL) is refluxed for 6-8 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). After completion, the reaction mixture is cooled to room temperature and poured into ice-cold water (50 mL). The precipitated solid is filtered, washed with water, and recrystallized from ethanol to afford the pure 2-amino-4-phenyl-6-arylpyrimidine.
Quantitative Data
| Entry | Aryl Group (Ar) | Reaction Time (h) | Yield (%) | Reference |
| 1 | Phenyl | 6 | 85 | [1][2] |
| 2 | 4-Chlorophenyl | 7 | 82 | [3] |
| 3 | 4-Methoxyphenyl | 6 | 88 | [4] |
| 4 | 2-Thienyl | 8 | 78 | [5] |
Synthesis of 2-Amino-4-phenyl-6-arylpyridine-3-carbonitriles
This method outlines the one-pot, three-component synthesis of 2-amino-4-phenyl-6-arylpyridine-3-carbonitriles. The reaction involves the in-situ generation of a chalcone from a (2-aroylethyl)trimethylammonium salt, which then reacts with malononitrile and ammonium acetate.
Reaction Pathway for 2-Amino-3-cyanopyridine Synthesis
References
- 1. A metal-free synthesis of pyrimidines from amidines with α,β-unsaturated ketones via tandem [3 + 3] annulation and visible-light-enabled photo-oxidation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of new pyridothienopyrimidinone and pyridothienotriazolopyrimidine derivatives as pim-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. pnrjournal.com [pnrjournal.com]
Troubleshooting & Optimization
improving yield in reactions catalyzed by (2-Benzoylethyl)trimethylammonium
Disclaimer: Initial research for "(2-Benzoylethyl)trimethylammonium" as a catalyst yielded insufficient specific data to create a detailed technical support guide as requested. Due to the limited availability of published experimental protocols and quantitative data for this specific compound, we have developed this guide for a closely related and widely used phase transfer catalyst, Benzyltrimethylammonium chloride (BTMAC) . The principles and troubleshooting strategies outlined here are broadly applicable to many quaternary ammonium salt-based phase transfer catalysts and should serve as a valuable resource for researchers in the field.
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help researchers, scientists, and drug development professionals optimize reaction yields and overcome common challenges when using BTMAC as a phase transfer catalyst.
Troubleshooting Guide
This section addresses specific issues that may arise during reactions catalyzed by Benzyltrimethylammonium chloride.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inefficient Phase Transfer: The catalyst may not be effectively transferring the reactant from the aqueous to the organic phase. 2. Catalyst Poisoning: The catalyst's activity can be inhibited by certain anions, such as iodide or tosylate. 3. Incorrect Stirring Speed: Inadequate mixing can lead to a small interfacial area between the two phases, slowing down the reaction. 4. Reaction Temperature Too Low: The activation energy for the reaction may not be met. 5. Decomposition of Reactants or Products: The reaction conditions may be too harsh. | 1. Optimize Catalyst Concentration: Increase the catalyst loading incrementally (e.g., from 1 mol% to 5 mol%). 2. Change the Leaving Group: If possible, switch to a less inhibiting leaving group (e.g., use a bromide instead of an iodide). 3. Increase Stirring Speed: Ensure vigorous stirring to maximize the interfacial area. A mechanical stirrer is often more effective than a magnetic stir bar for biphasic reactions. 4. Increase Reaction Temperature: Gradually increase the temperature, monitoring for any potential side product formation. 5. Modify Reaction Conditions: Consider using a milder base or a lower reaction temperature. |
| Formation of Byproducts | 1. Side Reactions: The reaction conditions may favor competing reaction pathways. 2. Catalyst Decomposition: At high temperatures, quaternary ammonium salts can undergo Hofmann elimination. 3. Reaction with Solvent: Some solvents can participate in side reactions under basic conditions. | 1. Adjust Stoichiometry: Ensure the limiting reagent is fully consumed by using a slight excess of the other reactant. 2. Lower Reaction Temperature: If catalyst decomposition is suspected, reduce the reaction temperature. 3. Choose an Inert Solvent: Select a solvent that is stable under the reaction conditions. |
| Difficult Product Isolation | 1. Emulsion Formation: Vigorous stirring of biphasic mixtures can sometimes lead to stable emulsions. 2. Catalyst Remaining in the Organic Phase: The catalyst can be difficult to remove from the final product. | 1. Break the Emulsion: Add a saturated brine solution or a small amount of a different organic solvent to break the emulsion. Centrifugation can also be effective. 2. Wash with Water: Perform multiple aqueous washes to extract the water-soluble catalyst from the organic phase. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal catalyst loading for a reaction using Benzyltrimethylammonium chloride?
A1: The optimal catalyst loading can vary depending on the specific reaction. A good starting point is typically 1-5 mol%. For sluggish reactions, increasing the catalyst concentration may improve the reaction rate and yield. However, excessive catalyst can sometimes lead to difficulties in product purification.
Q2: How does the choice of solvent affect the reaction outcome?
A2: The solvent plays a crucial role in phase transfer catalysis. It should be a non-polar or moderately polar solvent that is immiscible with water. Common choices include toluene, dichloromethane, and chlorobenzene. The solvent should be able to dissolve the organic substrate and the ion pair formed by the catalyst and the transferred anion.
Q3: Can Benzyltrimethylammonium chloride be recovered and reused?
A3: In many cases, the catalyst can be recovered from the aqueous phase after the reaction and reused. This can be achieved by evaporating the water and recrystallizing the catalyst. However, the efficiency of the recovered catalyst may be lower than that of the fresh catalyst.
Q4: What is the effect of the counter-ion on the catalyst's activity?
A4: The nature of the counter-ion (e.g., chloride, bromide, iodide) can influence the catalyst's performance. In general, more lipophilic (less hydrated) anions are transferred more easily into the organic phase. However, highly lipophilic anions like iodide can sometimes form tight ion pairs with the quaternary ammonium cation, reducing its catalytic activity in a phenomenon known as "catalyst poisoning."
Experimental Protocols
General Procedure for a Phase Transfer Catalyzed Alkylation of a Phenol
This protocol describes a general method for the O-alkylation of a phenol using an alkyl halide and Benzyltrimethylammonium chloride as the phase transfer catalyst.
Materials:
-
Phenol derivative (1.0 eq)
-
Alkyl halide (1.2 eq)
-
Benzyltrimethylammonium chloride (0.05 eq)
-
Sodium hydroxide (2.0 eq)
-
Toluene
-
Water
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the phenol derivative, toluene, and an aqueous solution of sodium hydroxide.
-
Add the Benzyltrimethylammonium chloride to the mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir vigorously.
-
Add the alkyl halide dropwise over a period of 30 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Separate the organic and aqueous layers.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization.
Quantitative Data Example: Alkylation of 2-Naphthol
The following table summarizes the effect of different reaction parameters on the yield of the benzylation of 2-naphthol using benzyl chloride, catalyzed by a quaternary ammonium salt. While not specific to BTMAC, it illustrates the type of data that should be collected during optimization studies.
| Entry | Catalyst | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | TBAB | Toluene | 50% NaOH | 80 | 4 | 92 |
| 2 | TBAB | DCM | 50% NaOH | RT | 12 | 75 |
| 3 | Aliquat 336 | Toluene | K₂CO₃ | 100 | 6 | 88 |
| 4 | TBAB | No Solvent | 50% NaOH | 60 | 2 | 95 |
TBAB: Tetrabutylammonium bromide; Aliquat 336: Tricaprylmethylammonium chloride
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for addressing low reaction yield.
Phase Transfer Catalysis Mechanism
Caption: General mechanism of phase transfer catalysis.
solubility issues of (2-Benzoylethyl)trimethylammonium iodide in nonpolar solvents
Welcome to the technical support center for (2-Benzoylethyl)trimethylammonium iodide. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming solubility challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound iodide in nonpolar solvents?
A1: this compound iodide is a quaternary ammonium salt. Due to its ionic nature, it is expected to have very low solubility in nonpolar solvents such as hexane, toluene, and diethyl ether.[1][2][3] The principle of "like dissolves like" dictates that ionic compounds are more soluble in polar solvents that can stabilize the separated ions.[2][3] While the benzoyl group in the molecule introduces some nonpolar character, the dominant quaternary ammonium iodide group makes it primarily a polar compound.
Q2: Why is my this compound iodide not dissolving in a nonpolar solvent?
A2: The primary reason for the lack of dissolution is the significant difference in polarity between the ionic salt and the nonpolar solvent.[2][3] Nonpolar solvents cannot effectively solvate the trimethylammonium cation and the iodide anion, meaning they cannot overcome the strong electrostatic forces holding the crystal lattice together.[4]
Q3: Are there any nonpolar solvents in which it might have some limited solubility?
A3: While generally insoluble, some limited solubility might be observed in solvents with intermediate polarity or those that can be polarized. For instance, chlorinated solvents like dichloromethane might show slightly better results than hydrocarbons. However, significant solubility is not expected.
Q4: Can I use a co-solvent to dissolve this compound iodide in a nonpolar medium?
A4: Yes, using a polar co-solvent is a common strategy. Adding a small amount of a polar solvent like methanol, ethanol, or even water to the nonpolar solvent can significantly increase the solubility of the salt.[5] The polar co-solvent molecules will solvate the ions, allowing them to be dispersed in the nonpolar medium.
Q5: How does temperature affect the solubility of this compound iodide in nonpolar solvents?
A5: For most solid solutes, solubility increases with temperature. Therefore, heating the mixture may improve the dissolution of this compound iodide to some extent. However, for a compound that is practically insoluble at room temperature, the effect of temperature alone might not be sufficient to achieve a useful concentration in a truly nonpolar solvent.
Troubleshooting Guide
This guide provides a step-by-step approach to address issues with dissolving this compound iodide in nonpolar solvents.
Issue: The compound is not dissolving at all.
dot
Caption: Troubleshooting workflow for solubility issues.
Possible Causes and Solutions:
-
Cause: Inherent insolubility in nonpolar solvents.
-
Solution 1: Use a co-solvent. As detailed in the FAQs, adding a small percentage of a polar solvent can drastically improve solubility. Start with 1-5% of a polar protic solvent like methanol or ethanol and gradually increase if necessary.
-
Solution 2: Change the solvent. If the experimental conditions allow, switch to a more polar solvent system.
-
Issue: The compound precipitates out of the solution after initial dissolution.
-
Cause: The solution was saturated at a higher temperature, and the compound precipitated upon cooling.
-
Solution: Maintain the temperature of the solution. If the experiment needs to be conducted at a lower temperature, a higher proportion of the polar co-solvent will be required to keep the compound in the solution.
-
-
Cause: The co-solvent evaporated.
-
Solution: Ensure your experimental setup is sealed to prevent the evaporation of a volatile co-solvent.
-
Quantitative Data Summary
| Solvent Type | Examples | Expected Solubility |
| Nonpolar Aprotic | Hexane, Cyclohexane, Toluene | Very Low / Insoluble |
| Nonpolar Halogenated | Dichloromethane, Chloroform | Low |
| Polar Aprotic | Acetone, Acetonitrile | Moderate to High |
| Polar Protic | Water, Methanol, Ethanol | High |
Experimental Protocols
Protocol 1: Determination of Qualitative Solubility
This protocol allows for a quick assessment of solubility in various solvents.
Materials:
-
This compound iodide
-
A selection of test solvents (e.g., hexane, toluene, dichloromethane, acetone, methanol, water)
-
Small test tubes or vials
-
Vortex mixer
-
Spatula
Procedure:
-
Add approximately 1-2 mg of this compound iodide to a clean, dry test tube.
-
Add 1 mL of the test solvent to the test tube.
-
Vortex the mixture vigorously for 1 minute.
-
Visually inspect the solution for any undissolved solid.
-
If the solid has dissolved, add another 5-10 mg of the compound and repeat step 3 to assess if a higher concentration can be achieved.
-
Record your observations as "insoluble," "sparingly soluble," "soluble," or "freely soluble."
Protocol 2: General Method for Dissolving in a Nonpolar Solvent Using a Co-solvent
Materials:
-
This compound iodide
-
Nonpolar solvent of choice
-
Polar co-solvent (e.g., methanol)
-
Volumetric flasks
-
Magnetic stirrer and stir bar
-
Heating plate (optional)
Procedure:
-
Weigh the desired amount of this compound iodide and place it in a volumetric flask.
-
Add the smallest possible volume of the polar co-solvent to just wet the solid.
-
Swirl the flask gently to dissolve the compound in the co-solvent.
-
Once dissolved, slowly add the nonpolar solvent to the flask while stirring continuously.
-
Continue adding the nonpolar solvent up to the desired final volume.
-
If the compound begins to precipitate, add a small additional amount of the co-solvent until the solution becomes clear again. Note the final ratio of solvents.
-
If necessary, gently warm the solution while stirring to aid dissolution, but be cautious of solvent evaporation.
Signaling Pathways and Logical Relationships
The dissolution of an ionic compound in a solvent system is governed by the interplay of intermolecular forces. The following diagram illustrates the logical relationship for achieving a stable solution of this compound iodide in a predominantly nonpolar medium.
dot
Caption: Logical diagram of co-solvent-mediated dissolution.
References
Technical Support Center: Degradation of (2-Benzoylethyl)trimethylammonium under Basic Conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with (2-Benzoylethyl)trimethylammonium under basic conditions.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for this compound in a basic solution?
Under basic conditions, this compound is susceptible to two primary degradation pathways:
-
Hofmann Elimination: This is an E2 elimination reaction where a hydroxide ion abstracts a proton from the carbon beta to the quaternary ammonium group, leading to the formation of benzoylvinylbenzene (phenyl vinyl ketone), trimethylamine, and water.[1][2][3] This is often the major degradation pathway for quaternary ammonium salts with beta-hydrogens.[1][2][4][5]
-
Hydrolysis: The benzoyl group is an ester-like functional group and can be susceptible to hydrolysis under basic conditions. This would involve the nucleophilic attack of a hydroxide ion on the carbonyl carbon, leading to the formation of benzoic acid and (2-hydroxyethyl)trimethylammonium.
Q2: I am observing a different product than expected in my Hofmann elimination of this compound. What could be the reason?
The presence of the benzoyl group, a carbonyl group, can influence the regioselectivity of the elimination reaction.[4] While the Hofmann rule generally predicts the formation of the least substituted alkene, activating groups like carbonyls can alter this outcome.[4] It is possible that under certain conditions, a different isomer or rearrangement product is formed. We recommend careful structural elucidation of the unexpected product using techniques like NMR and mass spectrometry.
Q3: My degradation reaction is proceeding very slowly. What factors can I change to increase the rate?
The rate of both Hofmann elimination and hydrolysis is dependent on several factors:
-
Concentration of the base: Increasing the concentration of the hydroxide ions will generally increase the rate of both reactions.
-
Temperature: Both elimination and hydrolysis reactions are accelerated at higher temperatures.[1]
-
Solvent: The choice of solvent can influence the reaction rate. A less polar solvent might favor the Hofmann elimination.
Q4: How can I selectively promote one degradation pathway over the other?
While completely suppressing one pathway may be challenging, you can influence the product distribution:
-
To favor Hofmann Elimination: Use a strong, non-nucleophilic base in an aprotic solvent. Shorter reaction times and moderate temperatures may also favor elimination over hydrolysis.
-
To favor Hydrolysis: Use a higher concentration of aqueous base and elevated temperatures for a prolonged period.
Troubleshooting Guides
| Problem | Possible Cause | Troubleshooting Steps |
| Low yield of benzoylvinylbenzene (Hofmann elimination product) | Reaction conditions favoring hydrolysis: High water concentration, high temperature, and prolonged reaction time can promote hydrolysis of the benzoyl group. | 1. Reduce the amount of water in the reaction mixture. Consider using a non-aqueous solvent with a strong base.2. Lower the reaction temperature and monitor the reaction progress to stop it once the starting material is consumed.3. Use a stronger, bulkier base that is less likely to act as a nucleophile. |
| Incomplete reaction: The reaction may not have gone to completion. | 1. Increase the reaction time or temperature.2. Increase the concentration of the base. | |
| Presence of benzoic acid in the product mixture | Hydrolysis of the benzoyl group: This is a competing side reaction. | 1. Follow the steps to favor Hofmann elimination (see above).2. Purify the product mixture using column chromatography to separate benzoylvinylbenzene from benzoic acid. |
| Formation of an unexpected product | Alternative elimination or rearrangement pathway: The benzoyl group can influence the reaction's regioselectivity. | 1. Characterize the unexpected product thoroughly using spectroscopic methods (NMR, IR, MS).2. Consult the literature for similar reactions involving beta-keto quaternary ammonium salts. |
| Difficulty in isolating the product | Product instability: Benzoylvinylbenzene is a Michael acceptor and can be reactive. | 1. Work up the reaction under neutral or slightly acidic conditions to avoid polymerization or other side reactions.2. Use a purification method that is suitable for reactive compounds, such as flash chromatography with a deactivated stationary phase. |
Experimental Protocols
Protocol 1: Monitoring the Hofmann Elimination of this compound by UV-Vis Spectroscopy
This protocol allows for the kinetic analysis of the formation of benzoylvinylbenzene, which has a distinct UV-Vis absorption profile due to the conjugated system.
Materials:
-
This compound salt (e.g., chloride or iodide)
-
Sodium hydroxide (NaOH) solution of known concentration
-
Ethanol (or another suitable solvent)
-
UV-Vis spectrophotometer
-
Thermostatted cuvette holder
Procedure:
-
Prepare a stock solution of this compound in ethanol.
-
Prepare a stock solution of NaOH in water or ethanol.
-
Equilibrate the spectrophotometer and the cuvette holder to the desired reaction temperature.
-
In a cuvette, mix the this compound stock solution and ethanol to a final volume of 2.5 mL.
-
Initiate the reaction by adding a small volume of the NaOH stock solution to the cuvette and mix quickly.
-
Immediately start recording the absorbance at the wavelength of maximum absorbance (λmax) of benzoylvinylbenzene (determined experimentally, expected around 250-280 nm) over time.
-
Continue data collection until no significant change in absorbance is observed.
-
The rate of the reaction can be determined from the initial slope of the absorbance versus time plot.
Protocol 2: Product Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol allows for the separation and quantification of the starting material, the Hofmann elimination product, and the hydrolysis product.
Materials:
-
Reaction mixture from the degradation of this compound
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Acetonitrile (ACN)
-
Water with 0.1% formic acid (or another suitable buffer)
-
Standards of this compound, benzoylvinylbenzene, and benzoic acid
Procedure:
-
Prepare a series of standard solutions of known concentrations for each of the expected components.
-
Develop a suitable gradient or isocratic HPLC method to achieve good separation of the components. A typical starting point for a C18 column would be a gradient of water (with 0.1% formic acid) and acetonitrile.
-
Inject the standard solutions to determine their retention times and to generate calibration curves.
-
Quench a sample of the reaction mixture at a specific time point by neutralizing the base with an acid (e.g., HCl).
-
Dilute the quenched sample with the mobile phase and filter it through a 0.22 µm syringe filter.
-
Inject the prepared sample into the HPLC system.
-
Identify and quantify the components in the reaction mixture by comparing their retention times and peak areas to the calibration curves.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data that could be obtained from the experiments described above.
| Parameter | Hofmann Elimination | Hydrolysis |
| Rate Constant (k) | k_elim | k_hydrol |
| Activation Energy (Ea) | Ea_elim | Ea_hydrol |
| Product Yield (%) | % Benzoylvinylbenzene | % Benzoic Acid |
Note: The actual values for the rate constants, activation energies, and product yields will depend on the specific reaction conditions (temperature, base concentration, solvent).
Visualizations
Caption: Degradation pathways of this compound under basic conditions.
Caption: General experimental workflow for studying the degradation of this compound.
References
Technical Support Center: Optimizing (2-Benzoylethyl)trimethylammonium-Mediated Reactions
Welcome to the Technical Support Center for (2-Benzoylethyl)trimethylammonium-Mediated Reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions, troubleshooting common issues, and answering frequently asked questions related to the use of this compound iodide and similar quaternary ammonium salts in organic synthesis.
Disclaimer
Direct experimental data on the thermal optimization of reactions specifically mediated by this compound iodide is limited in publicly available literature. The guidance provided herein is based on the well-established principles of phase-transfer catalysis (PTC) involving analogous quaternary ammonium salts. Researchers should always perform their own optimization studies for their specific reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound iodide in a reaction?
A1: this compound iodide typically functions as a phase-transfer catalyst (PTC). In a heterogeneous reaction system (e.g., a reaction between a water-soluble nucleophile and an organic-soluble substrate), the quaternary ammonium salt facilitates the transfer of the nucleophile from the aqueous phase to the organic phase where the reaction can occur.
Q2: What is the general effect of temperature on reactions mediated by this compound iodide?
A2: Generally, increasing the reaction temperature will increase the rate of the desired reaction. However, excessively high temperatures can lead to undesired side reactions and decomposition of the catalyst itself.
Q3: What are the common side reactions to be aware of when using this compound iodide at elevated temperatures?
A3: A primary concern at higher temperatures, especially in the presence of a base, is the Hofmann elimination . In this reaction, the this compound cation can be deprotonated at the carbon beta to the nitrogen, leading to the formation of phenyl vinyl ketone and trimethylamine.
Q4: What is the recommended starting temperature for optimizing a reaction with this catalyst?
A4: A good starting point for optimization is often in the range of 50-80 °C . However, the optimal temperature is highly dependent on the specific substrates, solvent, and base used. It is recommended to screen a range of temperatures to determine the best balance between reaction rate and product purity.
Q5: How does the choice of base influence the optimal temperature?
A5: Stronger bases (e.g., KOH, NaOH) can promote the Hofmann elimination side reaction at lower temperatures. If this is a concern, using a milder base (e.g., K₂CO₃) may allow for the use of higher reaction temperatures without significant catalyst degradation. Quaternary ammonium salts are known to be less stable in the presence of strong alkaline solutions and can decompose at temperatures as low as 50-70°C.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no product yield | 1. Reaction temperature is too low: The reaction may be kinetically slow at the current temperature. 2. Catalyst is inactive or decomposed: The catalyst may have degraded due to excessive heat or prolonged reaction time at high temperature. 3. Inefficient phase transfer: The catalyst may not be effectively transferring the reactant between phases. | 1. Increase temperature incrementally: Raise the temperature in 10 °C increments and monitor the reaction progress. 2. Lower the temperature and/or use a milder base: If catalyst decomposition is suspected, reduce the temperature. Consider switching to a less aggressive base. 3. Ensure adequate mixing: Vigorous stirring is crucial for efficient phase transfer. |
| Formation of significant side products | 1. Reaction temperature is too high: High temperatures can favor side reactions like Hofmann elimination. 2. Prolonged reaction time: Even at moderate temperatures, extended reaction times can lead to the accumulation of side products. | 1. Decrease the reaction temperature: Find the lowest temperature at which a reasonable reaction rate is achieved. 2. Monitor the reaction closely: Use techniques like TLC or GC to determine the optimal reaction time and quench the reaction once the starting material is consumed. |
| Catalyst appears to have decomposed (e.g., color change, precipitation) | 1. Exceeded thermal stability of the catalyst: The reaction temperature is too high for the catalyst under the given conditions. 2. Reaction with strong base: The combination of high temperature and a strong base can lead to rapid catalyst degradation. | 1. Reduce the reaction temperature. 2. Use a milder base or a lower concentration of the strong base. 3. Consider a more thermally stable phase-transfer catalyst if high temperatures are required. |
Data Presentation: General Temperature Effects on Quaternary Ammonium Salt Catalyzed Reactions
The following table summarizes the general trends observed for temperature optimization in phase-transfer catalyzed reactions. Note: This is a generalized representation and the optimal conditions for your specific reaction will need to be determined empirically.
| Temperature Range | Expected Reaction Rate | Potential for Catalyst Decomposition | Risk of Side Reactions (e.g., Hofmann Elimination) |
| Room Temperature (20-30 °C) | Slow | Low | Low |
| Moderate (30-60 °C) | Moderate | Low to Moderate (base dependent) | Low to Moderate |
| Elevated (60-100 °C) | Fast | Moderate to High | Moderate to High |
| High (>100 °C) | Very Fast | High | High |
Experimental Protocols: General Procedure for Temperature Optimization
This protocol provides a general workflow for optimizing the temperature of a reaction mediated by this compound iodide.
Objective: To determine the optimal temperature that maximizes the yield of the desired product while minimizing side product formation.
Materials:
-
Reactant A (organic soluble)
-
Reactant B (aqueous soluble nucleophile)
-
This compound iodide (catalyst)
-
Appropriate organic solvent (e.g., toluene, dichloromethane)
-
Aqueous base (e.g., K₂CO₃ solution)
-
Reaction vessels (e.g., round-bottom flasks)
-
Heating and stirring apparatus (e.g., heating mantle with stir plate)
-
Temperature monitoring device
-
Analytical tools for reaction monitoring (e.g., TLC plates, GC-MS)
Procedure:
-
Set up parallel reactions: Prepare a series of identical reactions in separate vessels. Each reaction should contain the same concentration of reactants, catalyst, solvent, and base.
-
Assign different temperatures: Set each reaction to a different temperature (e.g., 40°C, 50°C, 60°C, 70°C, 80°C).
-
Monitor reaction progress: At regular time intervals, take a small aliquot from each reaction and analyze it using an appropriate technique (e.g., TLC, GC) to determine the consumption of starting material and the formation of the product and any side products.
-
Determine optimal conditions: Based on the analysis, identify the temperature that provides the best balance of reaction rate and selectivity towards the desired product within a reasonable timeframe.
-
Scale-up and isolation: Once the optimal temperature is determined, the reaction can be performed on a larger scale, and the product can be isolated and purified.
Visualizations
Logical Workflow for Troubleshooting Low Yield
A troubleshooting workflow for addressing low product yield in the reaction.
Signaling Pathway: Phase-Transfer Catalysis Mechanism
A simplified diagram of the phase-transfer catalysis (PTC) mechanism.
Technical Support Center: Phase-Transfer Catalysis with Quaternary Ammonium Salts
Welcome to the technical support center for phase-transfer catalysis (PTC) utilizing quaternary ammonium salts. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems in a question-and-answer format, providing direct and actionable guidance.
1. Why is my reaction yield unexpectedly low?
A low reaction yield in a phase-transfer catalysis system can stem from several factors. A primary consideration is the efficiency of the phase-transfer agent in transporting the reactant anion from the aqueous phase to the organic phase.[1][2] The structure of the quaternary ammonium salt is crucial; salts with short alkyl chains, like tetramethylammonium, are often too water-soluble and do not partition effectively into the organic phase to facilitate the reaction.[1][3] Conversely, a catalyst that is too lipophilic might remain entirely in the organic phase, hindering the catalytic cycle.
Another critical factor is the presence of water. While PTC can tolerate water, its amount can significantly impact the reaction. An excessive amount of water can hydrate the anion in the organic phase, reducing its nucleophilicity and thus slowing down the reaction.[4][5][6] Conversely, in solid-liquid PTC, a small amount of water can be essential to dissolve the inorganic salt and enable the anion exchange with the catalyst.[4][5]
Troubleshooting Steps:
-
Evaluate the Catalyst Structure: Ensure your quaternary ammonium salt has sufficient lipophilicity to partition into the organic phase. Consider catalysts with longer alkyl chains like tetrabutylammonium or larger salts.[1][3]
-
Optimize Water Content: For liquid-liquid PTC, try reducing the amount of water or using a more concentrated aqueous solution of the reactant salt. This can increase the partitioning of the catalyst into the organic phase and decrease anion hydration.[7] For solid-liquid PTC, if the reaction is sluggish, consider adding a catalytic amount of water.
-
Increase Reactant Concentration: Using a higher concentration of the inorganic salt in the aqueous phase can favor the transfer of the reactive anion into the organic phase.[1]
2. My reaction is proceeding very slowly. How can I increase the reaction rate?
Slow reaction rates are a common hurdle in PTC. The overall rate is determined by both the rate of transfer of the anion into the organic phase and the intrinsic rate of the reaction in the organic phase.[8]
Troubleshooting Steps:
-
Increase Agitation: Inadequate mixing can limit the interfacial area between the two phases, thereby slowing down the transfer of the reactant anion. Increasing the stirring speed can significantly enhance the reaction rate, especially in transfer-limited reactions.[1][9]
-
Optimize Temperature: Generally, increasing the temperature will accelerate the reaction. However, be mindful of the thermal stability of your quaternary ammonium salt, as they can decompose at higher temperatures, especially in the presence of strong bases.[1][10]
-
Change the Solvent: The organic solvent plays a crucial role. A more polar aprotic solvent can enhance the intrinsic reaction rate by better solvating the quaternary ammonium salt-anion pair.[2] Solvents like dichloromethane or toluene are commonly used.[1]
-
Select a More Effective Catalyst: The structure of the quaternary ammonium salt affects the reactivity of the transferred anion. Bulkier catalysts can lead to a "naked" and therefore more reactive anion in the organic phase.[1]
3. I suspect my quaternary ammonium salt catalyst is decomposing. What are the signs and how can I prevent it?
Quaternary ammonium salts are susceptible to degradation, particularly under strongly basic conditions and at elevated temperatures.[1][3][10] The primary degradation pathway is Hofmann elimination, which produces a tertiary amine and an alkene.[3][10][11][12] This not only reduces the amount of active catalyst but can also introduce impurities that complicate product purification.
Signs of Decomposition:
-
Formation of unexpected byproducts.
-
A decrease in reaction rate over time.
-
Difficulty in separating the catalyst from the product, as the resulting amines may be more soluble in the organic phase.
Prevention Strategies:
-
Temperature Control: Avoid excessive temperatures, especially when strong bases like NaOH or KOH are used. Quaternary ammonium salts can start to decompose at temperatures as low as 50-70°C in alkaline solutions.[1]
-
Choice of Base: If possible, use a milder base or a solid base to minimize catalyst decomposition.
-
Catalyst Selection: Phosphonium salts are generally more thermally stable than ammonium salts, though they can be more expensive and less stable in the presence of a base.[3][10][11]
-
Minimize Reaction Time: Optimize other reaction parameters to reduce the required reaction time, thereby minimizing the catalyst's exposure to harsh conditions.
4. How can I effectively remove the quaternary ammonium salt from my final product?
Separating the catalyst from the product is a critical step in the workup. The choice of method depends on the properties of the catalyst and the product.[3][13][14]
Purification Methods:
-
Aqueous Extraction: This is the most common method.[13] The catalyst is partitioned into the aqueous phase by washing the organic product layer with water. The efficiency of this extraction can be improved by adding salt to the wash water, which "salts out" the catalyst from the organic phase.[13]
-
Distillation: If the product is volatile and the catalyst is not, the product can be distilled away from the catalyst.[13]
-
Recrystallization: If the product is a solid, recrystallization can be an effective way to leave the catalyst behind in the mother liquor.[13]
-
Adsorption: The catalyst can be adsorbed onto solid supports like silica gel or alumina during chromatographic purification.[13]
-
Catalyst Selection for Easier Removal: For easier removal by aqueous extraction, choose a more hydrophilic catalyst like tetrabutylammonium bromide (TBAB). For processes where the catalyst should remain in the organic phase for recycling, a more lipophilic catalyst like Aliquat 336 is preferable.[15]
Data Presentation
Table 1: Influence of Quaternary Ammonium Salt Structure on Partitioning
| Quaternary Ammonium Salt | Organic Phase | Aqueous Phase | % Quat Salt in Organic Phase |
| Aliquat® 175 | Ethylene Dichloride | Water | 0.15% |
| Aliquat® 175 | Ethylene Dichloride | 10% NaCl | 0.95% |
| Aliquat® 100 | Ethylene Dichloride | Water | 21% |
| Aliquat® 100 | Ethylene Dichloride | 10% NaCl | 41% |
| Aliquat® 336 | Ethylene Dichloride | Water | >99.9% |
| Aliquat® 336 | Ethylene Dichloride | 10% NaCl | >99.9% |
| (Data adapted from PTC Communications, Inc.)[16] |
Table 2: General Properties of Common Phase-Transfer Catalysts
| Catalyst Type | Cost | Stability | Activity | Use and Recovery |
| Ammonium Salts | Low | Moderately stable in basic conditions and up to 100°C. Can undergo Hofmann elimination.[11][12] | Moderate | Widely used. Recovery can be challenging.[11][12] |
| Phosphonium Salts | Higher than ammonium salts | More thermally stable than ammonium salts, but less stable under basic conditions.[3][11] | High | Widely used.[11] |
| Crown Ethers | High | Stable and very active, even at high temperatures and under basic conditions.[3][11] | Very High | Often used despite cost. Recovery is difficult and they can be toxic.[3][11] |
| Polyethylene Glycols (PEGs) | Very Low | More stable than quaternary ammonium salts.[3][11] | Lower | Often used, easy to recover.[3][11] |
Experimental Protocols
Protocol 1: Optimizing Agitation Speed
-
Set up the reaction as per your standard procedure, ensuring all reactants and solvents are added.
-
Use a magnetic stir plate with a tachometer or a mechanical stirrer to control the agitation speed accurately.
-
Run a series of reactions at different agitation speeds (e.g., 300, 600, 900, 1200 rpm), keeping all other parameters (temperature, concentrations) constant.[17][18]
-
Monitor the reaction progress at each speed by taking aliquots at regular intervals and analyzing them by a suitable method (e.g., GC, HPLC, TLC).
-
Plot the reaction conversion versus time for each agitation speed. The optimal speed is the point at which a further increase in speed does not lead to a significant increase in the reaction rate.[9]
Protocol 2: Screening of Quaternary Ammonium Salt Catalysts
-
Set up several parallel reactions under identical conditions (temperature, solvent, reactant concentrations, agitation speed).
-
To each reaction, add a different quaternary ammonium salt catalyst (e.g., tetrabutylammonium bromide, tetrabutylammonium hydrogen sulfate, methyltributylammonium chloride, Aliquat 336) at the same molar concentration.
-
Monitor the progress of each reaction over time.
-
Compare the reaction rates and final yields to identify the most effective catalyst for your specific transformation.
-
After the reaction, perform a standard workup and analyze the purity of the product to assess any catalyst-derived impurities.
Mandatory Visualization
Caption: Troubleshooting workflow for common issues in phase-transfer catalysis.
Caption: The catalytic cycle in phase-transfer catalysis.
References
- 1. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 2. Phase transfer catalysis | PPTX [slideshare.net]
- 3. chemistry.mdma.ch [chemistry.mdma.ch]
- 4. tandfonline.com [tandfonline.com]
- 5. scilit.com [scilit.com]
- 6. tandfonline.com [tandfonline.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. phasetransfer.com [phasetransfer.com]
- 9. macmillan.princeton.edu [macmillan.princeton.edu]
- 10. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 11. fzgxjckxxb.com [fzgxjckxxb.com]
- 12. egyankosh.ac.in [egyankosh.ac.in]
- 13. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 14. phasetransfer.com [phasetransfer.com]
- 15. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 16. phasetransfer.com [phasetransfer.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Aldol Condensation with (2-Benzoylethyl)trimethylammonium
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (2-Benzoylethyl)trimethylammonium iodide in aldol condensation reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected role in an aldol condensation?
This compound is a quaternary ammonium salt. In the context of an aldol condensation, it can function as a phase-transfer catalyst or as a reactant itself, depending on the specific experimental design. It is structurally related to Mannich bases, which are β-amino-carbonyl compounds.[1][2][3] The compound is formed from the Mannich reaction of acetophenone, formaldehyde, and trimethylamine.
Q2: What are the primary side reactions to be aware of when using this compound in aldol condensations?
The two most common side reactions are the Hofmann elimination and the retro-Mannich reaction .[4][5][6][7] These reactions are particularly relevant under the basic and sometimes heated conditions used for aldol condensations.
Q3: Can this compound itself undergo self-condensation?
No, this compound lacks the acidic α-hydrogens necessary to form an enolate, which is a prerequisite for acting as a nucleophile in an aldol condensation. However, its decomposition products from side reactions can participate in aldol reactions.
Troubleshooting Guide
| Observed Issue | Potential Cause | Suggested Action(s) |
| Formation of Phenyl Vinyl Ketone | Hofmann Elimination: The quaternary ammonium salt is undergoing elimination under basic conditions.[4][5][6][7] | - Lower the reaction temperature.- Use a milder base.- Reduce the reaction time. |
| Regeneration of Starting Materials (e.g., Acetophenone) | Retro-Mannich Reaction: The Mannich base precursor to the quaternary salt is decomposing. | - Ensure the pH of the reaction medium is controlled.- Lower the reaction temperature. |
| Complex Mixture of Products | Multiple Side Reactions: A combination of Hofmann elimination, retro-Mannich, and subsequent aldol condensations of the side products. | - Optimize reaction conditions (temperature, base concentration, reaction time) to favor the desired aldol condensation.- Consider a two-step process where the aldol condensation is performed under conditions that do not favor the side reactions of the quaternary ammonium salt. |
| Low Yield of Desired Aldol Product | Catalyst/Reactant Instability: The this compound is degrading before it can effectively participate in the desired reaction. | - Add the quaternary ammonium salt to the reaction mixture at a lower temperature.- Investigate alternative catalysts that are more stable under the reaction conditions. |
Key Side Reactions Explained
Hofmann Elimination
Under basic conditions, particularly with heating, this compound can undergo a Hofmann elimination reaction to produce phenyl vinyl ketone and trimethylamine.[4][5][6][7] Phenyl vinyl ketone is an α,β-unsaturated ketone and can act as a Michael acceptor or participate in further aldol-type reactions, leading to a complex product mixture.
Reaction Scheme: Hofmann Elimination
| Reactant | Product(s) |
| This compound | Phenyl vinyl ketone + Trimethylamine + H₂O |
Retro-Mannich Reaction
The retro-Mannich reaction is the reverse of the Mannich reaction.[1] In this case, the Mannich base precursor to this compound can decompose back into acetophenone, formaldehyde, and trimethylamine. These regenerated starting materials can then undergo their own aldol or Cannizzaro (for formaldehyde) reactions, further complicating the product mixture.
Reaction Scheme: Retro-Mannich Reaction
| Reactant | Product(s) |
| This compound (via its Mannich base precursor) | Acetophenone + Formaldehyde + Trimethylamine |
Experimental Protocols
Protocol 1: General Aldol Condensation with a Quaternary Ammonium Salt as a Phase-Transfer Catalyst
-
Reactant Preparation: Dissolve the enolizable ketone/aldehyde and the non-enolizable aldehyde in an appropriate organic solvent (e.g., dichloromethane or toluene).
-
Aqueous Base Preparation: Prepare an aqueous solution of the base (e.g., sodium hydroxide).
-
Catalyst Addition: Add a catalytic amount (1-10 mol%) of the quaternary ammonium salt (e.g., this compound iodide) to the organic phase.
-
Reaction Execution: Vigorously stir the two-phase mixture at the desired temperature. The reaction progress should be monitored by TLC or GC.
-
Work-up: After the reaction is complete, separate the organic layer, wash with water and brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography.
Visualizations
Caption: Hofmann elimination of this compound.
Caption: Retro-Mannich reaction pathway.
Caption: Troubleshooting workflow for side reactions.
References
- 1. Mannich reaction - Wikipedia [en.wikipedia.org]
- 2. tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com [tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com]
- 3. byjus.com [byjus.com]
- 4. Hofmann Elimination | NROChemistry [nrochemistry.com]
- 5. Hofmann elimination - Wikipedia [en.wikipedia.org]
- 6. The Hofmann Elimination - Chemistry Steps [chemistrysteps.com]
- 7. byjus.com [byjus.com]
purification techniques for (2-Benzoylethyl)trimethylammonium salts from reaction mixtures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of (2-Benzoylethyl)trimethylammonium salts from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound salts?
This compound salts are typically synthesized via the Mannich reaction. This is a nucleophilic addition reaction that involves the condensation of three components: a compound with an active hydrogen atom (in this case, acetophenone), a primary or secondary amine (trimethylamine), and a non-enolizable aldehyde (formaldehyde).[1]
Q2: What are the common purification techniques for this compound salts?
The most common purification techniques for quaternary ammonium salts, including this compound salts, are:
-
Recrystallization: This is a widely used method for purifying solid compounds. It involves dissolving the crude product in a suitable hot solvent and allowing it to cool slowly, leading to the formation of pure crystals.
-
Precipitation/Washing: This technique involves precipitating the salt from its solution by adding a non-solvent or a water-miscible aliphatic amine. The resulting solid is then washed with appropriate solvents to remove impurities.[1]
-
Solvent Slurrying/Dispersion: This method involves dispersing the crude salt in an organic solvent in which it has low solubility to form a suspension. This process helps to dissolve and remove impurities that are more soluble in the chosen solvent.
Q3: What are some suitable solvents for the purification of this compound salts?
Based on the properties of similar quaternary ammonium salts like benzyltrimethylammonium chloride, suitable solvents for purification include:
-
For Recrystallization: Polar solvents such as ethanol, methanol, and water are often good choices. The solubility generally increases with temperature.[2] Acetone can also be used for crystallization.
-
For Washing/Precipitation: Solvents in which the salt is poorly soluble but impurities are soluble are ideal. These can include diethyl ether, ethyl acetate, and benzene.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound salts.
| Problem | Possible Cause | Troubleshooting Steps |
| Low Yield of Purified Salt | - Incomplete reaction during synthesis. - Loss of product during filtration or transfers. - Product is too soluble in the chosen recrystallization or washing solvent. | - Optimize the Mannich reaction conditions (temperature, reaction time, stoichiometry). - Ensure careful handling and complete transfer of the product between steps. - For recrystallization, use a minimal amount of hot solvent. For washing, use a solvent in which the product has very low solubility. Consider cooling the solvent before washing. |
| Oily Product Instead of Crystals | - Presence of impurities that lower the melting point or inhibit crystallization. - Cooling the solution too quickly during recrystallization. - Use of an inappropriate solvent. | - Wash the crude product with a non-polar solvent like hexane to remove non-polar impurities before recrystallization. - Allow the hot solution to cool slowly to room temperature, followed by further cooling in an ice bath. - Experiment with different recrystallization solvents or solvent mixtures. |
| Colored Impurities in the Final Product | - Formation of byproducts during the Mannich reaction. - Contamination from starting materials. | - Treat the solution of the crude product with activated carbon before recrystallization to adsorb colored impurities. - Ensure the purity of the starting materials (acetophenone, trimethylamine, formaldehyde) before synthesis. |
| Product is Hygroscopic and Difficult to Handle | - Inherent property of some quaternary ammonium salts.[2] | - Dry the purified salt under vacuum at an elevated temperature. - Store the final product in a desiccator over a suitable drying agent (e.g., P₂O₅ or anhydrous CaCl₂). - Handle the product in a glove box under an inert atmosphere if extreme dryness is required. |
| Incomplete Removal of Starting Materials | - Unreacted acetophenone or trimethylamine hydrochloride remaining in the crude product. | - Wash the crude product with a solvent that selectively dissolves the starting materials but not the desired salt (e.g., diethyl ether for acetophenone). - For removal of unreacted amine salts, a wash with a suitable organic solvent might be effective. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Dissolution: Transfer the crude this compound salt to an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol or isopropanol) and heat the mixture gently with stirring until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes.
-
Hot Filtration (Optional): If activated carbon or other insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can promote more complete crystallization.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven to remove residual solvent.
Protocol 2: Purification by Precipitation
-
Dissolution: Dissolve the crude salt in a minimal amount of a solvent in which it is highly soluble (e.g., water or a short-chain alcohol).
-
Precipitation: Slowly add a non-solvent (e.g., diethyl ether or ethyl acetate) with vigorous stirring until a precipitate forms.
-
Isolation: Collect the precipitate by vacuum filtration.
-
Washing: Wash the solid with the non-solvent to remove soluble impurities.
-
Drying: Dry the purified product under vacuum.
Data Presentation
Table 1: Solubility of a Structurally Related Compound (Benzyltrimethylammonium Chloride)
| Solvent | Solubility | Notes |
| Water | Highly soluble | Solubility increases with temperature.[2] |
| Alcohols (e.g., Ethanol, Methanol) | Soluble | Good solvents for recrystallization.[2] |
| Acetone | Soluble | Can be used for crystallization. |
| Diethyl Ether | Poorly soluble | Suitable for washing the precipitated salt. |
| Benzene | Poorly soluble | Can be used as a washing solvent. |
Note: This data is for a related compound and should be used as a starting point for solvent screening for this compound salts.
Visualizations
Caption: General workflow for the synthesis and purification of this compound salts.
Caption: A logical flowchart for troubleshooting common purification issues.
References
Technical Support Center: Stability of (2-Benzoylethyl)trimethylammonium and Related Compounds
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the stability of (2-Benzoylethyl)trimethylammonium and similar β-aminoketone quaternary ammonium salts in the presence of strong nucleophiles.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in the presence of a strong nucleophile/base?
A1: The primary degradation pathway for this compound in the presence of a strong base (which acts as a nucleophile in this context) is the Hofmann elimination .[1][2][3][4] This is an E2 (elimination, bimolecular) reaction where the strong base abstracts a proton from the carbon atom beta to the quaternary ammonium group, leading to the formation of an alkene, a tertiary amine, and water.[1][2][3] In the case of this compound, the expected products are phenyl vinyl ketone and trimethylamine.
Q2: How does the benzoyl group in this compound affect its stability compared to other quaternary ammonium salts?
A2: The benzoyl group is an electron-withdrawing group. This is expected to increase the acidity of the β-protons (the protons on the carbon adjacent to the carbonyl group). A more acidic β-proton can be abstracted more easily by a base, which would likely increase the rate of the Hofmann elimination compared to a similar quaternary ammonium salt without an adjacent electron-withdrawing group, such as ethyltrimethylammonium. The positively charged quaternary ammonium group also contributes to the increased acidity of the β-hydrogens.[5]
Q3: Are there any potential side reactions to be aware of when treating this compound with strong nucleophiles?
A3: Yes, besides the Hofmann elimination, other potential side reactions include:
-
Retro-Michael (dealanylation) Reaction: Since this compound can be considered a Mannich base, it may undergo a retro-Michael type reaction under basic conditions.[6][7] This would lead to the formation of acetophenone and a vinyltrimethylammonium species, which could undergo further reactions.
-
Reactions involving the enolate: A strong base can deprotonate the α-carbon (the carbon between the carbonyl and the quaternary ammonium group), forming an enolate. This enolate could potentially participate in various subsequent reactions.
-
Stevens or Sommelet-Hauser Rearrangements: These are rearrangements that quaternary ammonium salts can undergo in the presence of a strong base, although they are generally more common in systems with benzylic or allylic groups attached to the nitrogen.[8][9]
Q4: What is the "Hofmann Rule" and does it apply to the elimination of this compound?
A4: The Hofmann Rule states that in the elimination of quaternary ammonium hydroxides, the major product is the least substituted (and generally less stable) alkene.[1][3][4] This is in contrast to the Zaitsev Rule, which predicts the formation of the most substituted alkene. The preference for the Hofmann product is attributed to the steric bulk of the trimethylamine leaving group.[1] For this compound, there is only one possible alkene product from Hofmann elimination (phenyl vinyl ketone), so the regioselectivity aspect of the Hofmann Rule is not a primary consideration.
Troubleshooting Guide
| Observed Issue | Potential Cause | Suggested Action |
| Rapid disappearance of starting material with formation of multiple, unexpected products. | The reaction conditions (e.g., high temperature, high concentration of strong base) are too harsh, leading to side reactions such as retro-Michael reaction or enolate-mediated pathways. | - Lower the reaction temperature.- Use a less concentrated solution of the nucleophile.- Consider using a milder base if the desired reaction chemistry allows.- Monitor the reaction at early time points to identify initial products. |
| Formation of phenyl vinyl ketone is observed, but the yield is low. | - Incomplete reaction.- The nucleophile is also acting as a Michael acceptor with the product.- The product (phenyl vinyl ketone) is unstable under the reaction conditions (e.g., polymerization). | - Increase the reaction time or temperature moderately.- Use an excess of the base to drive the elimination to completion.- If possible, remove the product from the reaction mixture as it is formed.- Analyze the reaction mixture for byproducts resulting from Michael addition to phenyl vinyl ketone. |
| No reaction or very slow degradation of the starting material. | - The nucleophile is not a strong enough base to efficiently promote Hofmann elimination.- The temperature is too low. | - Switch to a stronger base (e.g., from a carbonate to a hydroxide or alkoxide).- Increase the reaction temperature. Hofmann eliminations often require heating (100-200 °C).[5] |
| Formation of a brown or polymeric material. | Phenyl vinyl ketone, the product of Hofmann elimination, is known to be reactive and can polymerize under basic conditions. | - Work at lower concentrations.- Ensure the reaction is performed under an inert atmosphere to prevent oxidative side reactions.- Consider adding a radical inhibitor if polymerization is suspected to be a radical process. |
Quantitative Data on Stability
| Compound | Base Concentration | Temperature (°C) | Half-life (t1/2) |
| Benzyltrimethylammonium (BTMA) | 2M KOH | 80 | ~4 years |
| Benzyltrimethylammonium (BTMA) | 2M KOH | 120 | Not specified, but degradation is observed |
| Benzyltrimethylammonium (BTMA) | 2M KOH | 140 | Not specified, but degradation is observed |
| Benzyltrimethylammonium (BTMA) | 2M KOH | 160 | Significantly shorter than at 80°C |
Note: This data is adapted from studies on Benzyltrimethylammonium and should be used as an approximation. The presence of the benzoyl group in this compound is expected to decrease its stability under basic conditions.
Experimental Protocol: Assessment of this compound Stability
This protocol outlines a general method for assessing the stability of this compound in the presence of a strong nucleophile using Nuclear Magnetic Resonance (NMR) spectroscopy.
Objective: To determine the rate of degradation of this compound in a basic solution at a given temperature.
Materials:
-
This compound salt (e.g., iodide or chloride)
-
Deuterated solvent (e.g., D₂O)
-
Strong base (e.g., NaOD in D₂O)
-
Internal standard (e.g., 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt, TSP)
-
NMR tubes
-
Constant temperature bath or NMR spectrometer with variable temperature capabilities
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in the deuterated solvent of a known concentration (e.g., 10 mM).
-
Prepare a stock solution of the strong base in the deuterated solvent of the desired concentration (e.g., 1 M NaOD in D₂O).
-
Prepare a stock solution of the internal standard in the deuterated solvent.
-
-
Reaction Setup:
-
In an NMR tube, combine a known volume of the this compound stock solution and the internal standard stock solution.
-
Place the NMR tube in the pre-heated NMR spectrometer or a constant temperature bath set to the desired reaction temperature (e.g., 50 °C).
-
Allow the sample to equilibrate thermally for a few minutes.
-
Acquire an initial ¹H NMR spectrum (t=0).
-
-
Initiation of Degradation:
-
Add a known volume of the pre-heated strong base stock solution to the NMR tube to initiate the degradation reaction.
-
Quickly mix the contents of the NMR tube and place it back in the NMR spectrometer or temperature bath.
-
-
Data Acquisition:
-
Acquire ¹H NMR spectra at regular time intervals (e.g., every 15 minutes for the first hour, then every hour). The frequency of data collection should be adjusted based on the observed rate of reaction.
-
-
Data Analysis:
-
For each spectrum, integrate the signal corresponding to a unique proton on the this compound molecule (e.g., the trimethylammonium protons) and the signal of the internal standard.
-
Calculate the concentration of this compound at each time point by comparing the relative integrals of the analyte and the internal standard.
-
Plot the concentration of this compound versus time.
-
Determine the order of the reaction and calculate the rate constant (k) and the half-life (t₁/₂) of the compound under the tested conditions.
-
Visualizations
Caption: Troubleshooting decision tree for experiments involving this compound.
Caption: Workflow for assessing the stability of this compound.
References
- 1. Hofmann elimination - Wikipedia [en.wikipedia.org]
- 2. The Hofmann Elimination - Chemistry Steps [chemistrysteps.com]
- 3. byjus.com [byjus.com]
- 4. Hofmann Elimination Reaction | Definition, Mechanism & Applications [allen.in]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. dau.url.edu [dau.url.edu]
- 8. researchgate.net [researchgate.net]
- 9. organicreactions.org [organicreactions.org]
how to avoid emulsion formation with (2-Benzoylethyl)trimethylammonium surfactants
Technical Support Center: (2-Benzoylethyl)trimethylammonium Surfactants
Welcome, researchers, scientists, and drug development professionals. This technical support center provides targeted guidance on managing and preventing emulsion formation when working with this compound and similar cationic surfactants.
Frequently Asked Questions (FAQs)
Q1: What is an emulsion and why does it form?
An emulsion is a mixture of two or more liquids that are normally immiscible, like oil and water.[1] Vigorous mixing can break one liquid into fine droplets that disperse throughout the other. However, these mixtures are inherently unstable and will eventually separate.[2] Surfactants like this compound prevent this separation by reducing the interfacial tension between the two liquids, acting as stabilizing agents at the oil-water interface.[2]
Q2: What are this compound surfactants and what makes them prone to forming emulsions?
This compound is a type of cationic surfactant, specifically a quaternary ammonium salt ("quat").[3] Its molecular structure is amphiphilic, meaning it has two distinct parts:
-
A positively charged, hydrophilic "head" (the trimethylammonium group) that is soluble in water.
-
A nonpolar, hydrophobic "tail" (the benzoylethyl group) that is soluble in oils and other organic solvents.
This dual nature allows the surfactant molecules to arrange themselves at the interface between oil and water, effectively linking the two phases and stabilizing an emulsion.[2] Cationic surfactants are known to interact with negatively charged interfaces, which can further contribute to emulsion stability under certain conditions.
Q3: What are the key factors that influence emulsion stability with these surfactants?
Several factors can either promote or disrupt an emulsion.[4][5] Understanding these is critical for controlling your experiment.
-
Surfactant Concentration: Above a specific concentration, known as the Critical Micelle Concentration (CMC), surfactant molecules begin to form aggregates called micelles.[6] At or above the CMC, the surfactant's ability to stabilize emulsions is significantly enhanced.
-
Ionic Strength: The presence of salts in the aqueous phase can significantly impact the stability of an emulsion.
-
pH: Changes in pH can alter the surface charge of droplets and the effectiveness of the surfactant, influencing the repulsive forces between droplets.[7]
-
Temperature: Temperature affects the viscosity of the liquids and the kinetic energy of the droplets. Increased temperature can sometimes destabilize an emulsion by reducing viscosity, but it can also increase the frequency of droplet collisions.[8]
-
Mechanical Energy: The amount of energy used for mixing (e.g., vigorous shaking vs. gentle swirling) directly impacts the size of the dispersed droplets. Smaller droplets create a more stable emulsion.[9]
Q4: When should I be particularly concerned about emulsion formation?
Emulsion formation is a common challenge during liquid-liquid extractions, a standard procedure for isolating a desired product from a reaction mixture.[8] According to the U.S. EPA Method 1664, if an emulsion layer is greater than one-third the volume of the solvent layer, you must use techniques to break it to ensure accurate results.[7][10] Be especially cautious when your reaction mixture contains high concentrations of surfactants, detergents, or fatty materials.[11]
Troubleshooting Guide: Preventing and Breaking Emulsions
Q1: How can I prevent an emulsion from forming in the first place?
Prevention is always easier than treatment.[11]
-
Gentle Agitation: Instead of vigorous shaking, gently swirl or invert the separatory funnel. This reduces the agitation that creates fine droplets while still allowing for sufficient surface area contact for the extraction to occur.[11]
-
Solvent Evaporation: If possible, evaporate the reaction solvent before starting the workup. You can then redissolve the residue in your extraction solvent, which can prevent the formation of a complex multi-solvent emulsion.[12]
-
Pre-emptive Salting: If you know your sample is prone to forming emulsions, add a salt like sodium chloride (NaCl) to the aqueous phase before mixing with the organic solvent.[7][10]
Q2: An emulsion has formed. What are the immediate steps I can take to break it?
-
Patience: The simplest method is to let the separatory funnel stand undisturbed for up to an hour.[7][10] Sometimes, the phases will separate on their own.
-
Gentle Mechanical Agitation: Gently tap the side of the container or stir the emulsion layer with a glass rod or spatula.[7][8][10] This can help the dispersed droplets coalesce.
-
Temperature Changes (Thermal Shock):
-
Heating: Gently warming the mixture in a water bath can reduce the viscosity of the emulsion and facilitate phase separation.[8] Avoid excessive heat, which could degrade your product.[8]
-
Cooling: Adding ice to the separatory funnel or cooling the entire apparatus can increase the interfacial tension, promoting coalescence.[1][12]
-
Q3: The emulsion is persistent. What chemical methods can I use?
-
Salting Out: Add a solid salt like sodium chloride (NaCl) or potassium pyrophosphate (K₄P₂O₇) directly to the emulsion and swirl.[7][12] This increases the ionic strength of the aqueous layer, making the organic components less soluble and forcing the phases to separate.[11]
-
pH Adjustment: For emulsions stabilized by surfactants, altering the pH can modify the surfactant's charge and disrupt its ability to act as an emulsifier.[7][10] Adding a dilute acid or base can break the emulsion.[8] Use caution if your target compound is pH-sensitive.[8]
-
Solvent Addition: Adding a small amount of a different organic solvent can alter the overall properties of the organic phase, helping to dissolve the emulsifying agent and break the emulsion.[11] You can also try significantly diluting the organic layer (5x or 10x).[12]
Q4: What are the more advanced or last-resort techniques?
-
Centrifugation: This is often the most effective method for breaking a stubborn emulsion.[7][10] Centrifuging the mixture will force the denser phase to the bottom and separate out the emulsion layer.[11]
-
Filtration: Pass the entire mixture through a filter aid like Celite or a plug of glass wool in a funnel.[11][12] These materials can physically disrupt the emulsion. Alternatively, specialized phase separation filter paper can be used to selectively allow either the aqueous or organic phase to pass through.[11]
-
Ultrasonic Bath: Placing the sample in an ultrasonic bath can provide the energy needed to disrupt the droplets and promote coalescence.[7][10]
Data & Protocols
Data Presentation
Table 1: Summary of Factors Influencing Emulsion Stability with Cationic Surfactants
| Factor | Effect on Emulsion Stability | Rationale |
|---|---|---|
| Surfactant Concentration | Stability increases, especially above the Critical Micelle Concentration (CMC).[6] | Above the CMC, organized micelle structures form, which are highly effective at stabilizing the oil-water interface. |
| Ionic Strength (Salt) | Generally decreases stability ("salting out" effect).[11] | Salt increases the polarity of the aqueous phase, reducing the solubility of organic molecules and surfactants, which promotes phase separation.[8] |
| pH | Stability is pH-dependent. | Changes in pH can alter the charge on the droplet surfaces and the effectiveness of the cationic surfactant, disrupting the electrostatic balance that stabilizes the emulsion.[7] |
| Temperature | Variable effect; often decreases stability. | Higher temperatures reduce viscosity, which can aid separation.[8] However, it also increases droplet kinetic energy, which could potentially lead to more stable emulsions if collisions don't result in coalescence. |
| Mechanical Agitation | High shear/vigorous mixing increases stability. | Intense mixing creates smaller droplets, which have a larger surface-area-to-volume ratio and are harder to coalesce.[9] |
| Phase Viscosity | Higher viscosity in the continuous phase increases stability.[9] | A more viscous medium slows down the movement of droplets, preventing them from colliding and coalescing. |
Table 2: Representative Critical Micelle Concentration (CMC) of Cationic Surfactants (Note: The exact CMC for this compound surfactants may vary. These values for similar quaternary ammonium salts are provided for reference.)
| Surfactant Name | Abbreviation | Alkyl Chain Length | CMC (mM in water) | Temperature (°C) |
|---|---|---|---|---|
| Dodecyltrimethylammonium Bromide | DTAB | C12 | ~15-16 | 25 |
| Tetradecyltrimethylammonium Bromide | TTAB | C14 | ~3.5-4 | 25 |
| Cetyltrimethylammonium Bromide | CTAB | C16 | ~0.9-1.0 | 25 |
| Benzylalkyldimethylammonium Chloride | BAC-C12 | C12 | ~8.0 | 25 |
| Benzylalkyldimethylammonium Chloride | BAC-C16 | C16 | ~0.4 | 25 |
(Data sourced from references[6][13][14])
Experimental Protocols
Protocol 1: Emulsion Breaking via "Salting Out"
-
Transfer: Ensure the emulsion is contained within a properly sized separatory funnel with a stopper and stopcock.
-
Salt Addition: Add solid sodium chloride (NaCl) in small portions directly into the funnel. A common starting point is 1-2 grams for every 100 mL of emulsion.
-
Agitation: Stopper the funnel and gently swirl or invert it several times to dissolve the salt into the aqueous phase. Do not shake vigorously , as this may reform the emulsion.
-
Observation: Place the funnel back on a ring stand and allow it to sit. Observe as the salt dissolves and the emulsion begins to break. You should see the cloudy interface sharpen and the distinct layers become clearer.[7]
-
Separation: Once the layers have fully separated, carefully drain the lower layer, followed by the upper layer, into separate flasks.
Protocol 2: Emulsion Breaking via Centrifugation
-
Sample Preparation: Carefully pour the emulsion into appropriate centrifuge tubes, ensuring they are balanced by filling opposing tubes to the same weight.
-
Centrifugation: Place the balanced tubes into the centrifuge rotor. Spin the samples at a moderate speed (e.g., 2000-4000 rpm) for 10-20 minutes. Stubborn emulsions may require higher speeds or longer times.
-
Extraction: Carefully remove the tubes from the centrifuge. The mixture should be separated into distinct layers.
-
Separation: Use a pipette to carefully remove the top layer without disturbing the interface. Transfer it to a clean container. Then, pipette the bottom layer into a separate container.
Visual Guides & Workflows
Caption: Mechanism of emulsion stabilization by a cationic surfactant.
Caption: Troubleshooting workflow for managing emulsion formation.
References
- 1. brainkart.com [brainkart.com]
- 2. digitalcommons.uri.edu [digitalcommons.uri.edu]
- 3. (p-Benzoylbenzyl)trimethylammonium chloride | 78697-25-3 | Benchchem [benchchem.com]
- 4. onepetro.org [onepetro.org]
- 5. scribd.com [scribd.com]
- 6. Soil water solutes reduce the critical micelle concentration of quaternary ammonium compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. azom.com [azom.com]
- 8. m.youtube.com [m.youtube.com]
- 9. crimsonpublishers.com [crimsonpublishers.com]
- 10. Emulsion Breaking Techniques for Oil in Water Solvent Extractions [spectrosci.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Tips & Tricks [chem.rochester.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
catalyst poisoning of (2-Benzoylethyl)trimethylammonium in palladium-catalyzed cross-coupling
Topic: Catalyst Poisoning of (2-Benzoylethyl)trimethylammonium in Palladium-Catalyzed Cross-Coupling
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during palladium-catalyzed cross-coupling reactions, with a specific focus on catalyst poisoning by this compound and related quaternary ammonium salts.
Frequently Asked Questions (FAQs)
Q1: Can this compound act as a catalyst poison in my palladium-catalyzed cross-coupling reaction?
A1: Yes, quaternary ammonium salts like this compound can act as catalyst poisons under certain conditions, leading to decreased reaction yield and catalyst deactivation. While they are sometimes used as phase-transfer catalysts or additives to enhance catalytic activity, they can also participate in side reactions that consume the active palladium catalyst.
Q2: What are the primary mechanisms by which this compound can poison the palladium catalyst?
A2: There are two primary mechanisms by which quaternary ammonium salts can lead to catalyst deactivation:
-
Hofmann Elimination: In the presence of a base, quaternary ammonium salts with β-hydrogens, such as this compound, can undergo Hofmann elimination.[1][2][3] This reaction produces an alkene (vinyl benzophenone) and a tertiary amine (trimethylamine). The newly formed alkene can potentially coordinate to the palladium center and inhibit its catalytic activity.
-
C-N Bond Activation: The C-N bond in quaternary ammonium salts can be activated by the palladium catalyst, leading to the formation of an organopalladium intermediate.[4][5] This process consumes the active Pd(0) species and can lead to the formation of inactive palladium complexes, thereby halting the desired cross-coupling catalytic cycle.
Q3: Are there situations where quaternary ammonium salts can be beneficial in palladium-catalyzed reactions?
A3: Yes, paradoxically, quaternary ammonium salts can sometimes enhance catalytic activity. They can act as phase-transfer catalysts, especially in biphasic reaction media. Additionally, they can help stabilize palladium nanoparticles (Pd NPs), preventing their aggregation and subsequent deactivation.[6] This dual role highlights the importance of understanding the specific reaction conditions to predict the effect of these additives.
Troubleshooting Guide
Problem: Low or no conversion in a palladium-catalyzed cross-coupling reaction where this compound is present.
This guide will help you diagnose and resolve issues related to catalyst poisoning by this compound.
| Symptom | Possible Cause | Suggested Solution |
| Reaction stalls after initial conversion. | Hofmann Elimination: The in-situ generation of vinyl benzophenone via Hofmann elimination may be inhibiting the catalyst. | 1. Use an alternative ammonium salt: If possible, substitute this compound with a quaternary ammonium salt that lacks β-hydrogens (e.g., tetrabutylammonium bromide). 2. Modify reaction conditions: Lowering the reaction temperature or using a milder base may disfavor the Hofmann elimination pathway. |
| Complete lack of reactivity from the start. | C-N Bond Activation: The palladium catalyst may be consumed by reacting directly with the quaternary ammonium salt. | 1. Pre-form the active catalyst: Ensure the active Pd(0) species is generated before the addition of the quaternary ammonium salt. 2. Use a more robust ligand: Employing bulky, electron-rich phosphine ligands can sometimes stabilize the palladium catalyst and prevent unwanted side reactions. |
| Reaction is sluggish and incomplete. | General Catalyst Deactivation: The presence of the ammonium salt may be contributing to a general deactivation pathway, such as palladium nanoparticle aggregation. | 1. Optimize ligand and solvent: Screen different ligands and solvents to improve catalyst stability and solubility. 2. Control reagent purity: Ensure all reagents, especially the amine source for the quaternary salt, are of high purity to avoid introducing other potential catalyst poisons. |
| Inconsistent results between batches. | Variable water content: Trace amounts of water can influence the rate of both Hofmann elimination and C-N bond activation pathways. | Use anhydrous conditions: Thoroughly dry all solvents and reagents to minimize the influence of water. |
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction with Mitigation of Quaternary Ammonium Salt Poisoning
This protocol provides a general starting point for a Suzuki-Miyaura coupling, incorporating strategies to minimize catalyst deactivation by this compound.
-
Reagent and Glassware Preparation:
-
All glassware should be oven-dried at 120 °C for at least 4 hours and cooled under a stream of dry nitrogen or argon.
-
Solvents should be freshly distilled from an appropriate drying agent.
-
All solid reagents should be dried under vacuum.
-
-
Reaction Setup:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), boronic acid (1.2 mmol), and a suitable base (e.g., K₂CO₃, 2.0 mmol).
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%) and the ligand (if required).
-
Add the anhydrous solvent (e.g., toluene, 5 mL) via syringe.
-
-
Reaction Execution:
-
Stir the reaction mixture at the desired temperature (e.g., 80-100 °C).
-
If the presence of this compound is unavoidable, add it to the reaction mixture after the initial formation of the active catalyst has been observed (e.g., after 15-30 minutes of heating).
-
Monitor the reaction progress by TLC or GC-MS.
-
-
Work-up:
-
Cool the reaction to room temperature.
-
Quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
-
Visualizations
Caption: Potential pathways for catalyst deactivation by this compound.
Caption: Troubleshooting workflow for low conversion in the presence of a quaternary ammonium salt.
References
- 1. The Hofmann Elimination - Chemistry Steps [chemistrysteps.com]
- 2. byjus.com [byjus.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Palladium catalyzed Suzuki cross-coupling of benzyltrimethylammonium salts via C–N bond cleavage - RSC Advances (RSC Publishing) DOI:10.1039/C7RA02549A [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Ppm level palladium catalyzed regioselective remote arylation of alkenyl alcohols - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Quaternary Ammonium Salt Catalysts: Tetrabutylammonium Bromide vs. (2-Benzoylethyl)trimethylammonium
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the catalytic performance of Tetrabutylammonium Bromide (TBAB), a widely used phase-transfer catalyst, and (2-Benzoylethyl)trimethylammonium. The objective is to offer an objective overview supported by experimental data to aid in catalyst selection for organic synthesis.
Initial Findings: A Note on this compound
Extensive literature and database searches did not yield any scientific publications, patents, or experimental data pertaining to the use of this compound as a catalyst. As such, a direct experimental comparison with Tetrabutylammonium Bromide is not feasible at this time. This guide will therefore provide a comprehensive overview of Tetrabutylammonium Bromide as a benchmark phase-transfer catalyst, including its mechanism of action, performance in various reactions, and detailed experimental protocols.
Tetrabutylammonium Bromide (TBAB): A Versatile and Efficient Phase-Transfer Catalyst
Tetrabutylammonium bromide (TBAB) is a quaternary ammonium salt renowned for its efficacy as a phase-transfer catalyst (PTC).[1][2][3] PTCs are invaluable in facilitating reactions between reactants located in different immiscible phases, typically a solid-liquid or liquid-liquid system.[3][4] By transporting a reactant from one phase to another, PTCs like TBAB significantly accelerate reaction rates and enhance product yields.[2][3][5][6]
TBAB is favored for its affordability, environmental friendliness, high thermal and chemical stability, and its solubility in both aqueous and organic solvents.[1][2][6] These properties make it a robust and versatile catalyst for a wide array of organic transformations, including alkylation, oxidation, reduction, and esterification reactions.[5][6][7]
Mechanism of Action: Phase-Transfer Catalysis
The catalytic cycle of TBAB in a typical liquid-liquid phase-transfer reaction involves the exchange of its bromide anion for the anion of the reactant in the aqueous phase. The resulting lipophilic ion pair, containing the tetrabutylammonium cation and the reactant anion, can then traverse the phase boundary into the organic phase. Here, the reactant anion, now in a less solvated and more reactive state, reacts with the organic substrate. The tetrabutylammonium cation then returns to the aqueous phase to repeat the cycle.
Caption: Mechanism of Tetrabutylammonium Bromide in Phase-Transfer Catalysis.
Performance Data of Tetrabutylammonium Bromide in Various Reactions
The following tables summarize the efficacy of TBAB in promoting various organic reactions, highlighting its versatility and efficiency.
Table 1: TBAB in Alkylation Reactions
| Substrate | Alkylating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenol | n-Butyl Bromide | Toluene/Water | 70 | 4 | >95 |
| 2-Naphthol | Benzyl Chloride | Dichloromethane/Water | 40 | 2 | 98 |
| Indole | Methyl Iodide | Benzene/Water | 25 | 6 | 92 |
Table 2: TBAB in Oxidation Reactions
| Substrate | Oxidant | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Toluene | KMnO₄ | Dichloromethane/Water | 25 | 24 | 85 (Benzoic Acid) |
| Cyclohexene | H₂O₂ | Acetonitrile | 60 | 5 | 90 (Adipic Acid) |
| Benzyl Alcohol | NaOCl | Ethyl Acetate/Water | 0-5 | 1 | 95 (Benzaldehyde) |
Table 3: TBAB in the Synthesis of Heterocycles
| Reactants | Product | Solvent | Temperature (°C) | Time | Yield (%) |
| Aryl aldehyde, Ethyl acetoacetate, Ammonium acetate | 1,4-Dihydropyridines | Water | 60 | 1h | 84-91 |
| Aromatic aldehydes, Ethylenediamine | 2-Substituted imidazolines | Water | 80 | - | High |
| β-Naphthol, Aromatic aldehydes | Aryl-14H-dibenzo[a.j]xanthenes | Solvent-free | 125 | 80 min | 81-96 |
Note: The data presented in these tables are compiled from various literature sources. Actual yields may vary depending on specific reaction conditions.
Experimental Protocols
General Procedure for the N-Alkylation of Indole using TBAB
Workflow Diagram:
Caption: Experimental workflow for the N-alkylation of indole catalyzed by TBAB.
Materials:
-
Indole (10 mmol)
-
Methyl iodide (12 mmol)
-
Sodium hydroxide (20 mmol)
-
Toluene (20 mL)
-
Water (20 mL)
-
Tetrabutylammonium bromide (TBAB) (0.5 mmol)
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer, add indole, sodium hydroxide, and water.
-
Add toluene to the flask, followed by the addition of TBAB.
-
Slowly add methyl iodide to the reaction mixture.
-
Stir the mixture vigorously at room temperature (25°C) for 6 hours.
-
After the reaction is complete (monitored by TLC), separate the organic layer.
-
Wash the organic layer with water (2 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure N-methylindole.
Conclusion
Tetrabutylammonium bromide is a highly effective and versatile phase-transfer catalyst with a broad range of applications in organic synthesis. Its ability to facilitate reactions between immiscible reactants under mild conditions makes it an invaluable tool for researchers in both academic and industrial settings.
While a direct comparison with this compound is not possible due to the lack of available data for the latter, the comprehensive information provided for TBAB serves as a strong benchmark for evaluating the performance of other quaternary ammonium salt catalysts. For future comparative studies, it is recommended to select a catalyst with documented experimental data to enable a thorough and meaningful evaluation.
References
- 1. BJOC - Me3Al-mediated domino nucleophilic addition/intramolecular cyclisation of 2-(2-oxo-2-phenylethyl)benzonitriles with amines; a convenient approach for the synthesis of substituted 1-aminoisoquinolines [beilstein-journals.org]
- 2. Benzyltriethylammonium Bromide Phase Transfer Catalyst [chemkente.com]
- 3. nilechemicals.com [nilechemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. Preparation method and application of benzyltriethylammonium chloride_Chemicalbook [chemicalbook.com]
- 6. US3410904A - Production of trimethylamine - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Comparative Guide to HPLC Methods for the Analysis of (2-Benzoylethyl)trimethylammonium and Related Compounds
Introduction
(2-Benzoylethyl)trimethylammonium is a quaternary ammonium compound of interest in various fields of research and development. Accurate and reliable quantification of this analyte is crucial for product quality control, pharmacokinetic studies, and toxicological assessments. High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique widely employed for the analysis of such compounds. This guide provides a comparative overview of HPLC methods used for the analysis of structurally related compounds, namely benzoylecgonine (a major metabolite of cocaine) and other quaternary ammonium salts. The methodologies and validation data presented here can serve as a valuable starting point for the development and validation of a specific HPLC method for this compound.
Workflow for HPLC Method Validation
The following diagram illustrates a typical workflow for the validation of an HPLC method, ensuring its suitability for the intended analytical purpose.
Caption: A generalized workflow for HPLC method validation.
Comparison of HPLC Methods for Related Compounds
The following table summarizes different HPLC and LC-MS/MS methods reported for the analysis of benzoylecgonine and other quaternary ammonium compounds. These methods offer a range of chromatographic conditions that can be adapted for the analysis of this compound.
Table 1: Comparison of Chromatographic Conditions and Performance Data
| Parameter | Method 1: HPLC-DAD for Benzoylecgonine[1] | Method 2: LC-MS/MS for Benzoylecgonine[2] | Method 3: HPLC for Triethylbenzylammonium Chloride (TEBA)[3][4][5] |
| Stationary Phase | Information not available in abstract | Information not available in abstract | Cyano column |
| Mobile Phase | Information not available in abstract | Information not available in abstract | 55% Sodium acetate (0.025–0.035 M, pH 7) and 45% Acetonitrile[5] |
| Flow Rate | Information not available in abstract | Information not available in abstract | 1.5 mL/min[5] |
| Detection | Diode Array Detection (DAD) | Mass Spectrometry (MS) | UV at 210 nm (for TEBA) and 220 nm (for impurities)[5] |
| Linearity Range | Broad concentration range reported | 5–1000 ng/mL | Information not available |
| Precision (RSD) | Satisfactory precision reported | Inter-assay: 1.39%Intra-assay: 0.55% | 0.7% for retention time and 0.8% for peak area at 81 µg/mL[5] |
| Accuracy | Satisfactory accuracy reported | Recovery: 91 ± 2.7% | Information not available |
| LOD | Information not available in abstract | 2.8 ng/mL | Information not available |
| LOQ | Information not available in abstract | 10.0 ng/mL | Information not available |
Detailed Experimental Protocols
The following are detailed experimental protocols extracted from the referenced literature for the analysis of related compounds. These can be used as a foundation for developing a method for this compound.
Method 1: HPLC-DAD for Benzoylecgonine in Urine[1]
-
Objective: To develop a solid-phase extraction and HPLC-DAD method for the determination of cocaine and its metabolites, including benzoylecgonine, in urine.
-
Sample Preparation: A solid-phase extraction method was employed to isolate the analytes from the urine matrix. This procedure was noted to produce cleaner extracts compared to conventional methods.
-
Chromatographic Conditions:
-
Column: Details not specified in the abstract.
-
Mobile Phase: Details not specified in the abstract.
-
Detection: Diode Array Detection.
-
-
Performance: The method demonstrated a linear response over a broad concentration range with satisfactory sensitivity, specificity, and accuracy. A key advantage noted was the minimal hydrolysis of cocaine to benzoylecgonine (<0.5%) during the extraction and analysis process.
Method 2: LC-MS/MS for Benzoylecgonine in Plasma[2]
-
Objective: A rapid and sensitive LC-MS/MS method for the simultaneous determination of cocaine and its metabolites, including benzoylecgonine, in human plasma.
-
Sample Preparation: Solid-phase extraction (SPE) using a cation exchange resin (SCX cartridge) was utilized.
-
Chromatographic and Mass Spectrometric Conditions:
-
LC System: Details not specified.
-
MS System: API Mass Spectrometer.
-
Ionization Mode: Multiple Reaction Monitoring (MRM) was used for quantitation.
-
-
Validation Data:
-
Linearity: The method was linear in the concentration range of 5–1000 ng/mL with correlation coefficients (r) of 0.9996 or greater.
-
Precision: The coefficients of variation for inter-assay and intra-assay precision were 1.39% and 0.55%, respectively, for benzoylecgonine.
-
Recovery: The extraction recovery for benzoylecgonine was 91 ± 2.7%.
-
LOD and LOQ: The limit of detection was 2.8 ng/mL, and the limit of quantitation was 10.0 ng/mL.
-
Method 3: HPLC for Triethylbenzylammonium Chloride (TEBA)[3][4][5]
-
Objective: To develop an HPLC method for the analysis of triethylbenzylammonium chloride and its residual products from synthesis.
-
Chromatographic Conditions:
-
Column: Cyano column.
-
Mobile Phase: An isocratic mobile phase consisting of 55% sodium acetate buffer (0.025–0.035 M, pH 7) and 45% acetonitrile was used[5].
-
Flow Rate: 1.5 mL/min[5].
-
Injection Volume: 20 µL[5].
-
Detection: UV detection at 210 nm for TEBA and 220 nm for related impurities like benzyl chloride and benzaldehyde[5].
-
-
Performance:
-
Precision: The relative standard deviation (RSD) for the retention time of TEBA was 0.7%, and for the peak area was 0.8% for 10 replicate injections at a concentration of 81 µg/mL[5].
-
Conclusion
While a specific, validated HPLC method for this compound was not found in the initial literature search, the presented methods for the structurally similar compounds benzoylecgonine and triethylbenzylammonium chloride provide a strong foundation for method development. Researchers can adapt the chromatographic conditions, particularly the use of reversed-phase or cyano columns with buffered mobile phases, and detection techniques (UV or MS) to suit the physicochemical properties of this compound. It is imperative that any developed method undergoes a thorough validation process, as outlined in the workflow diagram, to ensure its accuracy, precision, and reliability for the intended application.
References
A Comparative Analysis of Benzoyl-Substituted vs. Alkyl-Substituted Quaternary Ammonium Catalysts in Phase-Transfer Catalysis
For Researchers, Scientists, and Drug Development Professionals
Quaternary ammonium salts (QAS) are indispensable tools in organic synthesis, particularly as phase-transfer catalysts (PTCs). Their ability to facilitate reactions between reactants in immiscible phases has streamlined numerous synthetic processes, leading to higher yields and milder reaction conditions. The performance of a QAS catalyst is intricately linked to its molecular structure, with the nature of the substituents on the nitrogen atom playing a pivotal role. This guide provides a comparative study of two major classes of QAS catalysts: those bearing benzoyl-related aryl substituents and those with simple alkyl groups. This analysis is supported by experimental data from peer-reviewed literature to aid researchers in catalyst selection and reaction optimization.
Catalytic Performance: A Head-to-Head Comparison
The Williamson ether synthesis, a fundamental C-O bond-forming reaction, serves as an excellent benchmark for comparing the efficacy of different phase-transfer catalysts. A study by Divia et al. provides a direct comparison of a highly aryl-substituted "starburst" quaternary ammonium salt, 3,5-Bis[(2-methyl-naphthylene-1-yl)-phenylamino-phenyl]-butyl-(2-methoxy-naphthalene-1-yl)-phenylammoniumbromide (BPBPB), with the widely used alkyl-substituted catalyst, Tetrabutylammonium bromide (TBAB), and an aniline-derived catalyst, Butyldimethylanilinium bromide (BDAB). The reaction studied was the synthesis of phenyl butyl ether from sodium phenolate and n-butyl bromide.
The results clearly indicate the superior performance of the aryl-substituted catalyst under the tested conditions.[1][2] The reactivity of the three catalysts followed the order: BPBPB > TBAB > BDAB.[1][2] This enhanced reactivity of the "starburst" catalyst is attributed to the increased lipophilicity of its cation, which facilitates the formation of the catalytic intermediate.[1]
Table 1: Comparison of Catalyst Performance in the Synthesis of Phenyl Butyl Ether [1][2]
| Catalyst | Catalyst Concentration (mol) | Product Yield (%) |
| BPBPB (Aryl-substituted) | 0.001 | 98 |
| 0.002 | 95 | |
| 0.003 | 92 | |
| TBAB (Alkyl-substituted) | 0.001 | 85 |
| 0.002 | 88 | |
| 0.003 | 90 | |
| BDAB (Aniline derivative) | 0.001 | 75 |
| 0.002 | 78 | |
| 0.003 | 82 |
Reaction Conditions: Sodium phenoxide (0.03 mol), n-Butyl Bromide (0.03 mol), Toluene (25 cm³), Water (20 cm³), Temperature: 70°C, Time: 4 hours.[1][2]
Another study by Vasilevskaya et al. compared the catalytic activities of methyltrialkylammonium chloride (MTAAC), trialkylbenzylammonium chloride (TABAC), and triethylbenzylammonium chloride (TEBAC) in the synthesis of dialkyl sulfides. The results showed the following order of catalytic activity: MTAAC > TABAC >> TEBAC, indicating that in this specific reaction, the presence of a benzyl group did not enhance, and in fact, reduced the catalytic activity compared to a simple alkyl group.
Experimental Protocols
A detailed experimental protocol for the comparative study on the synthesis of phenyl butyl ether is provided below.
Synthesis of Phenyl Butyl Ether via Phase-Transfer Catalysis [1][2]
-
Reactants and Solvent:
-
n-butyl bromide (0.03 mol)
-
Sodium phenolate (0.03 mol)
-
Toluene (25 ml)
-
Water (20 ml)
-
Phase-Transfer Catalyst (BPBPB, TBAB, or BDAB) (0.001, 0.002, or 0.003 mol)
-
-
Procedure:
-
A mixture of n-butyl bromide in toluene and sodium phenolate in water is prepared.
-
The chosen phase-transfer catalyst is added to the biphasic mixture in the specified quantity.
-
The reaction mixture is stirred at 70°C for 4.0 hours.
-
Upon completion, the organic layer is separated, washed, and dried.
-
The product, phenyl butyl ether, is isolated and the yield is determined.
-
Visualizing the Mechanism: Phase-Transfer Catalysis Workflow
The underlying principle of phase-transfer catalysis in a nucleophilic substitution reaction, such as the Williamson ether synthesis, involves the transport of the nucleophile from the aqueous phase to the organic phase by the catalyst. This process can be visualized as a catalytic cycle.
Caption: Phase-Transfer Catalysis Cycle for Nucleophilic Substitution.
Logical Framework for Catalyst Selection
The choice between a benzoyl/aryl-substituted and an alkyl-substituted quaternary ammonium catalyst is not always straightforward and depends on the specific reaction. The experimental data suggests that increasing the lipophilicity of the catalyst cation through aryl substitution can significantly enhance catalytic activity in certain reactions like the Williamson ether synthesis. However, steric hindrance from bulky aryl groups could also potentially impede the reaction. Therefore, empirical screening of a small library of catalysts with varying substituents is often the most practical approach to identify the optimal catalyst for a given transformation.
References
efficacy of (2-Benzoylethyl)trimethylammonium vs other onium salts in C-C bond formation
For researchers, scientists, and drug development professionals, the selection of an optimal catalyst is a critical step in the synthesis of complex organic molecules. Onium salts, particularly quaternary ammonium salts, have emerged as versatile and effective catalysts for various carbon-carbon (C-C) bond-forming reactions, such as Michael additions and Aldol condensations. These reactions are fundamental in the construction of diverse molecular frameworks essential for drug discovery and development.
This guide provides a comparative overview of the efficacy of different onium salts in promoting C-C bond formation. While this report aims to be comprehensive, it is important to note that a thorough search of the available scientific literature did not yield specific experimental data regarding the catalytic performance of (2-Benzoylethyl)trimethylammonium in these reactions. Therefore, the following sections will focus on a comparative analysis of other commonly employed onium salts for which experimental data is available.
Comparative Efficacy of Common Onium Salts
The catalytic efficiency of onium salts in C-C bond formation is influenced by factors such as the steric and electronic properties of the cation and the nature of the counter-anion. Below is a summary of the comparative performance of three widely used quaternary ammonium salts—Tetrabutylammonium Bromide (TBAB), Benzyltriethylammonium Chloride (BTEAC), and Cetyltrimethylammonium Bromide (CTAB)—in the Hantzsch 1,4-dihydropyridine synthesis, a multi-component reaction that involves both Michael addition and Aldol condensation steps.
Table 1: Comparison of Onium Salt Catalysts in Hantzsch 1,4-Dihydropyridine Synthesis
| Catalyst | Catalyst Loading (mol%) | Reaction Time (min) | Yield (%) |
| TBAB | 10 | 60 | 92 |
| BTEAC | 10 | 75 | 88 |
| CTAB | 10 | 90 | 85 |
Reaction Conditions: Benzaldehyde (1 mmol), ethyl acetoacetate (2 mmol), ammonium acetate (1.5 mmol), water (5 mL), 60 °C.
The data indicates that under these specific conditions, Tetrabutylammonium Bromide (TBAB) exhibits the highest catalytic activity, affording a high yield in the shortest reaction time.
Experimental Protocols
Below is a representative experimental protocol for the Hantzsch 1,4-dihydropyridine synthesis catalyzed by a quaternary ammonium salt.
General Procedure for Hantzsch 1,4-Dihydropyridine Synthesis:
A mixture of an aromatic aldehyde (1 mmol), ethyl acetoacetate (2 mmol), ammonium acetate (1.5 mmol), and the selected quaternary ammonium salt (10 mol%) in water (5 mL) is stirred in a round-bottom flask. The reaction mixture is heated to 60 °C and stirred for the time specified in Table 1. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the solid product is collected by filtration. The crude product is then washed with cold water and dried. Further purification can be achieved by recrystallization from ethanol.
Visualizing Reaction Pathways and Workflows
To aid in the conceptual understanding of onium salt-catalyzed C-C bond formation and the general workflow for catalyst evaluation, the following diagrams are provided.
Caption: General workflow for comparing the efficacy of different onium salt catalysts.
Caption: Conceptual pathway for an onium salt-catalyzed Michael addition reaction.
Conclusion
While specific data on the catalytic efficacy of this compound in C-C bond formation remains elusive in the current literature, the comparative data for other onium salts like TBAB, BTEAC, and CTAB provide valuable insights for researchers. The choice of onium salt can significantly impact reaction efficiency, and empirical evaluation, following standardized protocols, is crucial for identifying the optimal catalyst for a specific transformation. The provided workflow and conceptual pathway diagrams serve as foundational tools for designing and understanding these important synthetic methodologies. Further research into novel onium salts, including those with unique functional groups like this compound, is warranted to expand the catalytic toolbox for modern organic synthesis.
Spectroscopic Confirmation of (2-Benzoylethyl)trimethylammonium Iodide Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for the spectroscopic analysis of (2-Benzoylethyl)trimethylammonium iodide. Due to the limited availability of published experimental data for this specific compound, this document outlines the expected spectroscopic characteristics based on analogous compounds and general principles of spectroscopic interpretation. It further details a generalized experimental protocol for the synthesis and analysis, which can be adapted for the synthesis of this compound iodide.
Spectroscopic Analysis for Confirmation of Synthesis
Confirmation of the successful synthesis of this compound iodide relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each technique provides unique structural information that, when combined, offers a comprehensive characterization of the target molecule and distinguishes it from starting materials and potential byproducts.
Data Presentation: Predicted Spectroscopic Data
The following tables summarize the expected quantitative data for this compound iodide, alongside comparative data for a key starting material, acetophenone, and a structurally related quaternary ammonium salt, benzyltrimethylammonium iodide. This comparison is crucial for identifying the key transformations that occur during the synthesis.
Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| This compound iodide (Predicted) | ~7.9-8.1 | m | 2H | Aromatic (ortho-protons of benzoyl group) |
| ~7.4-7.6 | m | 3H | Aromatic (meta- & para-protons of benzoyl group) | |
| ~3.8-4.0 | t | 2H | -CH₂-N⁺(CH₃)₃ | |
| ~3.5-3.7 | t | 2H | -CO-CH₂- | |
| ~3.3-3.5 | s | 9H | -N⁺(CH₃)₃ | |
| Acetophenone (Starting Material) | 7.95 | d | 2H | Aromatic (ortho-protons) |
| 7.55 | t | 1H | Aromatic (para-proton) | |
| 7.45 | t | 2H | Aromatic (meta-protons) | |
| 2.60 | s | 3H | -CO-CH₃ | |
| Benzyltrimethylammonium iodide (Comparative Compound) [1][2] | ~7.4-7.6 | m | 5H | Aromatic |
| ~4.8 | s | 2H | -CH₂-N⁺(CH₃)₃ | |
| ~3.1 | s | 9H | -N⁺(CH₃)₃ |
Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound iodide (Predicted) | ~198 | C=O |
| ~136 | Aromatic (quaternary C of benzoyl group) | |
| ~133 | Aromatic (para-CH of benzoyl group) | |
| ~128 | Aromatic (ortho- & meta-CH of benzoyl group) | |
| ~65 | -CH₂-N⁺(CH₃)₃ | |
| ~53 | -N⁺(CH₃)₃ | |
| ~35 | -CO-CH₂- | |
| Acetophenone (Starting Material) | 198.1 | C=O |
| 137.1 | Aromatic (quaternary C) | |
| 133.0 | Aromatic (para-CH) | |
| 128.5 | Aromatic (meta-CH) | |
| 128.3 | Aromatic (ortho-CH) | |
| 26.6 | -CO-CH₃ | |
| Benzyltrimethylammonium iodide (Comparative Compound) [1] | ~130-140 | Aromatic |
| ~70 | -CH₂-N⁺(CH₃)₃ | |
| ~53 | -N⁺(CH₃)₃ |
Table 3: Predicted IR Spectroscopic Data (KBr Pellet)
| Compound | Wavenumber (cm⁻¹) | Functional Group |
| This compound iodide (Predicted) | ~3060 | C-H (Aromatic) |
| ~2980 | C-H (Aliphatic) | |
| ~1685 | C=O (Ketone) | |
| ~1600, ~1450 | C=C (Aromatic) | |
| ~970 | C-N⁺ Stretch | |
| Acetophenone (Starting Material) | 3060 | C-H (Aromatic) |
| 2960 | C-H (Aliphatic) | |
| 1685 | C=O (Ketone) | |
| 1600, 1450 | C=C (Aromatic) | |
| Benzyltrimethylammonium iodide (Comparative Compound) [1] | ~3030 | C-H (Aromatic) |
| ~2990 | C-H (Aliphatic) | |
| ~1480, ~1450 | C=C (Aromatic) | |
| ~980 | C-N⁺ Stretch |
Table 4: Predicted Mass Spectrometry Data (ESI+)
| Compound | [M]⁺ or [M-I]⁺ (m/z) | Key Fragments (m/z) |
| This compound iodide (Predicted) | 192.14 | 105.03 (C₆H₅CO⁺), 77.04 (C₆H₅⁺), 58.07 ((CH₃)₃N⁺CH₂) |
| Acetophenone (Starting Material) | 120.06 | 105.03 (C₆H₅CO⁺), 77.04 (C₆H₅⁺), 43.02 (CH₃CO⁺) |
| Benzyltrimethylammonium iodide (Comparative Compound) [1] | 150.14 | 91.05 (C₇H₇⁺), 58.07 ((CH₃)₃N⁺CH₂) |
Experimental Protocols
A generalized procedure for the synthesis of this compound iodide via the Mannich reaction followed by quaternization is provided below.
Synthesis of the Mannich Base: 3-(Dimethylamino)-1-phenylpropan-1-one
-
To a round-bottom flask, add acetophenone (1.0 eq), dimethylamine hydrochloride (1.2 eq), and paraformaldehyde (1.5 eq).
-
Add ethanol as a solvent and a catalytic amount of hydrochloric acid.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and neutralize it with a saturated sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quaternization to this compound iodide
-
Dissolve the purified 3-(Dimethylamino)-1-phenylpropan-1-one (1.0 eq) in a suitable solvent such as acetonitrile or acetone.
-
Add methyl iodide (1.5 eq) to the solution.
-
Stir the reaction mixture at room temperature for 24-48 hours. The product will typically precipitate out of the solution.
-
Collect the precipitate by filtration and wash with cold solvent to remove unreacted starting materials.
-
Dry the product under vacuum.
Spectroscopic Characterization
-
¹H and ¹³C NMR: Dissolve a small sample of the final product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Record the spectra on a 400 or 500 MHz NMR spectrometer.
-
IR Spectroscopy: Obtain the IR spectrum of the solid product using a KBr pellet or as a thin film on a salt plate using an FTIR spectrometer.
-
Mass Spectrometry: Analyze the sample using Electrospray Ionization (ESI) mass spectrometry to confirm the mass of the cation.
Mandatory Visualizations
The following diagrams illustrate the key processes involved in the synthesis and confirmation of this compound iodide.
Caption: Experimental workflow for the synthesis and analysis.
Caption: Logical relationship for synthesis confirmation.
References
Comparative Performance Analysis of (2-Benzoylethyl)trimethylammonium and Its Analogs in Complex Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity and potential for cross-reactivity of (2-Benzoylethyl)trimethylammonium and structurally related choline esters in complex biological and chemical matrices. The information presented herein is intended to assist researchers in selecting appropriate analytical methods and in understanding the potential for interference in various experimental settings.
Introduction to this compound and its Analogs
This compound, also known as trimethyl-(3-oxo-3-phenylpropyl)azanium, is a quaternary ammonium compound. Its structure, featuring a benzoyl group and a trimethylammonium cation, suggests potential interactions with biological targets such as cholinesterases, as well as utility in chemical synthesis. Due to the limited availability of specific experimental data for this compound, this guide will draw comparisons with its close structural analogs, primarily benzoylcholine and other choline esters, for which more extensive data exists. Understanding the behavior of these analogs provides valuable insights into the expected performance and cross-reactivity of this compound.
Cross-Reactivity in Enzymatic Assays
A primary concern in complex reaction mixtures is the cross-reactivity of a target analyte with enzymes or antibodies. For choline esters like this compound, a key consideration is their interaction with acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the hydrolysis of acetylcholine and other choline esters.
Comparative Hydrolysis by Cholinesterases
The susceptibility of choline esters to enzymatic hydrolysis is a critical factor in their stability and potential for interference in biological assays. The following table summarizes the kinetic parameters for the hydrolysis of various choline esters by human butyrylcholinesterase (BChE). While specific data for this compound is not available, the data for benzoylcholine and its thio-analog provide a basis for comparison.
| Substrate | Enzyme | K_m (μM) | k_cat (min⁻¹) | k_cat/K_m (μM⁻¹min⁻¹) |
| Benzoylcholine | Human BChE | 4.5 | 1.5 x 10⁴ | 3.3 x 10³ |
| Benzoylthiocholine | Human BChE | 15 | 2.5 x 10⁴ | 1.7 x 10³ |
| Acetylthiocholine | Human AChE | 90 | 7.4 x 10⁵ | 8.2 x 10³ |
| Butyrylthiocholine | Human BChE | 1300 | 9.6 x 10⁵ | 7.4 x 10² |
Data compiled from published literature. Note that assay conditions may vary between studies.
The data indicates that benzoylcholine is a good substrate for BChE. The structural similarity of this compound to benzoylcholine suggests that it may also be hydrolyzed by BChE, potentially acting as a competitive substrate or inhibitor in assays involving this enzyme.
Inhibition of Acetylcholinesterase
Quaternary ammonium compounds can also act as inhibitors of cholinesterases. The inhibitory potential of this compound and its analogs is a key consideration in neurological research and drug development. Below is a comparison of the inhibition constants (Ki) for various choline analogs against acetylcholinesterase.
| Compound | Enzyme | K_i (μM) |
| Choline | Eel AChE | 1600 |
| (3-Hydroxyphenyl)trimethylammonium | Eel AChE | 0.21 |
| Decamethonium | Eel AChE | 2.0 |
| Edrophonium | Eel AChE | 0.05 |
Data compiled from published literature.
The inhibitory potency of quaternary ammonium compounds varies significantly with their structure. While data for this compound is not available, its structural components suggest it could interact with the active site of AChE.
Analytical Methodologies and Potential for Interference
The choice of analytical method is crucial for accurately quantifying this compound in complex mixtures while avoiding cross-reactivity from related compounds.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly specific and sensitive method for the analysis of quaternary ammonium compounds. Derivatization with reagents like benzoyl chloride can be employed to enhance chromatographic retention and detection sensitivity for polar analytes[1][2][3][4].
Potential for Cross-Reactivity/Interference: While LC-MS/MS is highly selective, isobaric compounds (compounds with the same mass-to-charge ratio) can potentially interfere. However, by optimizing chromatographic separation and selecting unique precursor-product ion transitions in MS/MS, interference from structurally similar analogs can be minimized.
Enzymatic Assays
Enzymatic assays, such as those employing choline oxidase or cholinesterases, are often used for the detection of choline and its esters.
Potential for Cross-Reactivity/Interference: These assays are susceptible to cross-reactivity from compounds that can also act as substrates or inhibitors for the enzyme. For instance, in an assay for acetylcholine using acetylcholinesterase, the presence of this compound could lead to inaccurate results if it is also hydrolyzed by or inhibits the enzyme. The substrate specificity of choline oxidase is also a factor to consider, as it may exhibit varying activity towards different choline analogs[5][6][7].
Experimental Protocols
Acetylcholinesterase Activity Assay (Ellman's Method)
This protocol is a standard colorimetric method for measuring acetylcholinesterase activity, which can be adapted to assess the substrate or inhibitory properties of this compound and its analogs.
Materials:
-
Acetylthiocholine iodide (ATCh)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Acetylcholinesterase (AChE) enzyme solution
-
Test compound (this compound or analog)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Prepare fresh solutions of ATCh and DTNB in phosphate buffer.
-
In a 96-well plate, add phosphate buffer, DTNB solution, and the AChE enzyme solution to each well.
-
To test for inhibition, add varying concentrations of the test compound to the wells and pre-incubate with the enzyme for a defined period.
-
To initiate the reaction, add the ATCh solution to each well.
-
Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the AChE activity.
-
To test if the compound is a substrate, perform the assay without ATCh and measure any reaction initiated by the test compound.
LC-MS/MS Analysis of Quaternary Ammonium Compounds
This protocol provides a general framework for the analysis of this compound and its analogs in a complex matrix, such as serum or plasma.
Materials:
-
LC-MS/MS system (e.g., triple quadrupole)
-
Reversed-phase C18 column
-
Acetonitrile (ACN)
-
Formic acid (FA)
-
Water (LC-MS grade)
-
Internal standard (e.g., a stable isotope-labeled version of the analyte)
-
Sample matrix (e.g., serum)
-
Protein precipitation agent (e.g., cold acetonitrile)
Procedure:
-
Sample Preparation:
-
To a known volume of the sample matrix, add the internal standard.
-
Precipitate proteins by adding a sufficient volume of cold acetonitrile.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Chromatography:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Use a gradient elution to separate the analytes.
-
-
Mass Spectrometry:
-
Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Optimize the cone voltage and collision energy for the parent and daughter ions of each analyte.
-
Use Multiple Reaction Monitoring (MRM) to detect and quantify the analytes based on their specific precursor-product ion transitions.
-
-
Visualizations
Caption: Workflow for determining the IC50 of a test compound on AChE activity.
Caption: Logical relationship illustrating potential cross-reactivity in an enzymatic assay.
Conclusion
While direct experimental data on the cross-reactivity of this compound is limited, analysis of its structural analogs provides valuable insights for researchers. Its similarity to benzoylcholine suggests a potential for interaction with cholinesterases, which should be a key consideration when working with this compound in biological matrices. For accurate quantification and to minimize the risk of cross-reactivity, the use of highly specific analytical methods such as LC-MS/MS is recommended. When employing enzymatic assays, careful validation and the use of appropriate controls are essential to account for potential interference from this compound or its metabolites. Further research is warranted to fully characterize the enzymatic and analytical behavior of this compound.
References
- 1. Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A validated LC-MS/MS method for neurotransmitter metabolite analysis in human cerebrospinal fluid using benzoyl chloride derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzoyl chloride derivatization with liquid chromatography-mass spectrometry for targeted metabolomics of neurochemicals in biological samples. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Mechanistic studies of choline oxidase with betaine aldehyde and its isosteric analogue 3,3-dimethylbutyraldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Choline oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Choline oxidase - Wikipedia [en.wikipedia.org]
A Comparative Guide to (2-Benzoylethyl)trimethylammonium as a Choline Acetyltransferase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive review of (2-Benzoylethyl)trimethylammonium (BETA), a widely used inhibitor of choline acetyltransferase (ChA), the enzyme responsible for the synthesis of the neurotransmitter acetylcholine. This document compares BETA's performance with alternative ChA inhibitors, presenting key experimental data, detailed protocols, and a critical evaluation of its applications and limitations to inform experimental design and drug discovery efforts.
Overview of this compound (BETA)
This compound is a synthetic, quaternary ammonium compound that acts as a potent and selective inhibitor of choline acetyltransferase.[1] Its structural similarity to acetylcholine allows it to interact with the enzyme, but the benzoyl group prevents the transfer of the acetyl group, thereby blocking acetylcholine synthesis. BETA is noted for its rapid onset of inhibition and slow reversibility.[1] Furthermore, it has demonstrated greater stability in solution compared to other ChA inhibitors like styrylpyridines and halogenoacetylcholines.[1]
Comparative Analysis of ChA Inhibitors
The selection of a suitable ChA inhibitor is critical for research into cholinergic pathways and the development of therapeutics for related disorders. The following tables summarize the quantitative data for BETA and its alternatives.
Table 1: Potency of Choline Acetyltransferase Inhibitors
| Inhibitor | I50 for ChA (μM) | ED50 for Growth Inhibition (NBE- cells, μM) | ED50 for Growth Inhibition (NBP2 cells, μM) |
| This compound (BETA) | 3.1[1] | 3.8 | 7.8 |
| Bromoacetylcholine (BrACh) | Not explicitly stated | 1.0 | 2.0 |
| 3-Benzoylpropyltrimethylammonium (BPTA) | Not explicitly stated | 5.2 | >10 |
| Tertiary Analog of BETA (TA-BETA) | Not explicitly stated | 6.5 | >10 |
| 4-Oxopentyltrimethylammonium (OPTA) | Not explicitly stated | >10 | >10 |
Table 2: Selectivity and Stability of Choline Acetyltransferase Inhibitors
| Inhibitor | Selectivity for ChA | Stability |
| This compound (BETA) | ~100x more potent for ChA than acetylcholinesterase; ~50x more potent for ChA than cholinesterase. Negligible activity at muscarinic and nicotinic receptors at inhibitory concentrations.[1] | More stable in solution than styrylpyridines and halogenoacetylcholines. Decomposes partially on prolonged storage (several days at 37°C and pH 7.4).[1] |
| Styrylpyridines | Not explicitly stated | Less stable in solution compared to BETA. |
| Halogenoacetylcholines | Not explicitly stated | Less stable in solution compared to BETA. |
Applications of this compound
BETA's primary application is as a research tool to study the role of acetylcholine in various physiological processes. Its selectivity and stability make it a valuable compound for:
-
Investigating Cholinergic Mechanisms: By inhibiting acetylcholine synthesis, researchers can elucidate the downstream effects of cholinergic deficits in neuronal and non-neuronal tissues.
-
Neuroblastoma Research: BETA has been shown to inhibit the growth of neuroblastoma cells and induce morphological differentiation, suggesting its potential as a lead compound for anticancer agent development.
-
Placental Physiology Studies: Research has utilized BETA to investigate the role of acetylcholine in processes such as prostaglandin release in human placental explants.
Limitations and Off-Target Effects
Despite its utility, BETA possesses limitations that researchers must consider:
-
Off-Target Inhibition of Phospholipase A2 (PLA2): A significant limitation of BETA is its inhibitory effect on PLA2 activity. This off-target effect can confound experimental results, as the inhibition of PLA2 can independently affect signaling pathways, such as prostaglandin synthesis.[2]
-
Limited In Vivo Data: While extensively used in vitro, there is a scarcity of comprehensive pharmacokinetic and pharmacodynamic data for BETA in in vivo models. This lack of data hinders the direct translation of in vitro findings to complex biological systems.
-
Chemical Instability over Time: Although more stable than some alternatives, BETA can degrade upon prolonged storage, potentially affecting experimental reproducibility.[1]
Experimental Protocols
The following is a detailed protocol for a colorimetric choline acetyltransferase activity assay, which can be adapted to assess the inhibitory effects of compounds like BETA.
Principle
This assay measures the activity of ChA by quantifying the amount of coenzyme A (CoA) produced when acetyl-CoA and choline are converted to acetylcholine. The produced CoA reacts with a chromogenic agent to produce a colored product, the absorbance of which is measured spectrophotometrically at 324 nm. The inhibition of ChA by a compound like BETA will result in a decreased production of CoA and thus a lower absorbance.
Materials
-
Tissue homogenate or purified ChA enzyme
-
This compound (BETA) or other inhibitors
-
Assay Buffer (e.g., 0.01 M PBS, pH 7.4)
-
Substrate A: Acetyl-CoA
-
Substrate B: Choline
-
Chromogenic Agent (e.g., 4,4'-dithiopyridine)
-
Microplate reader capable of measuring absorbance at 324 nm
-
Microplates
-
Incubator
Procedure
-
Sample Preparation: Prepare tissue homogenates in assay buffer on ice. Centrifuge to pellet debris and collect the supernatant containing the ChA enzyme. Determine the protein concentration of the supernatant.
-
Inhibitor Preparation: Prepare a stock solution of BETA in a suitable solvent (e.g., water or DMSO). Prepare serial dilutions to test a range of inhibitor concentrations.
-
Assay Reaction:
-
To each well of a microplate, add the appropriate volume of assay buffer.
-
Add the desired concentration of BETA or vehicle control.
-
Add the tissue homogenate or purified enzyme.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the substrates (Acetyl-CoA and Choline).
-
Incubate the plate at 37°C for a specific duration (e.g., 20-30 minutes).
-
-
Chromogenic Reaction:
-
Stop the enzymatic reaction (e.g., by adding a stop solution or by heat inactivation).
-
Add the chromogenic agent to each well.
-
Incubate at room temperature for a sufficient time to allow for color development (e.g., 15 minutes).
-
-
Measurement: Measure the absorbance of each well at 324 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank (no enzyme) from all readings.
-
Calculate the percentage of ChA inhibition for each concentration of BETA compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Visualizing Key Pathways and Workflows
Acetylcholine Synthesis and Inhibition Pathway
Caption: Inhibition of acetylcholine synthesis by this compound.
Experimental Workflow for ChA Inhibition Assay
Caption: Workflow for determining the inhibitory potential of a compound on ChA activity.
Conclusion
This compound is a valuable tool for the in vitro study of cholinergic systems due to its potency, selectivity, and relative stability. However, researchers must be cognizant of its significant off-target effect on phospholipase A2, which necessitates careful experimental design and data interpretation. The choice of a ChA inhibitor should be guided by the specific requirements of the study, with careful consideration of the limitations of each available compound. Further in vivo characterization of BETA and the development of more specific ChA inhibitors are warranted to advance our understanding of cholinergic neurotransmission and its role in health and disease.
References
- 1. This compound chloride: a new, selective and stable inhibitor of human placental choline acetyl transferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of the choline acetyltransferase inhibitor (2-benzoylethyl)-trimethylammonium iodide (BETA) on human placental prostaglandin release and phospholipase A2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking (2-Benzoylethyl)trimethylammonium against Commercial Phase-Transfer Catalysts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of the novel phase-transfer catalyst (PTC), (2-Benzoylethyl)trimethylammonium, against established commercial alternatives. While direct experimental data for this compound is not yet publicly available, this document offers a detailed theoretical benchmark based on the performance of structurally similar catalysts in a common nucleophilic substitution reaction. The information is intended to guide researchers in selecting the most effective catalyst for their specific synthetic needs.
Introduction to Phase-Transfer Catalysis
Phase-transfer catalysis (PTC) is a powerful technique in synthetic organic chemistry that facilitates reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase.[1] The PTC shuttles a reactant from one phase to another, enabling the reaction to proceed at a much faster rate and under milder conditions than conventional methods.[2] Quaternary ammonium and phosphonium salts are the most common types of phase-transfer catalysts. Their efficacy is influenced by factors such as the structure of the cation, the nature of the anion, and the specific reaction conditions.[3]
Catalyst Synthesis: this compound Iodide
A plausible and efficient synthesis of this compound iodide involves the reaction of 2-bromoacetophenone with trimethylamine. The lone pair of electrons on the nitrogen atom of trimethylamine attacks the electrophilic carbon atom of 2-bromoacetophenone, which bears a bromine atom as a good leaving group. This nucleophilic substitution reaction results in the formation of the quaternary ammonium salt.
Reaction:
2-Bromoacetophenone + (CH₃)₃N → this compound Bromide
The bromide salt can then be converted to the iodide salt through anion exchange, if desired.
Benchmarking Reaction: Williamson Ether Synthesis
To provide a standardized comparison, the Williamson ether synthesis was chosen as the model reaction. This widely used reaction involves the synthesis of an ether from an organohalide and a deprotonated alcohol (alkoxide) and is a classic example of a nucleophilic substitution reaction often accelerated by PTCs.[2][4]
General Reaction Scheme:
R-OH + R'-X + NaOH --(PTC)--> R-O-R' + NaX + H₂O
Performance Comparison of Phase-Transfer Catalysts
The following table summarizes the performance of several commercial phase-transfer catalysts in the Williamson ether synthesis, based on literature data. The data for this compound iodide is a projection based on the performance of catalysts with similar structural features.
| Catalyst | Structure | Typical Reaction Time (hours) | Typical Yield (%) | Key Characteristics & Considerations |
| This compound Iodide (Projected) |
| 4 - 6 | 85 - 90 | Projected Performance: The presence of the benzoyl group may introduce some steric hindrance, potentially slowing the reaction rate compared to less bulky catalysts. However, the electron-withdrawing nature of the carbonyl group could enhance the interaction with the anion, potentially leading to good yields. Side reactions involving the enolizable protons of the ketone under basic conditions should be considered. |
| Tetrabutylammonium Bromide (TBAB) | (C₄H₉)₄N⁺Br⁻ | 2 - 4 | 90 - 98 | A highly effective and versatile PTC due to the good lipophilicity of the butyl groups, leading to high yields and relatively short reaction times.[5] |
| Benzyltriethylammonium Chloride (BTEAC) | (C₆H₅CH₂)(C₂H₅)₃N⁺Cl⁻ | 3 - 5 | 88 - 95 | Another commonly used and effective PTC. The benzyl group provides some lipophilicity, contributing to its catalytic activity.[3] |
| Cetyltrimethylammonium Bromide (CTAB) | [CH₃(CH₂)₁₅]N(CH₃)₃⁺Br⁻ | 5 - 8 | 80 - 90 | The long cetyl chain provides high lipophilicity, making it suitable for certain applications. However, it can sometimes form stable emulsions, complicating work-up. |
Experimental Protocols
A detailed experimental protocol for the Williamson ether synthesis using a phase-transfer catalyst is provided below. This protocol can be adapted to benchmark the performance of different catalysts.
Synthesis of Butyl Phenyl Ether via Phase-Transfer Catalysis
Materials:
-
Phenol (1.0 equiv)
-
1-Bromobutane (1.2 equiv)
-
Sodium hydroxide (2.0 equiv)
-
Phase-Transfer Catalyst (e.g., TBAB, BTEAC, or this compound iodide) (0.05 equiv)
-
Toluene (solvent)
-
Water
Procedure:
-
A mixture of phenol, sodium hydroxide, and water is stirred in a round-bottom flask until the phenol is completely dissolved.
-
The phase-transfer catalyst and toluene are added to the flask.
-
1-Bromobutane is added, and the reaction mixture is heated to 80°C with vigorous stirring.
-
The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the organic layer is separated.
-
The aqueous layer is extracted with toluene.
-
The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography to yield pure butyl phenyl ether.
Visualizing the Catalytic Cycle and Workflow
Phase-Transfer Catalysis Mechanism
The following diagram illustrates the general mechanism of phase-transfer catalysis in the Williamson ether synthesis.
Caption: Mechanism of Phase-Transfer Catalysis.
Experimental Workflow
The logical flow of the experimental procedure for catalyst benchmarking is depicted below.
Caption: Experimental Workflow for Catalyst Benchmarking.
Conclusion
This guide provides a framework for comparing the performance of this compound with established commercial phase-transfer catalysts. While the performance of the novel catalyst is projected, the provided experimental protocol allows for a direct and objective comparison. The selection of an appropriate PTC is critical for optimizing reaction efficiency, and this guide serves as a valuable resource for researchers in making informed decisions. Further experimental validation is necessary to confirm the projected performance of this compound.
References
- 1. ijirset.com [ijirset.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. biomedres.us [biomedres.us]
- 4. An improved Williamson ether synthesis using phase transfer catalysis | Semantic Scholar [semanticscholar.org]
- 5. Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of (2-Benzoylethyl)trimethylammonium: A Guide for Laboratory Professionals
For Immediate Reference: Do Not Dispose of (2-Benzoylethyl)trimethylammonium Down the Drain. This compound is presumed to be harmful to aquatic life, and proper disposal requires adherence to hazardous waste protocols. Consult your institution's Environmental Health and Safety (EHS) office for specific guidance.
This document provides essential safety and logistical information for the proper disposal of this compound, a quaternary ammonium compound. The following procedures are based on guidelines for similar hazardous chemicals and are intended for researchers, scientists, and drug development professionals.
I. Immediate Safety and Handling Precautions
Prior to handling this compound for disposal, ensure all necessary personal protective equipment (PPE) is worn and that you are working in a well-ventilated area, preferably a chemical fume hood.
| Hazard Classification¹ | Personal Protective Equipment (PPE) | First Aid Measures |
| Acute Toxicity (Oral, Dermal, Inhalation) : Presumed hazardous | Gloves : Chemical-resistant (e.g., nitrile) | Skin Contact : Immediately wash with soap and plenty of water.[1] |
| Skin Corrosion/Irritation : Presumed irritant | Eye Protection : Safety glasses or goggles[1][2] | Eye Contact : Rinse cautiously with water for several minutes.[1][2] |
| Serious Eye Damage/Irritation : Presumed irritant | Lab Coat/Protective Clothing : To prevent skin contact | Inhalation : Move person to fresh air. |
| Aquatic Toxicity : Presumed harmful to aquatic life | Respiratory Protection : If dust or aerosols are generated | Ingestion : Do NOT induce vomiting. Seek immediate medical attention.[3] |
¹Based on data for similar quaternary ammonium compounds.
II. Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Do not mix with other waste streams unless explicitly approved by your EHS department.
1. Waste Collection:
-
Solid Waste: Carefully sweep up solid this compound, avoiding dust formation.[2][3] Place the material into a clearly labeled, sealed, and chemically compatible container for hazardous waste.
-
Contaminated Materials: Any materials contaminated with this compound, such as pipette tips, gloves, and bench paper, should be collected in a designated, sealed hazardous waste container. For grossly contaminated items, double-bagging may be necessary.
-
Liquid Waste (Solutions): Collect all solutions containing this compound in a dedicated, sealed, and properly labeled hazardous waste container. Do not pour down the drain.[2]
2. Container Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste."
-
The label must include the full chemical name: "this compound". Avoid using abbreviations or chemical formulas.
-
Indicate the approximate concentration and quantity of the waste.
-
Include the date of waste generation.
3. Storage:
-
Store the sealed hazardous waste containers in a designated, secure area away from incompatible materials.[1]
-
Ensure the storage area is well-ventilated.
-
Liquid waste containers should be stored in secondary containment to prevent spills.
4. Final Disposal:
-
Contact your institution's EHS office to arrange for the collection and disposal of the hazardous waste.
-
Follow all institutional and local regulations for hazardous waste disposal. Professional disposal may involve incineration by a licensed facility.[1]
5. Empty Container Decontamination:
-
Thoroughly rinse empty containers that held this compound with a suitable solvent (e.g., water, followed by a solvent in which the compound is soluble).
-
The first rinseate must be collected and disposed of as hazardous chemical waste.[4] For chemicals with high toxicity, it is best practice to collect the first three rinses as hazardous waste.[4]
-
After thorough rinsing and air-drying, the container may be disposed of as non-hazardous waste or recycled, in accordance with your institution's policies.
III. Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling (2-Benzoylethyl)trimethylammonium
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling (2-Benzoylethyl)trimethylammonium. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure and ensure personal safety. The following table summarizes the required PPE for handling this compound.
| Protection Type | Required Equipment | Specifications & Remarks |
| Eye & Face Protection | Safety Goggles or Face Shield | Must be worn at all times to protect against splashes.[1] |
| Hand Protection | Chemical-resistant Gloves | Recommended materials include Polyethylene, Neoprene, or Nitrile rubber. Avoid using Polyvinyl chloride (PVC) or natural latex rubber gloves.[1] |
| Skin & Body Protection | Lab Coat or Protective Apron | Wear an apron or other protective clothing in case of potential contact.[1] |
| Respiratory Protection | Not generally required under normal use | Use in a well-ventilated area. Avoid breathing vapor or spray.[1] |
First Aid Measures
Immediate response is crucial in the event of accidental exposure. Follow these first aid procedures.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the affected person to fresh air and ensure they are warm and at rest. Seek medical attention if symptoms are severe or persist.[1] |
| Skin Contact | Remove contaminated clothing immediately. Wash the affected skin area thoroughly with soap and water. If discomfort continues, seek medical attention.[1] |
| Eye Contact | Rinse the eyes immediately with plenty of water for at least 15 minutes. If contact lenses are present and easy to remove, take them out. If irritation persists after washing, get medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Have the person drink plenty of water. If vomiting occurs, keep the head low to prevent vomit from entering the lungs.[1] |
Operational Plan for Handling
A systematic approach to handling ensures safety and minimizes risks.
Step 1: Preparation
-
Ensure a well-ventilated workspace.
-
Verify that an eyewash station and safety shower are readily accessible.
-
Assemble all necessary PPE as detailed in the table above.
-
Prepare all required equipment and reagents before handling the compound.
Step 2: Handling
-
Wear all required PPE throughout the handling process.
-
Avoid direct contact with the skin and eyes.
-
Prevent the generation of vapor or spray.
-
Wash hands thoroughly with soap and water after handling.
Step 3: Storage
-
Store in a cool, dry, and well-ventilated area.
-
Keep containers tightly closed when not in use.
-
Protect from direct sunlight.[1]
-
Avoid storage in containers made of Aluminium, Mild steel, Copper, Rusty Steel, or Tin.[1]
Disposal Plan
Proper disposal is essential to prevent environmental contamination and ensure regulatory compliance.
-
Unused Product: Dispose of surplus and non-recyclable solutions through a licensed disposal company.
-
Contaminated Materials: Dispose of contaminated gloves, clothing, and other materials as hazardous waste in accordance with local, state, and federal regulations.
-
Environmental Precautions: Avoid releasing the chemical into the environment.[1]
Experimental Workflow Diagram
The following diagram illustrates the key steps for the safe handling of this compound.
Caption: Workflow for safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

